molecular formula C30H56O6 B1602201 Trimethylolpropane triethylhexanoate CAS No. 26086-33-9

Trimethylolpropane triethylhexanoate

Cat. No.: B1602201
CAS No.: 26086-33-9
M. Wt: 512.8 g/mol
InChI Key: QOOJEEZYYXGPAO-UHFFFAOYSA-N
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Description

Trimethylolpropane triethylhexanoate, with the CAS registry number 26086-33-9 , is a synthetic ester supplied as a low-viscosity liquid for research and development applications . This compound serves primarily as a skin-conditioning agent and emollient , and is characterized by its smooth, non-oily tactile feel and good spreadability on the skin, which makes it a subject of interest for formulating sensory-specific personal care products . Its key research value lies in its exceptional solubilizing capacity for UV absorbers , positioning it as a critical component in sun care research, particularly in the development of sunscreen formulations . Further investigative applications include its use in lipstick, gloss, and other cosmetic systems where its compatibility with a range of common ingredients—such as ethanol, cyclopentasiloxane, dimethicone, olive oil, and liquid paraffin—is advantageous . The product is provided with an approximate viscosity of 50 mPa·s at 25°C . Its molecular formula is C 30 H 56 O 6 and it has an estimated XLogP3-AA of 9.40, indicating high lipophilicity . This product is intended For Research Use Only (RUO) . It is strictly for laboratory investigation and must not be used in personal, cosmetic, or commercial consumer products.

Properties

IUPAC Name

2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate
Source PubChem
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InChI

InChI=1S/C30H56O6/c1-8-15-18-24(11-4)27(31)34-21-30(14-7,22-35-28(32)25(12-5)19-16-9-2)23-36-29(33)26(13-6)20-17-10-3/h24-26H,8-23H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOJEEZYYXGPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(CC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601021948
Record name Trimethylolpropane triethylhexanoate
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Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26086-33-9
Record name 1,1′-[2-Ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] bis(2-ethylhexanoate)
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Record name Trimethylolpropane triethylhexanoate
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Record name Trimethylolpropane triethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester
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Record name TRIMETHYLOLPROPANE TRIETHYLHEXANOATE
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Foundational & Exploratory

Synthesis and Characterization of Trimethylolpropane Triethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) triethylhexanoate is a triester valued for its properties as an emollient and skin-conditioning agent.[1] This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed experimental protocols for its preparation via direct esterification are presented, alongside methodologies for its structural and purity analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). This document aims to serve as a practical resource for professionals in the fields of chemistry and cosmetic science.

Introduction

Trimethylolpropane triethylhexanoate, with the IUPAC name 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate, is a synthetic ester recognized for its utility in various industrial applications, particularly in the cosmetics and personal care sector where it functions as a thickener and emollient.[1] Its molecular structure, derived from the esterification of trimethylolpropane with 2-ethylhexanoic acid, imparts desirable characteristics such as a pleasant, non-oily feel and excellent oxidative stability. This guide details the synthesis and characterization of this compound, providing researchers with the necessary protocols to produce and verify its quality.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of trimethylolpropane with 2-ethylhexanoic acid. This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the triester product.

Reaction Pathway

The overall reaction involves the condensation of one mole of trimethylolpropane with three moles of 2-ethylhexanoic acid to yield one mole of this compound and three moles of water.

Synthesis_Pathway TMP Trimethylolpropane Reaction Mixture Reaction Mixture TMP->Reaction Mixture EHA 2-Ethylhexanoic Acid (3 equiv.) EHA->Reaction Mixture Product This compound Water Water (3 equiv.) Reaction Mixture->Product   H+ catalyst, Heat (-H2O) Reaction Mixture->Water

Caption: Synthesis of this compound.

Experimental Protocol: Direct Esterification

This protocol is adapted from general esterification procedures for similar polyol esters.[2][3]

Materials:

  • Trimethylolpropane (TMP)

  • 2-Ethylhexanoic acid

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Toluene (B28343) (as an azeotropic agent)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe, add trimethylolpropane and 2-ethylhexanoic acid in a 1:3.3 molar ratio (a slight excess of the acid is used to drive the reaction to completion).

  • Solvent and Catalyst Addition: Add toluene to the flask to act as an azeotropic agent for water removal. The amount of toluene should be sufficient to facilitate efficient reflux. Add the acid catalyst (e.g., 1-2% by weight of the reactants).

  • Esterification Reaction: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.[2] The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and any unreacted 2-ethylhexanoic acid using a rotary evaporator under reduced pressure. The final product should be a clear, viscous liquid.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretching band from the starting material (trimethylolpropane) and the appearance of a strong C=O stretching band are key indicators of successful esterification.

Experimental Protocol:

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two KBr or NaCl plates.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected FT-IR Data:

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (alkyl groups)
~1740C=O stretching (ester carbonyl group)
~1460, 1380C-H bending (alkyl groups)
~1250-1000C-O stretching (ester linkage)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the synthesized ester.

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data (based on the structure):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.0s6H-CH₂- protons of the trimethylolpropane backbone attached to the ester oxygen
~2.2m3H-CH- proton of the 2-ethylhexanoyl group
~1.6-1.2m24H-CH₂- protons of the ethyl and hexanoyl chains
~0.9t18H-CH₃ protons of the ethyl and hexanoyl chains

Expected ¹³C NMR Data (based on the structure):

Chemical Shift (ppm)Assignment
~173C=O (ester carbonyl carbon)
~60-70-CH₂-O- (esterified methylene (B1212753) carbons of the trimethylolpropane backbone)
~45Quaternary carbon of the trimethylolpropane backbone
~40-10Alkyl carbons of the 2-ethylhexanoyl groups
Gas Chromatography (GC)

GC is employed to assess the purity of the synthesized this compound and to quantify any residual starting materials or by-products.

Experimental Protocol:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the high-boiling ester.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate or hexane).

  • GC Conditions:

    • Injector Temperature: 280-300°C

    • Detector Temperature: 300-320°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min).

    • Carrier Gas: Helium or Nitrogen.

The purity of the product is determined by the relative peak area of the main component in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants TMP + 2-Ethylhexanoic Acid Esterification Direct Esterification Reactants->Esterification Workup Neutralization & Washing Esterification->Workup Purification Rotary Evaporation Workup->Purification Product Purified Product Purification->Product FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR GC Gas Chromatography Product->GC FTIR_Analysis Functional Group ID FTIR->FTIR_Analysis NMR_Analysis Structural Elucidation NMR->NMR_Analysis GC_Analysis Purity Assessment GC->GC_Analysis Final_Product Final Product Confirmation FTIR_Analysis->Final_Product NMR_Analysis->Final_Product GC_Analysis->Final_Product

Caption: Experimental Workflow for Synthesis and Characterization.

Conclusion

This technical guide has outlined the synthesis of this compound via direct esterification and detailed the primary analytical methods for its characterization. The provided protocols for FT-IR, NMR, and GC analysis are essential for confirming the structure and assessing the purity of the final product. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile ester.

References

Physicochemical Properties of Trimethylolpropane Triethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Computed Properties

The properties of Trimethylolpropane (B17298) Triethylhexanoate are summarized below. Data has been aggregated from various chemical databases and supplier technical data sheets.

Property CategoryParameterValueReference(s)
Identifiers Chemical Name 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate[4]
INCI Name TRIMETHYLOLPROPANE TRIETHYLHEXANOATE[5]
CAS Number 26086-33-9[6]
EC Number 607-859-6[6]
Molecular Properties Molecular Formula C₃₀H₅₆O₆[6]
Molecular Weight 512.77 g/mol [6]
Exact Mass 512.40768950 Da[4]
Physical Properties Appearance Colorless to light yellow liquid
Density 0.942 - 0.943 g/cm³ (@ 26 °C)[6]
Boiling Point 555.2 ± 30.0 °C (Predicted)[6]
Viscosity ~50 mPa·s (@ 25 °C)[2]
Computed Properties XLogP3-AA 9.4[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 25[6]
Complexity 523[6]

Synthesis and Chemical Logic

This compound is synthesized via a direct esterification reaction. The process involves reacting the triol, Trimethylolpropane (TMP), with three molar equivalents of 2-Ethylhexanoic Acid. This reaction is typically catalyzed by an acid, such as sulfuric or p-toluenesulfonic acid, or a metal oxide catalyst like stannous oxide, and is driven to completion by the removal of water.[7][8]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products TMP Trimethylolpropane (1 equivalent) reaction + TMP->reaction EHA 2-Ethylhexanoic Acid (3 equivalents) EHA->reaction product_node reaction->product_node Esterification (-3 H₂O) TMPTEH Trimethylolpropane Triethylhexanoate H2O Water (3 equivalents)

Caption: Simplified synthesis pathway for this compound.

The resulting triester is a sterically hindered molecule, which contributes to its excellent thermal and oxidative stability, making it a suitable base oil for synthetic lubricants.[9] Its branched aliphatic chains are responsible for its liquid state at room temperature and its desirable emollient properties.

Logical_Relationships cluster_classification Chemical Classification cluster_function Primary Functions & Applications A Organic Compound B Ester A->B C Triester B->C D This compound C->D E Emollient D->E leads to... F Skin-Conditioning Agent D->F G Lubricant Base Oil D->G H Solubilizer (e.g., for UV filters) D->H

Caption: Classification and functional applications of TMPTEH.

Experimental Protocols for Physicochemical Characterization

While specific protocols from manufacturers are proprietary, the characterization of a substance like TMPTEH follows standardized international methods. A general workflow is outlined below.

Experimental_Workflow A 1. Sample Reception & Purity Assessment (GC) B 2. Structural Confirmation (FTIR, NMR) A->B C 3. Density Measurement B->C D 4. Viscosity Measurement B->D E 5. Thermal Analysis (Boiling Point, Flash Point) B->E F 6. Lipophilicity Determination (LogP Calculation/HPLC) B->F G 7. Data Compilation & Certificate of Analysis C->G D->G E->G F->G

Caption: Generalized workflow for physicochemical characterization.
Purity and Structural Analysis

  • Gas Chromatography (GC): Purity is typically determined using GC coupled with a Flame Ionization Detector (FID). The sample is vaporized and passed through a capillary column. The retention time and peak area percentage are used to quantify the main component and identify any impurities, such as residual starting materials.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The sample is analyzed to confirm functional groups. For TMPTEH, a strong characteristic ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹. The absence of a broad hydroxyl (-OH) peak (from the starting TMP) around 3300 cm⁻¹ indicates a complete reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the ester linkages and the structure of the alkyl chains.

Physical Property Determination
  • Density: Measured using a digital density meter or a specific gravity bottle (pycnometer) at a controlled temperature (e.g., 25°C). The method is based on Archimedes' principle or by determining the mass of a known volume.

  • Kinematic Viscosity: Determined using a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled bath, following standards like ASTM D445. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured, and the kinematic viscosity is calculated.

  • Flash Point: The Cleveland Open Cup (COC) method (e.g., ASTM D92) is commonly used. The sample is heated at a constant rate in an open cup, and a small flame is passed over the surface. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

  • Pour Point: This test (e.g., ASTM D97) is crucial for lubricant applications and indicates the lowest temperature at which the oil will still flow. The sample is cooled at a specified rate and examined at intervals for flow characteristics.[10]

Lipophilicity
  • LogP (Octanol-Water Partition Coefficient): The high XLogP3 value indicates strong lipophilicity (oil-solubility). While it can be estimated computationally, it can also be determined experimentally using methods like the shake-flask method or more commonly by reverse-phase High-Performance Liquid Chromatography (HPLC) and correlating the retention time with standards of known LogP values.

References

An In-depth Technical Guide to the Molecular Structure Analysis of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of trimethylolpropane (B17298) triethylhexanoate (TMPTE), a triester valued for its applications as an emollient and skin-conditioning agent.[1] This document outlines the synthesis, purification, and detailed analytical characterization of TMPTE. It includes extensive data presentation in tabular format, detailed experimental protocols for key analytical techniques, and visualizations of the synthetic pathway and analytical workflow to facilitate a deeper understanding of its chemical properties and structural confirmation.

Introduction

Trimethylolpropane triethylhexanoate (CAS No: 26086-33-9) is the triester formed from the reaction of trimethylolpropane with three equivalents of 2-ethylhexanoic acid.[1] Its molecular structure, characterized by a central quaternary carbon and three long, branched ester chains, imparts desirable properties such as high thermal and oxidative stability, low volatility, and excellent lubricity. These characteristics make it a valuable component in the formulation of cosmetics and personal care products. A thorough understanding of its molecular structure is paramount for quality control, formulation optimization, and safety assessment. This guide details the necessary procedures for its synthesis and rigorous structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₃₀H₅₆O₆[2]
Molecular Weight 512.77 g/mol [2]
IUPAC Name 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate[3]
CAS Number 26086-33-9[2]
Appearance Colorless to pale yellow liquid
Boiling Point 555.2 ± 30.0 °C (Predicted)[2]
Density 0.942 - 0.943 g/cm³ at 26 °C[2]
LogP 7.66 (Predicted)[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 25[2]

Synthesis of this compound

The synthesis of this compound is achieved through the Fischer esterification of trimethylolpropane with 2-ethylhexanoic acid, typically in the presence of an acid catalyst. The reaction scheme is depicted below.

Synthesis_of_TMPTE TMP Trimethylolpropane P1 TMP->P1 EHA 2-Ethylhexanoic Acid (3 equiv.) EHA->P1 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Heat Heat Heat->Reaction TMPTE This compound Water Water (3 equiv.) P1->Reaction + P2 Reaction->P2 P2->TMPTE P2->Water +

Figure 1: Synthesis of this compound
Experimental Protocol: Synthesis and Purification

Materials:

  • Trimethylolpropane (1.0 mol)

  • 2-Ethylhexanoic acid (3.3 mol, 10% excess)

  • Sulfuric acid (0.05 mol, catalyst)

  • Toluene (B28343) (as azeotropic solvent)

  • 5% (w/v) Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe.

  • Trimethylolpropane (134.17 g, 1.0 mol), 2-ethylhexanoic acid (475.8 g, 3.3 mol), and toluene (500 mL) are added to the flask.

  • The mixture is stirred and heated to 80°C to ensure complete dissolution of the reactants.

  • Concentrated sulfuric acid (4.9 g, 0.05 mol) is carefully added to the reaction mixture.

  • The temperature is raised to reflux (approximately 110-120°C), and water is removed azeotropically via the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is considered complete when approximately 54 mL of water has been collected.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed sequentially with 5% sodium bicarbonate solution (3 x 200 mL) and brine (2 x 200 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound is then purified by vacuum distillation to obtain a clear, colorless to pale yellow viscous liquid.

Molecular Structure Analysis

A multi-technique approach is employed for the comprehensive structural analysis and confirmation of the synthesized this compound. The logical workflow for this analysis is presented below.

Analytical_Workflow Synthesis Synthesis & Purification GCMS GC-MS Analysis Synthesis->GCMS Purity & MW FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups NMR NMR Spectroscopy Synthesis->NMR Connectivity Data_Analysis Data Interpretation & Structure Confirmation GCMS->Data_Analysis FTIR->Data_Analysis HNMR ¹H NMR NMR->HNMR CNMR ¹³C NMR NMR->CNMR HNMR->Data_Analysis CNMR->Data_Analysis

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of trimethylolpropane (B17298) triethylhexanoate. While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its expected behavior based on the chemistry of polyol esters and data from structurally similar compounds. It further details the standard methodologies for its analysis.

Introduction to Trimethylolpropane Triethylhexanoate

This compound is a triester formed from the reaction of trimethylolpropane with three units of 2-ethylhexanoic acid. It belongs to the class of synthetic esters known for their excellent thermal and oxidative stability, lubricity, and biodegradability. These properties make it a valuable component in various applications, including high-performance lubricants, plasticizers, and as an emollient in cosmetic formulations. Understanding its thermal stability and degradation profile is critical for ensuring its safe and effective use, particularly in applications involving elevated temperatures.

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₃₀H₅₆O₆
Molecular Weight 512.77 g/mol
CAS Number 26086-33-9
Appearance Colorless to pale yellow liquid
Boiling Point > 300 °C
Flash Point > 200 °C
Density ~0.95 g/cm³ at 20°C

Thermal Stability and Degradation Profile

The thermal stability of an ester is largely determined by the strength of its chemical bonds and the presence of any catalytic species. For polyol esters like this compound, the absence of β-hydrogens in the alcohol moiety contributes to their enhanced thermal stability compared to many other ester types.

Expected Thermal Degradation Mechanisms

In an inert atmosphere, the primary degradation pathway for esters is typically initiated by ester pyrolysis, which can proceed through several mechanisms, including β-elimination. However, due to the neopentyl structure of the trimethylolpropane core, β-elimination is sterically hindered. Therefore, the main thermal degradation pathways are expected to be:

  • Ester Bond Scission: Homolytic or heterolytic cleavage of the C-O bond in the ester linkage, leading to the formation of carboxylic acids (2-ethylhexanoic acid) and other smaller molecules.

  • Intramolecular Rearrangements: At higher temperatures, intramolecular reactions can lead to the formation of various unsaturated compounds and smaller esters.

In the presence of oxygen (oxidative degradation), the degradation process is more complex and typically occurs at lower temperatures. The mechanism involves free radical chain reactions, leading to the formation of hydroperoxides, which can then decompose to form a variety of oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. This oxidative process often leads to an increase in viscosity and the formation of sludge and deposits.

G TMPTE Trimethylolpropane Triethylhexanoate Heat_Inert Heat (Inert Atmosphere) TMPTE->Heat_Inert Heat_Oxidative Heat (Oxidative Atmosphere) TMPTE->Heat_Oxidative Degradation_Inert Ester Bond Scission Intramolecular Rearrangements Heat_Inert->Degradation_Inert Degradation_Oxidative Free Radical Chain Reactions Heat_Oxidative->Degradation_Oxidative Products_Inert 2-Ethylhexanoic Acid Alkenes Smaller Esters Degradation_Inert->Products_Inert Products_Oxidative Hydroperoxides Aldehydes Ketones Shorter-chain Acids Polymeric Sludge Degradation_Oxidative->Products_Oxidative

Caption: Predicted Thermal Degradation Pathways.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the percentage of non-volatile residue.

Experimental Workflow:

G cluster_0 TGA Analysis Workflow Sample Sample Preparation (5-10 mg in Alumina Crucible) TGA_Instrument TGA Instrument Setup (e.g., TA Instruments Q500) Sample->TGA_Instrument Parameters Set Experimental Parameters: - Temperature Program (e.g., 25 to 600°C at 10°C/min) - Atmosphere (N2 or Air at 50 mL/min) TGA_Instrument->Parameters Run Run TGA Experiment Parameters->Run Data Data Acquisition (Mass vs. Temperature/Time) Run->Data Analysis Data Analysis: - Onset of Decomposition (Tonset) - Peak Degradation Temp (Tpeak) - Residual Mass (%) Data->Analysis G cluster_0 DSC Analysis Workflow Sample Sample Preparation (2-5 mg in sealed Al pan) DSC_Instrument DSC Instrument Setup (e.g., Mettler Toledo DSC 3) Sample->DSC_Instrument Parameters Set Experimental Parameters: - Temperature Program (e.g., heat-cool-heat cycle) - Heating/Cooling Rate (e.g., 10°C/min) DSC_Instrument->Parameters Run Run DSC Experiment Parameters->Run Data Data Acquisition (Heat Flow vs. Temperature) Run->Data Analysis Data Analysis: - Glass Transition (Tg) - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) Data->Analysis G cluster_0 Py-GC-MS Analysis Workflow Sample Sample Introduction (µg scale) Pyrolyzer Pyrolyzer (e.g., 600°C for 10s) Sample->Pyrolyzer GC Gas Chromatograph (Separation of Products) Pyrolyzer->GC MS Mass Spectrometer (Identification of Products) GC->MS Data Data Analysis (Chromatogram and Mass Spectra) MS->Data

"spectroscopic analysis of trimethylolpropane triethylhexanoate (FTIR, NMR)"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Trimethylolpropane (B17298) Triethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane triethylhexanoate is a versatile emollient and skin-conditioning agent used in various cosmetic and pharmaceutical formulations. Its chemical structure and purity are critical for its performance and safety. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, specifically focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the theoretical principles, presents expected spectral data in tabular format, and provides detailed experimental protocols for each analytical method.

Introduction

This compound is a complex triester formed from the reaction of trimethylolpropane with 2-ethylhexanoic acid. Its structure, CH₃CH₂C(CH₂OC(=O)CH(CH₂CH₃)CH₂CH₂CH₂CH₃)₃, gives it unique properties as a non-occlusive emollient with excellent spreadability and a pleasant skin feel. Accurate structural elucidation and purity assessment are paramount to ensure product quality and consistency. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

Spectral Interpretation

The FTIR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester. The most prominent peaks include:

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups.

  • C=O Stretching: A very strong and sharp absorption band around 1740 cm⁻¹ is the most characteristic peak for the ester carbonyl group.[1] Its intensity is due to the large change in dipole moment during the vibration.

  • C-O Stretching: Strong bands in the 1300-1100 cm⁻¹ region correspond to the stretching vibrations of the C-O single bonds of the ester functional group.

Quantitative FTIR Data

The expected vibrational frequencies and their assignments for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2960-2850StrongC-H Asymmetric & Symmetric StretchAliphatic -CH₃, -CH₂-
1740 ± 5Very StrongC=O StretchEster Carbonyl
1465-1450MediumC-H Bend (Scissoring)-CH₂-
1380-1370MediumC-H Bend (Umbrella)-CH₃
1250-1100StrongC-O StretchEster
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This method is ideal for analyzing liquid samples like this compound.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal.[2] This measures the ambient atmosphere (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum.[2]

  • Sample Application: Place a few drops of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

  • Sample Measurement: Secure the pressure clamp to ensure good contact between the sample and the crystal. Initiate the sample scan. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.[2]

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance plot.

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a soft tissue and a suitable solvent (e.g., isopropanol (B130326) or ethanol), then allow it to dry completely.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for detailed molecular structure elucidation. It provides information on the chemical environment of individual nuclei (¹H and ¹³C), their connectivity, and relative abundance.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum can be divided into signals from the trimethylolpropane core and the three 2-ethylhexanoate (B8288628) side chains.

Quantitative ¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~4.0s6H-C(H ₂)-O-C=O (TMP Core)
~2.2m3H-C(=O)-CH (CH₂CH₃)-
~1.5m12H-CH₂-CH ₂(CH₂CH₃)- and -CH-CH ₂-CH₃ (Side Chain)
~1.3m12H-CH ₂-CH₂-CH₃ (Side Chain)
~0.9m27H-CH ₃ (TMP Core and Side Chains)

Note: Multiplicity abbreviations: s = singlet, m = multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The use of broadband proton decoupling simplifies the spectrum so that each unique carbon atom appears as a single line.

Quantitative ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Carbon Assignment
~174C =O (Ester Carbonyl)
~65-C H₂-O-C=O (TMP Core)
~45-C(=O)-C H(CH₂CH₃)-
~41-C -(CH₂O)₃(CH₂CH₃) (TMP Core Quaternary)
~30-32-C H₂-CH₂-CH₃ (Side Chain)
~25-29-CH-C H₂-CH₃ and C H₂(CH₂CH₃)- (Side Chain)
~23-CH₂-C H₂-CH₃ (TMP Core)
~14-CH₂-C H₃ (Side Chain)
~11-CH-CH₂-C H₃ (Side Chain)
~7-C H₃ (TMP Core)
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Ensure the sample is properly positioned within the magnetic field. The instrument should be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 8-16 scans to achieve adequate signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required.[4] Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and the co-addition of several hundred to a few thousand scans.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. For ¹H NMR, integrate the signals to determine the relative ratios of protons.

Integrated Spectroscopic Analysis Workflow

The logical flow for a comprehensive analysis of this compound involves a series of steps from sample handling to final structural confirmation, as illustrated in the diagram below.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation & Confirmation Sample Obtain Sample of This compound Prep Sample Preparation (Neat for FTIR, in CDCl3 for NMR) Sample->Prep Proceed to FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR FTIR_Data Analyze FTIR Spectrum (Identify Functional Groups) FTIR->FTIR_Data Generate Data NMR_Data Analyze NMR Spectra (Assign ¹H & ¹³C Signals) NMR->NMR_Data Generate Data Confirm Structural Confirmation FTIR_Data->Confirm Correlate NMR_Data->Confirm Correlate

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the structural characterization of this compound. FTIR provides rapid confirmation of the key ester functional group and overall aliphatic nature, making it ideal for quality control. NMR, through both ¹H and ¹³C analysis, offers a detailed map of the molecular architecture, enabling unambiguous structural confirmation and the detection of impurities. The combined application of these techniques, following the protocols outlined in this guide, ensures a thorough and reliable analysis for researchers and developers working with this compound.

References

An In-depth Technical Guide to Trimethylolpropane Triethylhexanoate (CAS 26086-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) Triethylhexanoate (CAS: 26086-33-9), a triester of trimethylolpropane and 2-ethylhexanoic acid, is a synthetic emollient with widespread application in the cosmetics and personal care industries.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and safety profile. While primarily utilized for its skin-conditioning properties, this document also explores the potential, though currently under-researched, role of such esters in topical drug delivery systems. Due to a lack of extensive public research, this guide focuses on the well-documented chemical aspects of the compound and highlights areas where further investigation is warranted.

Chemical and Physical Properties

Trimethylolpropane Triethylhexanoate is a low-viscosity, non-oily liquid characterized by its excellent lubricity and chemical stability.[2][5] These properties make it a valuable ingredient in formulations where a smooth, non-greasy feel is desired.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26086-33-9[1][2][6]
Molecular Formula C30H56O6[1][6]
Molecular Weight 512.771 g/mol [1][6]
Appearance Colorless to light yellow liquid[3]
Density 0.9420 - 0.9430 g/cm³ (at 26 °C)[1][7]
Boiling Point 555.2 ± 30.0 °C (Predicted)[1][7]
Viscosity 42 - 43 centipoises (at 26°C)
XLogP3-AA 9.4[2][6]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 25[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of trimethylolpropane with 2-ethylhexanoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Experimental Protocol

The following protocol is based on established procedures for the synthesis of trimethylolpropane esters.

Materials:

  • Trimethylolpropane (0.87 mols)

  • 2-ethylhexanoic acid (3.47 mols)

  • Sulfuric acid (0.05 mols, as catalyst)

  • Activated carbon (3 wt% of the total alcohol and acid amount, as a decolorizing agent)

  • Reaction vessel with stirring mechanism, heating mantle, and a Dean-Stark apparatus for water removal

  • Molecular still for distillation

Procedure:

  • Charge the reaction vessel with 0.87 mols of trimethylolpropane and 3.47 mols of 2-ethylhexanoic acid.

  • Begin stirring the mixture.

  • Add 0.05 mols of sulfuric acid and 3 wt% of activated carbon to the mixture.

  • Heat the mixture to 200-220°C for approximately 3 hours, continuously removing the water produced during the reaction using the Dean-Stark apparatus.

  • After the reaction is complete, the crude product is purified by molecular still-distillation to yield colorless and odorless this compound.

Expected Yield: 87%

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of this compound Reactants Reactants: - Trimethylolpropane - 2-Ethylhexanoic Acid - Sulfuric Acid (Catalyst) - Activated Carbon (Decoloring Agent) ReactionVessel Reaction Vessel Reactants->ReactionVessel Heating Heat to 200-220°C (approx. 3 hours) ReactionVessel->Heating WaterRemoval Continuous Water Removal (Dean-Stark Apparatus) Heating->WaterRemoval Purification Molecular Still-Distillation WaterRemoval->Purification FinalProduct This compound Purification->FinalProduct

Synthesis and purification process.

Applications

The primary application of this compound is in the cosmetics and personal care industry.[2][3][8][9]

Table 2: Applications of this compound

Application AreaFunctionProductsReference
Cosmetics & Personal Care Emollient, Skin Conditioning AgentMoisturizers, lotions, lipsticks, makeup[2][4][8][9]
Industrial Plasticizer, LubricantPVC resins, refrigerants, engine oils[3]

As an emollient, it softens and soothes the skin, providing a protective barrier that helps to reduce water loss.[2] Its non-oily feel and good lubricity make it a desirable ingredient in a wide range of topical products.[2]

While not extensively studied for this purpose, emollient esters like this compound have the potential to be used in topical drug delivery systems. Their ability to modify the skin barrier and act as a vehicle for active pharmaceutical ingredients (APIs) is an area that warrants further research.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic products.[1] It is reported to be well-tolerated by most skin types and is not associated with significant allergic reactions or irritation.[1]

Conclusion

This compound is a well-characterized synthetic ester with established applications in the cosmetics and industrial sectors. Its synthesis is straightforward, and its physicochemical properties are well-documented. While its primary role is as an emollient and skin-conditioning agent, its properties suggest potential for broader applications, including in the field of topical drug delivery. However, a significant gap exists in the publicly available research regarding its biological interactions and detailed toxicological profile. Further studies are needed to fully elucidate its mechanism of action on the skin and to explore its potential as a vehicle for the transdermal delivery of therapeutic agents.

References

A Technical Guide to the Rheological Properties of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rheological properties of Trimethylolpropane Triethylhexanoate (CAS No. 26086-33-9). Primarily utilized in the cosmetics and personal care industry as a skin-conditioning agent and emollient, its flow characteristics are crucial for formulation stability, sensory perception, and product performance. This document collates available quantitative data, outlines experimental protocols for rheological characterization, and presents a logical workflow for such analyses. Due to the limited publicly available rheological data for this specific ester, this guide supplements direct data with information on general testing methodologies for similar cosmetic esters.

Introduction

This compound is a synthetic ester known for its non-oily feel and good spreadability on the skin.[1] Its rheological profile dictates its behavior during manufacturing, packaging, and application. Understanding properties such as viscosity and its dependence on temperature is essential for formulators to ensure product stability, achieve desired textures, and predict performance in various applications, including lotions, creams, and sunscreens.

Physicochemical and Rheological Data

The available quantitative data for this compound is summarized in the tables below. It is important to note that comprehensive rheological data, particularly at standard lubricant testing temperatures and regarding viscoelasticity, is not widely published.

Table 1: General Physicochemical Properties
PropertyValueSource
CAS Number 26086-33-9N/A
Molecular Formula C₃₀H₅₆O₆N/A
Molecular Weight 512.77 g/mol N/A
Density 0.9420 - 0.9430 g/cm³ at 26°CN/A
Table 2: Viscosity Data
Temperature (°C)Viscosity (mPa·s)Source
25~50[1]
2550[2]

Experimental Protocols for Rheological Analysis

While specific experimental details for this compound are not published, the following protocols are based on standard methods for the rheological characterization of cosmetic esters and lubricants.

Viscosity Measurement
  • Objective: To determine the dynamic or kinematic viscosity of the substance at controlled temperatures.

  • Apparatus: Rotational viscometer or rheometer (e.g., Cone-plate or parallel-plate geometry), or a capillary viscometer for kinematic viscosity. A temperature-controlled sample holder is essential.

  • Methodology (Rotational Rheometry):

    • The sample is placed between the plates of the rheometer.

    • The temperature is equilibrated to the desired setpoint (e.g., 25°C, 40°C, 100°C).

    • A controlled shear rate is applied to the sample, and the resulting shear stress is measured (or vice-versa).

    • For a Newtonian fluid, the viscosity is calculated as the ratio of shear stress to shear rate. A flow curve (viscosity vs. shear rate) can be generated to assess shear-thinning or shear-thickening behavior.

  • Standard Methods: ISO 3104, ASTM D445 for kinematic viscosity; ASTM D2983 for low-temperature viscosity.

Viscoelastic Properties (Oscillatory Rheometry)
  • Objective: To characterize the elastic (storage modulus, G') and viscous (loss modulus, G'') components of the material's response to an applied sinusoidal deformation. This is particularly relevant for understanding the texture and stability of emulsions.

  • Apparatus: A controlled-strain or controlled-stress rheometer with oscillatory capabilities.

  • Methodology:

    • The sample is loaded into the rheometer, and the temperature is stabilized.

    • An amplitude sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where the response is independent of the applied strain.

    • A frequency sweep is then conducted within the LVER to measure the storage and loss moduli as a function of frequency.

  • Data Interpretation:

    • G' > G'': The material behaves more like a solid (elastic-dominant).

    • G'' > G': The material behaves more like a liquid (viscous-dominant).

    • Crossover point (G' = G''): Indicates a characteristic relaxation time of the material.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the rheological characterization of a cosmetic ester like this compound.

Rheology_Workflow cluster_prep Sample Preparation cluster_viscosity Viscosity Measurement cluster_viscoelastic Viscoelasticity Measurement cluster_analysis Data Analysis Sample Obtain Sample of This compound Equilibrate Equilibrate Sample to Room Temperature Sample->Equilibrate LoadViscometer Load Sample into Rheometer/Viscometer Equilibrate->LoadViscometer LoadRheometer Load Sample into Oscillatory Rheometer Equilibrate->LoadRheometer SetTemp Set Measurement Temperature (e.g., 25°C, 40°C, 100°C) LoadViscometer->SetTemp ShearTest Perform Rotational Test (Flow Curve) SetTemp->ShearTest GetData Record Shear Stress, Shear Rate, Viscosity ShearTest->GetData AnalyzeVisc Analyze Viscosity Data (e.g., Calculate Viscosity Index) GetData->AnalyzeVisc AmpSweep Amplitude Sweep to Determine LVER LoadRheometer->AmpSweep FreqSweep Frequency Sweep within LVER AmpSweep->FreqSweep GetModuli Record Storage (G') and Loss (G'') Moduli FreqSweep->GetModuli AnalyzeVE Analyze Viscoelastic Data (e.g., tan(δ) = G''/G') GetModuli->AnalyzeVE Report Generate Technical Report AnalyzeVisc->Report AnalyzeVE->Report

Caption: Workflow for Rheological Characterization.

Conclusion

The rheological properties of this compound are fundamental to its application in cosmetic and personal care formulations. While existing data provides a baseline understanding of its viscosity at room temperature, further research is required to fully characterize its behavior across a wider range of temperatures and shear conditions, as well as its viscoelastic properties. The experimental protocols and workflow outlined in this guide provide a framework for researchers and formulators to conduct such detailed analyses, enabling more precise control over product texture, stability, and performance.

References

A Technical Guide to the Solubility of Trimethylolpropane Triethylhexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trimethylolpropane (B17298) triethylhexanoate (TMPTEH), a synthetic ester increasingly utilized in various industrial and pharmaceutical applications. Given its high molecular weight and distinct chemical structure, a thorough understanding of its solubility in a range of organic solvents is paramount for formulation development, quality control, and optimizing its performance in diverse applications. This document outlines the fundamental principles governing the solubility of TMPTEH, presents a qualitative solubility profile based on its structural attributes, and provides detailed experimental protocols for the quantitative determination of its solubility.

Introduction to Trimethylolpropane Triethylhexanoate

This compound (CAS No: 26086-33-9, Molecular Formula: C30H56O6) is a triester formed from the reaction of trimethylolpropane with three units of 2-ethylhexanoic acid.[1] Its structure is characterized by a central neopentyl core with three long, branched ester chains. This molecular architecture results in a high molecular weight, non-polar compound with significant hydrophobic properties.[2] Consequently, it is classified as fat-soluble and is practically insoluble in water.[3][4] Its primary applications are as an emollient and skin-conditioning agent in cosmetics and personal care products.[5]

Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This principle is based on the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the intermolecular bonds within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

The key factors influencing the solubility of this compound are:

  • Polarity: As a large molecule with extensive hydrocarbon chains, TMPTEH is predominantly non-polar. The three ester groups introduce some polarity, but their effect is overshadowed by the large hydrophobic portion of the molecule.

  • Molecular Weight: The high molecular weight of TMPTEH (512.77 g/mol ) generally leads to lower solubility compared to smaller esters, as more energy is required to overcome the intermolecular forces between the solute molecules.[6]

  • Hydrogen Bonding: this compound does not have hydrogen bond donor capabilities. While the carbonyl oxygens of the ester groups can act as hydrogen bond acceptors, the steric hindrance from the bulky alkyl chains limits this interaction.[6]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Solvents
Aliphatic HydrocarbonsHexane (B92381), Heptane, Mineral OilSolubleThe long, non-polar alkyl chains of TMPTEH will have strong van der Waals interactions with non-polar aliphatic solvents.
Aromatic HydrocarbonsToluene, XyleneSolubleThe non-polar nature of both TMPTEH and aromatic solvents promotes dissolution through London dispersion forces.
Moderately Polar Solvents
EstersEthyl Acetate, Isopropyl MyristateSolubleStrong "like dissolves like" interaction between the ester groups of the solvent and TMPTEH.
KetonesAcetone, Methyl Ethyl Ketone (MEK)Moderately SolubleThe moderate polarity of ketones can solvate the ester groups of TMPTEH, but the large non-polar part of the molecule may limit high solubility.
EthersDiethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for a wide range of organic compounds, including large esters, due to their ability to engage in dipole-dipole interactions and solvate the ester groups.
Chlorinated SolventsDichloromethane, ChloroformSolubleThese solvents have an appropriate polarity to dissolve large ester molecules effectively.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Sparingly Soluble to InsolubleThe high polarity of DMSO is not well-matched with the predominantly non-polar nature of TMPTEH.
Dimethylformamide (DMF)Sparingly Soluble to InsolubleSimilar to DMSO, the high polarity of DMF makes it a poor solvent for the largely hydrophobic TMPTEH.
Polar Protic Solvents
AlcoholsEthanol (B145695), IsopropanolModerately SolubleShorter-chain alcohols can solvate the ester groups through hydrogen bonding (with the carbonyl oxygen). However, the large non-polar portion of TMPTEH will limit its overall solubility. Compatibility with ethanol has been noted.
WaterInsolubleThe large hydrophobic structure of this compound prevents it from dissolving in the highly polar water. A very low estimated water solubility is reported (7.515e-007 mg/L @ 25 °C).[4]
Other Solvents
Silicone FluidsCyclopentasiloxane, DimethiconeSolubleCompatibility with these silicone fluids has been reported, suggesting good solubility due to the non-polar, flexible nature of both the solute and the solvents.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vials or test tubes with secure caps

  • Vortex mixer or shaker

  • Constant temperature bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Solubility Determination A Prepare stock solutions of TMPTEH in a highly soluble solvent B Calibrate analytical instrument (e.g., HPLC, GC) A->B H Analyze the diluted solution using the calibrated instrument B->H C Add excess TMPTEH to a known volume of the test solvent D Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) C->D E Centrifuge to separate undissolved solute D->E F Filter an aliquot of the supernatant E->F G Dilute the filtered solution with the mobile phase F->G G->H I Calculate the concentration of TMPTEH in the saturated solution H->I

Caption: Experimental workflow for determining the solubility of TMPTEH.

Detailed Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., hexane or ethyl acetate) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Instrument Calibration:

    • Analyze the calibration standards using a validated analytical method (e.g., HPLC or GC) to generate a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

    • Seal the vials and place them in a constant temperature bath or shaker.

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solute.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial.

    • Accurately dilute a known volume of the filtered supernatant with the mobile phase (for HPLC) or a suitable solvent (for GC).

    • Inject the diluted sample into the analytical instrument and record the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of TMPTEH in the test solvent at the specified temperature.

Logical Framework for Solvent Selection

For researchers and formulators, a logical approach to solvent selection is crucial. The following diagram outlines a decision-making pathway for identifying suitable solvents for this compound.

G start Start: Define Application and Desired Properties polarity Is a non-polar or moderately polar solvent required? start->polarity non_polar Consider: - Aliphatic Hydrocarbons - Aromatic Hydrocarbons - Esters - Ethers - Silicone Fluids polarity->non_polar Yes polar Consider: - Short-chain Alcohols (for moderate solubility) Avoid: - Water - Polar Aprotic Solvents polarity->polar No experimental Perform experimental solubility testing (see protocol) non_polar->experimental polar->experimental end Final Solvent Selection experimental->end

Caption: Decision-making workflow for solvent selection for TMPTEH.

Conclusion

This compound is a high molecular weight, non-polar ester with limited solubility in polar solvents and good solubility in non-polar and moderately polar organic solvents. While quantitative solubility data is scarce, this guide provides a robust framework for predicting its solubility based on fundamental chemical principles. For applications requiring precise solubility values, the detailed experimental protocol provided will enable researchers and formulators to generate reliable data. The logical workflows presented for both experimental determination and solvent selection are intended to aid in the efficient and effective use of this compound in research, development, and commercial applications.

References

An In-depth Technical Guide to the Hydrolytic Stability of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylolpropane (B17298) triethylhexanoate (TMPTEH) is a synthetic polyol ester recognized for its excellent thermal and oxidative stability, as well as its favorable lubricating properties. A critical aspect of its performance, particularly in applications where moisture may be present, is its hydrolytic stability. This technical guide provides a comprehensive overview of the hydrolytic stability of TMPTEH, detailing the underlying chemical principles, standardized testing methodologies, and key factors that influence its resistance to hydrolysis. While specific quantitative data for TMPTEH is not widely available in public literature, this guide presents expected performance characteristics based on the behavior of similar sterically hindered polyol esters and outlines the detailed experimental protocols for its evaluation.

Introduction to Hydrolytic Stability

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of esters like trimethylolpropane triethylhexanoate, hydrolysis results in the cleavage of the ester linkage, yielding the parent alcohol (trimethylolpropane) and carboxylic acid (2-ethylhexanoic acid).[1] This degradation process can be catalyzed by both acids and bases.[2] The hydrolytic stability of an ester is its ability to resist this reaction in the presence of water. For many applications, including lubricants and pharmaceutical formulations, high hydrolytic stability is crucial to ensure product integrity, performance, and longevity. The formation of acidic byproducts from hydrolysis can lead to corrosion and other detrimental effects.[3]

Factors Influencing the Hydrolytic Stability of this compound

The molecular structure of this compound inherently contributes to its high hydrolytic stability. Several key factors are at play:

  • Steric Hindrance: TMPTEH is a sterically hindered ester. The bulky 2-ethylhexanoate (B8288628) groups surrounding the ester linkages physically obstruct the approach of water molecules to the electrophilic carbonyl carbon, thus slowing down the rate of hydrolysis.[4] This is a primary reason for the superior hydrolytic stability of neopentyl polyol esters.

  • Electronic Effects: The electron-donating nature of the alkyl groups in the 2-ethylhexanoate moiety can slightly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water.

  • Absence of β-Hydrogens: The trimethylolpropane backbone lacks β-hydrogens, which enhances its thermal and oxidative stability, indirectly contributing to its overall robust nature.[5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, applications involving high temperatures and the potential for moisture ingress require esters with exceptional hydrolytic stability.

  • pH (Presence of Catalysts): The hydrolysis of esters is significantly accelerated by the presence of acids or bases.[2] Maintaining a neutral pH environment is critical for minimizing hydrolytic degradation. The initial acid number of the ester formulation is also a crucial factor, as the acid produced during hydrolysis can auto-catalyze further degradation.[6]

  • Water Content: The concentration of water in the system directly influences the rate of hydrolysis. While TMPTEH is relatively resistant, prolonged exposure to high levels of water, especially at elevated temperatures, will promote degradation.

Experimental Evaluation of Hydrolytic Stability

The industry standard for evaluating the hydrolytic stability of lubricants and hydraulic fluids is the ASTM D2619: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) .[7][8]

Experimental Protocol: ASTM D2619

This method assesses the resistance of a fluid to hydrolysis when in contact with water and a copper catalyst at an elevated temperature.[7]

4.1.1 Materials and Apparatus:

  • Pressure-type beverage bottle (e.g., Coca-Cola bottle)

  • Copper strip (as per ASTM D130 specifications)[9]

  • Oven with a rotating rack (5 rpm) capable of maintaining 93°C[8]

  • Analytical balance

  • Titration apparatus for acid number determination (as per ASTM D664)[10][11]

  • Polishing materials for copper strip (e.g., silicon carbide paper)

4.1.2 Procedure:

  • Copper Strip Preparation: A copper strip is polished to a clean, reflective surface, washed with a volatile solvent, and dried.[12] Its initial weight is recorded.

  • Sample Preparation: 75 g of the test fluid (this compound) and 25 g of distilled water are accurately weighed into the beverage bottle.[7]

  • Assembly: The prepared copper strip is placed in the bottle, which is then securely capped.

  • Incubation: The bottle is placed in the rotating oven at 93°C for 48 hours.[7] The rotation ensures continuous mixing of the fluid, water, and catalyst.

  • Post-Test Analysis: After 48 hours, the bottle is removed and allowed to cool. The oil and water layers are separated for analysis. The copper strip is removed, washed, and evaluated.

4.1.3 Analysis of Results:

The following parameters are typically measured to assess the hydrolytic stability:

  • Acid Number Change of the Oil: The acid number of the oil layer is determined by potentiometric titration (ASTM D664) and compared to the initial acid number of the fluid.[13][14] A small change indicates high stability.

  • Total Acidity of the Water Layer: The acidity of the water layer is also determined by titration, providing a measure of the water-soluble acidic byproducts of hydrolysis.

  • Copper Strip Appearance and Weight Change: The appearance of the copper strip is visually rated against the ASTM Copper Strip Corrosion Standard chart (ASTM D130).[12] Any significant tarnishing or corrosion indicates the formation of corrosive species. The change in weight of the copper strip is also determined.[15]

Detailed Protocol for Acid Number Determination (ASTM D664)

The acid number is the quantity of base, expressed in milligrams of potassium hydroxide (B78521) (KOH), required to neutralize the acidic constituents in one gram of sample.[11]

4.2.1 Reagents and Apparatus:

  • Potentiometric titrator with a suitable electrode system.

  • Solvent mixture: typically a blend of toluene, isopropyl alcohol, and a small amount of water.[13]

  • Titrant: standardized 0.1 M alcoholic potassium hydroxide (KOH) solution.[13]

4.2.2 Procedure:

  • A known weight of the oil sample is dissolved in the titration solvent.

  • The solution is titrated with the standardized KOH solution.

  • The endpoint of the titration is determined from the inflection point of the titration curve generated by the potentiometric titrator.

  • A blank titration of the solvent is also performed.

  • The acid number is calculated based on the volume of titrant consumed by the sample.

Quantitative Data and Expected Performance

While specific, publicly available quantitative data for this compound under ASTM D2619 is limited, the expected performance of a high-quality, sterically hindered polyol ester is excellent. The following table provides illustrative data for a representative high-performance polyol ester to demonstrate typical results.

ParameterTypical Value for High-Stability Polyol EsterSignificance
Initial Acid Number (mg KOH/g) < 0.05A low initial acidity is crucial to prevent autocatalysis.[6]
Acid Number Change of Oil (mg KOH/g) < 0.5A small increase indicates minimal hydrolysis of the ester.
Total Acidity of Water Layer (mg KOH) < 2.0Low acidity in the water phase confirms limited formation of water-soluble acids.
Copper Strip Appearance (ASTM D130) 1a or 1bA rating of slight tarnish indicates the absence of corrosive byproduct formation.[12]
Copper Strip Weight Change (mg/cm²) < 0.1Negligible weight change of the copper strip confirms its non-corrosive nature.

Visualizations

Hydrolysis Signaling Pathway

Figure 1: Acid-Catalyzed Hydrolysis of an Ester Ester Ester (RCOOR') Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Intermediate_2 Intermediate Tetrahedral_Intermediate->Intermediate_2 - H⁺ Carboxylic_Acid Carboxylic Acid (RCOOH) Intermediate_2->Carboxylic_Acid + H⁺, - R'OH H3O_plus H₃O⁺ Alcohol Alcohol (R'OH) H_plus H⁺ H2O H₂O

Caption: Acid-catalyzed hydrolysis mechanism of an ester.

Experimental Workflow for Hydrolytic Stability Testing

Figure 2: ASTM D2619 Experimental Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Sample Weigh 75g TMPTEH and 25g Water Assemble Combine Sample, Water, and Cu Strip in Beverage Bottle Prep_Sample->Assemble Prep_Cu Polish and Weigh Copper Strip Prep_Cu->Assemble Incubate Rotate at 93°C for 48 hours Assemble->Incubate Separate Cool and Separate Oil and Water Layers Incubate->Separate Analyze_Oil Determine Acid Number of Oil (ASTM D664) Separate->Analyze_Oil Analyze_Water Determine Acidity of Water Layer Separate->Analyze_Water Analyze_Cu Evaluate Copper Strip (Appearance and Weight Change) Separate->Analyze_Cu

Caption: Workflow for ASTM D2619 hydrolytic stability test.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Triethylhexanoate from Trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) triethylhexanoate, a versatile synthetic ester with applications in various industrial fields, including as a lubricant basestock and a plasticizer. The synthesis primarily involves the direct esterification of trimethylolpropane with 2-ethylhexanoic acid. This document details the underlying reaction, catalytic systems, experimental protocols, and purification methods, supported by quantitative data and visual representations of the chemical pathway and experimental workflow.

Core Synthesis Reaction

The synthesis of trimethylolpropane triethylhexanoate is achieved through the Fischer-Speier esterification of trimethylolpropane with three equivalents of 2-ethylhexanoic acid. The reaction proceeds by the nucleophilic acyl substitution of the carboxylic acid with the alcohol, typically in the presence of an acid catalyst. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the triester product.

The overall chemical equation for the reaction is as follows:

C(CH₂OH)₃CH₂CH₃ + 3 CH₃(CH₂)₃CH(C₂H₅)COOH → C(CH₂OOCCH(C₂H₅)(CH₂)₃CH₃)₃CH₂CH₃ + 3 H₂O

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and purity of the final product. Various catalysts have been investigated for this esterification, each with its advantages and disadvantages.

Commonly Used Catalysts:

  • Brønsted Acids: Strong acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are effective catalysts for this reaction.[1] They operate under homogeneous conditions, leading to high reaction rates at moderate temperatures. However, their corrosive nature and the difficulty in separation from the product mixture are notable drawbacks.

  • Organometallic Catalysts: Tin-based catalysts, such as Sn bis(2-ethylhexanoate), have been shown to be highly effective, leading to high yields of the triester with minimal side products.[2] These catalysts often require higher reaction temperatures.

  • Solid Acid Catalysts: Heterogeneous catalysts like silica-sulfuric acid and acidic ion-exchange resins (e.g., Amberlyst 15) offer the advantage of easy separation and reusability.[3] While potentially requiring longer reaction times or higher temperatures compared to homogeneous catalysts, they provide a more environmentally friendly and cost-effective approach.

  • Metal Oxides: Oxides of tin, zinc, and other metals have also been employed as catalysts in the synthesis of trimethylolpropane esters.[4]

Reaction Parameters:

  • Temperature: The reaction is typically carried out at temperatures ranging from 110°C to 220°C. The optimal temperature depends on the catalyst used and the desired reaction time.[1][5]

  • Molar Ratio: A slight excess of 2-ethylhexanoic acid is often used to ensure the complete conversion of trimethylolpropane to the triester.

  • Water Removal: Continuous removal of water, often through azeotropic distillation with a solvent like toluene (B28343) or by applying a vacuum, is essential to shift the reaction equilibrium towards the product side.

Quantitative Data on Synthesis Parameters

The following tables summarize the quantitative data from various studies on the synthesis of trimethylolpropane esters, providing a comparative overview of different catalytic systems and reaction conditions.

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid4:1150568[6]
p-Toluenesulfonic AcidNot Specified120~20>95[1]
Sn bis(2-ethylhexanoate)1:1 (COOH:OH)220694.4 (triester)[2]
Ionic Liquid3:1110-1303-5High Esterification Rate[5]
Zinc Oxide9:1 (FAME:TMP)140-1506Not specified[4]

Table 1: Comparison of Catalysts and Reaction Conditions for Trimethylolpropane Ester Synthesis.

ParameterConditionEffect on Yield
Temperature110°C - 150°CIncreased temperature generally increases reaction rate and yield up to an optimum, beyond which side reactions may occur.
Molar Ratio (Acid:Alcohol)3:1 to 4:1An excess of the fatty acid drives the reaction towards completion, increasing the triester yield.
Catalyst Concentration0.5% - 2% (w/w)Higher catalyst concentration generally leads to a faster reaction rate, but an optimal concentration exists to balance efficiency and cost.

Table 2: Influence of Key Reaction Parameters on Product Yield.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via direct esterification.

Protocol 1: Direct Esterification using an Acid Catalyst
  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: Trimethylolpropane and 2-ethylhexanoic acid (in a molar ratio of 1:3.3 to 1:4) are charged into the flask. Toluene can be added as an azeotropic solvent to facilitate water removal.

  • Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0 wt% of total reactants) is added to the mixture.

  • Reaction: The mixture is heated to the desired temperature (e.g., 120-150°C) with constant stirring. The reaction progress is monitored by measuring the acid value of the mixture or by observing the amount of water collected in the Dean-Stark trap.

  • Work-up and Purification:

    • Upon completion of the reaction (indicated by a constant low acid value), the reaction mixture is cooled to room temperature.

    • The mixture is then washed with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

    • The organic layer is separated and dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • The solvent and any remaining volatile impurities are removed under reduced pressure using a rotary evaporator.

    • For higher purity, the crude product can be further purified by vacuum distillation.[7][8]

Protocol 2: Transesterification using a Base Catalyst

This method involves a two-step process, starting from a fatty acid methyl ester.

  • First Step (Transesterification): Fatty acid methyl ester and trimethylolpropane are reacted in the presence of a base catalyst (e.g., sodium methoxide) under vacuum.

  • Second Step (Purification): The reaction mixture is neutralized with a phosphoric acid solution. The layers are separated, and the oil layer is washed with hot water. The final product is obtained after vacuum drying and molecular distillation to remove unreacted methyl esters.[9]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester, the disappearance of the broad O-H stretching band of the alcohol and carboxylic acid and the appearance of a strong C=O stretching band around 1740 cm⁻¹ for the ester group are monitored.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the product.[11] Key signals in ¹H NMR include the methylene (B1212753) protons adjacent to the ester oxygen and the characteristic signals of the ethyl and hexyl groups. In ¹³C NMR, the carbonyl carbon of the ester group typically appears around 173 ppm.[11]

  • Gas Chromatography (GC): GC analysis can be used to determine the purity of the product and to quantify the amounts of mono-, di-, and triesters.

Visualizations

Signaling Pathways and Experimental Workflows

ReactionPathway TMP Trimethylolpropane Intermediate Protonated Carbonyl Intermediate TMP->Intermediate + H⁺ EHA 2-Ethylhexanoic Acid (3 eq.) EHA->Intermediate Catalyst Acid Catalyst Product This compound Intermediate->Product - H⁺ Water Water (3 eq.) Intermediate->Water

Caption: Reaction pathway for the acid-catalyzed esterification of trimethylolpropane.

ExperimentalWorkflow start Start reactants Charge Reactants: - Trimethylolpropane - 2-Ethylhexanoic Acid - Catalyst start->reactants reaction Heat and Stir (110-220°C) Remove Water Azeotropically reactants->reaction workup Cool and Neutralize with Base Wash reaction->workup separation Phase Separation workup->separation drying Dry Organic Layer (e.g., Na₂SO₄) separation->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Vacuum Distillation (Optional, for high purity) evaporation->purification characterization Characterization (FTIR, NMR, GC) evaporation->characterization Direct to Characterization purification->characterization end Final Product characterization->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols: Trimethylolpropane Triethylhexanoate as a Biolubricant Base Stock

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trimethylolpropane (B17298) triethylhexanoate and related neopentyl polyol esters as potential biolubricant base stocks. Due to the limited availability of public domain data specifically for trimethylolpropane triethylhexanoate in lubricant applications, this document leverages data from structurally similar and well-characterized trimethylolpropane (TMP) esters, such as trimethylolpropane trioleate (TMPTO), to provide representative performance characteristics. Detailed experimental protocols for the evaluation of key lubricant properties are also presented.

Introduction to Trimethylolpropane Esters in Biolubricants

Trimethylolpropane esters (TMPEs) are a class of synthetic esters recognized for their excellent performance as lubricant base stocks.[1] Their molecular structure, derived from the reaction of neopentyl polyols like trimethylolpropane with carboxylic acids, imparts a unique combination of high thermal-oxidative stability, a high viscosity index, low volatility, and good hydrolytic stability.[2][3] The absence of beta-hydrogens in the neopentyl structure is a key factor in their enhanced thermal stability.[4] These properties, combined with their inherent biodegradability, make them prime candidates for the formulation of high-performance, environmentally friendly lubricants.[5]

Data Presentation: Physicochemical and Tribological Properties

The following tables summarize typical physicochemical and tribological properties of various trimethylolpropane esters. This data serves as a reference for estimating the performance of this compound.

Table 1: Comparative Physicochemical Properties of Trimethylolpropane (TMP) Esters

PropertyTrimethylolpropane Trioleate (TMPTO)Palm Kernel Oil TMP EsterHyperbranched Nonaoleate TMP (NOTMP)
Kinematic Viscosity @ 40°C (mm²/s) ~4641.76 - 87.06-
Kinematic Viscosity @ 100°C (mm²/s) ~9.158.73 - 14.77-
Viscosity Index ~180-194140.86 - 154.8237
Pour Point (°C) ~ -35-5 to -10-34
Flash Point (°C) ~310 - 320320 - 360320
Oxidative Stability Temperature (°C) ->210172

Data compiled from various sources.[5][6][7]

Table 2: Tribological Properties of a Representative TMP Ester (TMPTO)

PropertyValueTest Conditions
Friction Coefficient Reduction of up to 25% with additivesFour-Ball Test, Steel/Steel Contact
Wear Scar Diameter (mm) Reduction of up to 9% with additivesFour-Ball Test, Steel/Steel Contact

Data represents performance improvements when formulated with nano-additives.[8]

Structure-Property Relationship

The molecular structure of trimethylolpropane esters is directly linked to their performance as lubricants. The central neopentyl core provides excellent thermal stability, while the nature of the fatty acid chains influences properties like viscosity and low-temperature fluidity.

G Structure-Property Relationship of Trimethylolpropane Esters cluster_structure Molecular Structure cluster_properties Lubricant Properties A Trimethylolpropane Core (Neopentyl Structure) P1 High Thermal & Oxidative Stability A->P1 Absence of β-hydrogens Steric Hindrance B Ester Linkages (-COO-) P2 Good Hydrolytic Stability B->P2 Steric Shielding P3 Polarity & Additive Solubility B->P3 Polar Nature C Fatty Acid Chains (e.g., Triethylhexanoate) P4 High Viscosity Index C->P4 Chain Length & Flexibility P5 Low Pour Point C->P5 Branching reduces crystallization P6 Good Lubricity C->P6 Forms adsorbed film

Caption: Structure-Property Relationship of TMP Esters.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize biolubricant base stocks, based on ASTM standard methods.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of the lubricant, a measure of its resistance to flow under gravity.[9]

Apparatus:

  • Calibrated glass capillary viscometer

  • Constant temperature bath with a precision of ±0.02°C[10]

  • Thermometer

  • Stopwatch

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the sample oil, ensuring it is free of air bubbles and particulates.[10]

  • Place the charged viscometer in the constant temperature bath set to 40°C.

  • Allow the viscometer to equilibrate for at least 30 minutes.[10]

  • Using suction, draw the liquid level up into the measuring bulb of the viscometer.

  • Measure the time it takes for the liquid meniscus to pass between the two calibration marks.

  • Repeat the measurement to ensure repeatability.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.[11]

  • Repeat the entire procedure at 100°C.

Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index (VI), an empirical number indicating the effect of temperature change on the kinematic viscosity of the oil.[5] A higher VI indicates a smaller change in viscosity with temperature.

Procedure:

  • Determine the kinematic viscosity of the sample at 40°C and 100°C as per ASTM D445.

  • Using the kinematic viscosity at 100°C, find the values of 'L' and 'H' from the tables provided in the ASTM D2270 standard. 'L' is the kinematic viscosity at 40°C of an oil with a VI of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a VI of 100.

  • Calculate the Viscosity Index using the formula: VI = [(L - U) / (L - H)] * 100 Where U is the kinematic viscosity of the sample oil at 40°C.

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the oil will continue to flow.[12]

Apparatus:

  • Test jar

  • Thermometer

  • Cooling bath(s) capable of reaching temperatures below the expected pour point.

Procedure:

  • Pour the sample into the test jar to the marked level.

  • Heat the sample to a specified temperature to dissolve any wax crystals.[13]

  • Insert the thermometer and seal the jar.

  • Cool the sample at a specified rate in the cooling bath.

  • At every 3°C interval, remove the jar and tilt it to check for movement. This should be done quickly to minimize warming.[1]

  • The pour point is the lowest temperature at which movement is observed, plus 3°C.[1]

Flash Point (Cleveland Open Cup Method - ASTM D92)

Objective: To determine the temperature at which the oil's vapors will ignite when exposed to an open flame.

Apparatus:

  • Cleveland Open Cup apparatus

  • Heating source

  • Thermometer

  • Test flame applicator

Procedure:

  • Fill the test cup with the sample to the filling mark.

  • Heat the sample at a controlled rate.[14]

  • As the temperature rises, pass the test flame across the top of the cup at regular intervals.[15]

  • The flash point is the temperature at which a brief flash appears on the surface of the liquid.[14]

Tribological Performance (Four-Ball Wear Test - ASTM D4172)

Objective: To assess the anti-wear properties of the lubricant under sliding contact.[16]

Apparatus:

  • Four-Ball Wear Tester

  • Three stationary steel balls and one rotating steel ball

  • Microscope for measuring wear scars

Procedure:

  • Secure the three stationary balls in the test cup and cover them with the sample lubricant.

  • Place the fourth ball in the chuck that will rotate it.

  • Apply a specified load and bring the system to the desired test temperature.

  • Rotate the top ball at a constant speed for a set duration (e.g., 1200 rpm for 60 minutes).

  • After the test, clean the three stationary balls and measure the diameter of the wear scars on each using a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of a biolubricant base stock.

G Biolubricant Base Stock Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_tribo Tribological & Performance Testing S1 Esterification of Trimethylolpropane with Triethylhexanoic Acid S2 Purification of Crude Ester S1->S2 T1 Kinematic Viscosity (ASTM D445) S2->T1 T3 Pour Point (ASTM D97) S2->T3 T4 Flash Point (ASTM D92) S2->T4 P1 Four-Ball Wear Test (ASTM D4172) S2->P1 P2 Oxidation Stability Test S2->P2 P3 Hydrolytic Stability Test (ASTM D2619) S2->P3 T2 Viscosity Index (ASTM D2270) T1->T2

References

Application Notes and Protocols: The Use of Trimethylolpropane Triethylhexanoate in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) Triethylhexanoate (TMPTEH), a triester of trimethylolpropane and 2-ethylhexanoic acid, is a synthetic oil with a well-documented role as an emollient, thickener, and solvent in the cosmetics and personal care industries.[1][2][3][4] While not typically employed as a reactive monomer for de novo polymer synthesis, its chemical structure and physical properties make it a highly effective plasticizer and performance modifier for various polymer resins.[1][2] In this capacity, it is introduced into a pre-existing polymer matrix to enhance flexibility, reduce brittleness, and modify surface properties.

These application notes provide a comprehensive overview of the use of Trimethylolpropane Triethylhexanoate as a plasticizing additive in polymer formulations. The document outlines its mechanism of action, potential applications, and detailed protocols for its incorporation and evaluation.

Mechanism of Action as a Plasticizer

Plasticizers function by inserting themselves between polymer chains, thereby increasing the intermolecular distance. This disrupts the strong polymer-polymer interactions, such as van der Waals forces, allowing the chains to move more freely relative to one another. The result is a decrease in the material's glass transition temperature (Tg), leading to increased flexibility and reduced hardness. The bulky yet flexible ethylhexanoate chains of TMPTEH are particularly effective at creating this separation and enhancing polymer chain mobility.

A conceptual diagram illustrating the plasticizing effect on a polymer matrix is provided below.

G cluster_prep Preparation cluster_char Characterization cluster_results Results weigh Weighing (PVC, TMPTEH, Stabilizer) mix Dry Blending weigh->mix compound Melt Compounding (Two-Roll Mill) mix->compound mold Compression Molding compound->mold tensile Tensile Testing (UTM) mold->tensile hardness Hardness Testing mold->hardness dsc Thermal Analysis (DSC) mold->dsc mech_props Mechanical Properties tensile->mech_props phys_props Physical Properties hardness->phys_props therm_props Thermal Properties dsc->therm_props

References

Application Notes and Protocols: Trimethylolpropane Triethylhexanoate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) triethylhexanoate (TMPEH) is a synthetic ester that serves as a high-performance, non-phthalate plasticizer for a variety of polymers. Its molecular structure, characterized by a central trimethylolpropane core and three branched 2-ethylhexanoate (B8288628) chains, imparts excellent thermal stability, compatibility, and flexibility to polymer matrices. These properties make it a compelling alternative to traditional phthalate-based plasticizers, particularly in applications demanding high safety and performance standards such as medical devices, food packaging, and drug delivery systems.[1][2]

These application notes provide a comprehensive overview of the use of TMPEH as a polymer plasticizer, including its effects on polymer properties, detailed experimental protocols for its incorporation and characterization, and a summary of its performance data.

Key Advantages of Trimethylolpropane Triethylhexanoate

  • Enhanced Thermal Stability: Derivatives of trimethylolpropane, when used as plasticizers, have been shown to increase the degradation temperature of polymers like PVC, resulting in materials that can withstand higher processing temperatures.[1][3]

  • Good Compatibility: TMPEH and similar TMP derivatives exhibit good compatibility with a range of polymers, which is crucial for effective plasticization.[1] This compatibility leads to a reduction in the glass transition temperature (Tg), indicating increased polymer chain mobility and enhanced flexibility.[1]

  • Improved Mechanical Properties: The incorporation of TMP-based plasticizers can lead to significant improvements in the mechanical properties of polymers, including increased elongation at break and tensile strength.[1]

  • Favorable Safety Profile: As a non-phthalate plasticizer, TMPEH is a safer alternative for applications with stringent regulatory requirements.

Application Data

While extensive quantitative data for this compound specifically is limited in publicly available literature, a patent for a trimethylolpropane ester-based plasticizer composition for polyvinyl chloride (PVC) resin provides valuable insights into its performance. The following table summarizes the mechanical properties of PVC sheets plasticized with compositions containing trimethylolpropane tris-2-ethylhexanoate (a synonym for TMPEH).

Table 1: Mechanical Properties of PVC Plasticized with this compound Compositions [4]

Plasticizer Composition (Weight %)Tensile Strength (kgf/cm²)Elongation at Break (%)
Composition 1
TMPEH: 18.21%225380
Other Esters: 80.54%
Other: 1.25%
Composition 2
TMPEH: 34.51%230400
Other Esters: 63.46%
Other: 2.03%
Composition 3
TMPEH: 25.65%228390
Other Esters: 72.24%
Other: 2.11%

Note: "Other Esters" in the compositions include benzoic acid 2,2-bis(2-ethyl-hexanoyloxymethyl)-butyl ester, 2-ethylhexanoic acid 2,2-bis(benzoyloxymethyl)-butyl ester, and trimethylolpropane tribenzoate. "Other" refers to minor unreacted components.

Experimental Protocols

The following protocols are adapted from methodologies used for similar trimethylolpropane-based plasticizers and can be applied to the evaluation of TMPEH.

Protocol 1: Preparation of Plasticized PVC Films

This protocol describes the preparation of plasticized PVC films using a two-roll mill, a common laboratory-scale technique.

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound (TMPEH)

  • Thermal stabilizer (e.g., Ca-Zn stearate)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molds for film preparation

  • Analytical balance

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant until a homogenous powder is obtained.

  • Melt Blending:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Add the pre-mixed PVC compound to the heated rolls and allow it to melt and form a continuous sheet.

    • Gradually add the pre-weighed TMPEH to the molten PVC on the mill.

    • Continuously mix the blend on the mill for 10-15 minutes to ensure uniform distribution of the plasticizer.

  • Film Pressing:

    • Remove the plasticized PVC sheet from the mill.

    • Place a portion of the sheet into a pre-heated mold (170-180°C) in the hydraulic press.

    • Apply a pressure of 10-15 MPa for 5-10 minutes to form a film of the desired thickness.

    • Cool the mold under pressure to solidify the film.

  • Conditioning: Remove the film from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before characterization.

Protocol 2: Characterization of Plasticized Polymer Films

This protocol outlines standard methods for evaluating the mechanical and thermal properties of the prepared plasticized films.

1. Mechanical Properties (ASTM D638):

  • Tensile Testing:

    • Cut dumbbell-shaped specimens from the conditioned films using a die cutter.

    • Measure the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine (UTM) at a specified crosshead speed (e.g., 50 mm/min).

2. Thermal Properties:

  • Thermogravimetric Analysis (TGA):

    • Determine the thermal stability and degradation temperature of the plasticized films.

    • Heat a small sample (5-10 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC):

    • Determine the glass transition temperature (Tg) of the plasticized films.

    • Heat a small sample (5-10 mg) from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is typically determined from the midpoint of the transition in the second heating scan.

3. Hardness (ASTM D2240):

  • Measure the Shore A or Shore D hardness of the conditioned films using a durometer. Take multiple readings at different locations on the film and calculate the average.

Diagrams

Logical Workflow for Evaluating TMPEH as a Plasticizer

G cluster_prep Preparation of Plasticized Polymer cluster_char Characterization of Properties cluster_analysis Data Analysis and Comparison A Polymer Resin Selection (e.g., PVC, PLA) B TMPEH Concentration Determination A->B C Addition of Stabilizers & Lubricants B->C D Melt Blending (e.g., Two-Roll Mill, Extruder) C->D E Film/Specimen Formation (e.g., Compression Molding) D->E F Mechanical Testing (Tensile Strength, Elongation) E->F G Thermal Analysis (TGA, DSC for Tg) E->G H Hardness Measurement (Shore A/D) E->H I Migration & Volatility Testing E->I J Comparison with Control (Unplasticized Polymer) F->J G->J H->J I->J K Comparison with Standard Plasticizers (e.g., Phthalates) J->K

Caption: Workflow for the evaluation of TMPEH as a polymer plasticizer.

Signaling Pathway of Plasticization

G cluster_polymer Polymer Matrix cluster_plasticizer Plasticizer cluster_result Resulting Properties P Polymer Chains (Entangled, Rigid) R1 Increased Inter-chain Distance P->R1 causes TMPEH TMPEH Molecules TMPEH->P Intercalation & Interaction R2 Reduced Intermolecular Forces R1->R2 R3 Increased Chain Mobility R2->R3 R4 Lowered Glass Transition Temp. (Tg) R3->R4 R5 Enhanced Flexibility & Processability R4->R5

Caption: Mechanism of action for TMPEH as a plasticizer in a polymer matrix.

References

Application Notes and Protocols for Formulating Cosmetic Emulsions with Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) Triethylhexanoate is a synthetic ester that functions as an emollient and skin-conditioning agent in cosmetic and personal care formulations.[1][2] It is the triester of trimethylolpropane and 2-ethylhexanoic acid.[2] Recognized for its non-greasy feel and excellent spreadability, this fat-soluble ingredient is frequently incorporated into a variety of products, including moisturizers, lotions, and makeup, to enhance texture and application.[1] Trimethylolpropane Triethylhexanoate is considered safe for cosmetic use and is well-tolerated by most skin types, rarely causing irritation or allergic reactions.[1] This document provides detailed application notes and protocols for the formulation of cosmetic emulsions utilizing this compound.

Material Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValueReference
INCI Name This compound[3]
CAS Number 26086-33-9[3]
Molecular Formula C30H56O6[4]
Molecular Weight 512.77 g/mol [4]
Appearance Liquid[5]
Solubility Fat-soluble[1]
Key Functions Emollient, Skin Conditioning[3]
Sensory Profile Pleasant, dry texture, non-tacky[5][6]
Oxidation Resistance Excellent compared to natural oils[6]

Formulation Guidelines

The successful incorporation of this compound into cosmetic emulsions depends on careful consideration of the emulsion type, emulsifier selection, and typical inclusion levels.

Emulsion Type

This compound can be effectively used in both oil-in-water (O/W) and water-in-oil (W/O) emulsions.

  • O/W Emulsions: In these formulations, this compound will be part of the dispersed oil phase. These emulsions are generally lighter in feel and are common for daily wear moisturizers and lotions.

  • W/O Emulsions: In this case, this compound will be a component of the continuous oil phase. W/O emulsions are typically richer and more occlusive, making them suitable for night creams, barrier creams, and formulations for dry skin.[7][8]

Emulsifier Selection and HLB Value

Protocol for Experimental Determination of Required HLB:

If a stable emulsion is not achieved with initial emulsifier selections, the required HLB of this compound can be determined experimentally.

G cluster_prep Preparation cluster_eval Evaluation cluster_det Determination A Prepare a series of emulsifier blends with varying HLB values (e.g., from 7 to 17 in increments of 1). B Formulate simple O/W emulsions with a fixed concentration of this compound (e.g., 20%) and each emulsifier blend. A->B C Visually assess the stability of each emulsion after preparation and at set time intervals (e.g., 24 hours, 1 week). B->C D Look for signs of instability such as creaming, coalescence, or phase separation. C->D E The HLB value of the emulsifier blend that produces the most stable emulsion is considered the required HLB for this compound in that specific system. D->E G A Combine Phase A ingredients and heat to 75°C with gentle mixing. C Add Phase B to Phase A with high-speed homogenization for 3-5 minutes. A->C B In a separate vessel, combine Phase B ingredients and heat to 75°C with mixing until all solids are melted and the phase is uniform. B->C D Begin cooling the emulsion while stirring at a moderate speed. C->D E At 40°C, add Phase C ingredients and continue mixing until the cream is smooth and uniform. D->E F Cool to room temperature. E->F

References

Application Notes and Protocols for the Quantification of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) triethylhexanoate is a synthetic ester that finds application in various industries, including cosmetics as an emollient and skin conditioning agent, and in the formulation of lubricants. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. This document provides detailed analytical methods for the quantification of trimethylolpropane triethylhexanoate, focusing on gas chromatography-mass spectrometry (GC-MS). The protocols are designed to be adaptable for various matrices.

Analytical Methods Overview

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The high temperature stability of modern capillary columns allows for the analysis of high molecular weight esters. An alternative, though less common for this specific compound, is High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it the preferred method for the analysis of trimethylolpropane esters. The methodology involves volatilizing the sample, separating its components on a chromatographic column, and then detecting and quantifying the target analyte using a mass spectrometer.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix in which the this compound is being analyzed. The goal is to extract the analyte of interest and remove interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for samples in a liquid matrix, such as cosmetic lotions or lubricants.

  • Reagents and Materials:

    • Sample containing this compound

    • Hexane (B92381) (or other suitable non-polar solvent like dichloromethane)

    • Anhydrous sodium sulfate (B86663)

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Pipettes

    • GC vials

  • Procedure:

    • Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic solvent.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the extracted hexane to remove any residual water.

    • Transfer the dried extract into a GC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol can be used for more complex matrices to achieve a cleaner extract.

  • Reagents and Materials:

    • Sample containing this compound

    • SPE cartridge (e.g., C18)

    • Methanol (B129727) (for conditioning)

    • Hexane (for elution)

    • SPE vacuum manifold

    • GC vials

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of hexane through it. Do not allow the cartridge to dry out.

    • Dissolve a known amount of the sample in a suitable solvent and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with a polar solvent to remove interferences.

    • Elute the this compound from the cartridge with an appropriate volume of hexane.

    • Collect the eluate and transfer it to a GC vial for analysis.

GC-MS Analysis

A high-temperature GC method is necessary for the analysis of trimethylolpropane triesters. The following conditions are adapted from a method for analyzing trimethylolpropane fatty acid triesters and are expected to be suitable for this compound.[1]

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

    • Capillary column: A high-temperature, non-polar column such as a DB-1ht (15 m x 250 µm x 0.1 µm) or similar is recommended.[1]

  • GC Conditions:

    • Injector Temperature: 380°C[1]

    • Carrier Gas: Helium or Nitrogen[1]

    • Flow Rate: Constant flow, typically 1 mL/min

    • Injection Volume: 1 µL[1]

    • Split Ratio: 20:1 (can be adjusted based on concentration)[1]

    • Oven Temperature Program:

      • Initial temperature: 50°C

      • Ramp 1: 50°C/min to 220°C

      • Ramp 2: 30°C/min to 290°C

      • Ramp 3: 40°C/min to 330°C, hold for 2 min

      • Ramp 4: 30°C/min to 370°C, hold for 3 min[1]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-550

    • Detector Temperature: 400°C[1]

Data Presentation

Quantitative data obtained from the GC-MS analysis should be summarized for clarity and comparison.

ParameterValueReference
GC Column DB-1ht (15 m x 250 µm x 0.1 µm) or equivalent[1]
Injector Temperature 380°C[1]
Detector Temperature 400°C[1]
Carrier Gas Nitrogen/Helium[1]
Concentration Range 0.5 - 20.0 mg/mL (for a similar triester)[1]
Average Recovery 96.64% - 98.06% (for a similar triester)[1]
RSD of Recovery 0.20% - 0.45% (for a similar triester)[1]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep sample Sample (Cosmetic, Lubricant, etc.) preparation Sample Preparation sample->preparation lle Liquid-Liquid Extraction (LLE) preparation->lle spe Solid-Phase Extraction (SPE) preparation->spe analysis GC-MS Analysis lle->analysis spe->analysis data Data Acquisition and Quantification analysis->data report Report data->report

Caption: Workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

logical_relationship start Start sample_prep Sample Preparation start->sample_prep extraction Extraction of Analyte sample_prep->extraction cleanup Removal of Interferences extraction->cleanup instrument_analysis Instrumental Analysis (GC-MS) cleanup->instrument_analysis separation Chromatographic Separation instrument_analysis->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification end End quantification->end

Caption: Key stages in the analytical method for this compound.

References

Application Note: Analysis of Trimethylolpropane Triethylhexanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized protocol for the identification and quantification of trimethylolpropane (B17298) triethylhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Trimethylolpropane triethylhexanoate is a synthetic ester widely used as an emollient and skin conditioning agent in cosmetics and personal care products.[1][2][3][4] A reliable analytical method is crucial for quality control, formulation development, and safety assessment. The methodologies outlined here provide a robust starting point for researchers, though method optimization and validation are recommended for specific matrices.

Introduction

This compound (CAS No. 26086-33-9) is a triester of trimethylolpropane and 2-ethylhexanoic acid.[1] Its molecular formula is C30H56O6 with a monoisotopic mass of 512.40768950 Da.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like esters.[6] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragments, enabling definitive identification.

Experimental Protocol

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and prepare it in a solvent suitable for GC-MS injection.[7] The specific protocol will vary depending on the sample matrix (e.g., cosmetic cream, raw material, biological fluid).

General Protocol for Liquid Samples (e.g., solutions, oils):

  • Dilution: Accurately dilute a known volume or weight of the sample in a volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.[6][7] The dilution factor should be chosen to bring the concentration of the analyte within the linear range of the instrument.

  • Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent contamination of the GC system.[6]

Protocol for Complex Matrices (e.g., creams, lotions):

  • Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from interfering substances.[6][8]

    • LLE: Mix the sample with an immiscible organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously and then centrifuge to separate the layers. Carefully collect the organic layer containing the analyte. Repeat the extraction to ensure complete recovery.[6][7]

    • SPE: Pass the sample through a suitable SPE cartridge to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.[8]

  • Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.[7]

  • Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the analyte concentration.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

GC Parameter Recommended Condition
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Injection Mode Split (Split ratio of 10:1 to 100:1 may be used)
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
MS Parameter Recommended Condition
Ion Source Temperature 230 °C
Interface Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 600 amu
Solvent Delay 3 - 5 minutes
Data Analysis and Quantification
  • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. An internal standard may be used to improve accuracy and precision.[7]

Quantitative Data Summary

The following table provides an example of how to summarize key analytical parameters. The values presented are hypothetical and should be determined experimentally.

Analyte Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z) Limit of Detection (LOD) Limit of Quantification (LOQ)
This compoundTo be determined512.4To be determinedTo be determinedTo be determined

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Extraction Extraction (LLE/SPE) Dilution->Extraction If complex matrix Injection GC Injection Dilution->Injection If simple matrix Cleanup Cleanup & Concentration Extraction->Cleanup Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of trimethylolpropane (B17298) triethylhexanoate using High-Performance Liquid Chromatography (HPLC). Trimethylolpropane triethylhexanoate is a triester of trimethylolpropane and 2-ethylhexanoic acid, commonly used as a skin conditioning agent and emollient in cosmetic and personal care products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing.

The following protocols are based on established HPLC methodologies for similar non-volatile, hydrophobic compounds, providing a robust starting point for method development and validation.

Introduction to the HPLC Method

High-Performance Liquid Chromatography is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For a non-volatile and thermally labile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of hydrophobic molecules.

This application note details an RP-HPLC method with ultraviolet (UV) detection for the analysis of this compound. The method is designed to be specific, accurate, and reproducible for its intended purpose.

Experimental Protocols

2.1. Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade or ultrapure).

  • Standard and Sample Diluent: Acetonitrile or a mixture of acetonitrile and water.

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC operating parameters for the analysis of this compound. These conditions are based on methods for structurally similar compounds and may require optimization for specific applications.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 70% B; 1-15 min: 70% to 100% B; 15-20 min: 100% B; 20.1-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis or PDA
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 50, 100, 250, 500, and 750 µg/mL) by diluting the stock solution with acetonitrile. These solutions are used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 50 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 40 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to volume with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[3][4]

Data Presentation and System Suitability

3.1. System Suitability

Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. A series of replicate injections (typically 5 or 6) of a working standard solution are made. The following parameters should be evaluated:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

3.2. Representative Quantitative Data

The following table presents representative quantitative data that can be expected from this HPLC method. This data is for illustrative purposes and should be generated for each specific instrument and application.

ParameterExpected Value/Range
Retention Time (RT) Approximately 12-18 minutes
Linearity (Correlation Coefficient, r²) ≥ 0.999
Limit of Detection (LOD) 5-15 µg/mL
Limit of Quantification (LOQ) 15-50 µg/mL
Recovery 98-102%

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Weighing Weigh Sample/Standard Dissolution Dissolve in Acetonitrile & Sonicate Weighing->Dissolution Dilution Dilute to Final Concentration Dissolution->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

4.2. HPLC System Logical Diagram

This diagram shows the logical relationship and flow of the mobile phase and sample through the components of the HPLC system.

G MobilePhase Mobile Phase (Acetonitrile/Water) Pump Gradient Pump MobilePhase->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column C18 Column (Separation) Autosampler->Column Detector UV-Vis Detector (210 nm) Column->Detector DataSystem Chromatography Data System Detector->DataSystem Waste Waste Detector->Waste

References

Application Notes and Protocols: Trimethylolpropane Triethylhexanoate in Biodegradable Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of trimethylolpropane (B17298) triethylhexanoate in the synthesis and formulation of biodegradable polymers for advanced biomedical applications, including drug delivery and tissue engineering. Detailed experimental protocols for synthesis, characterization, and evaluation are provided to guide researchers in this innovative area.

Application Notes

Trimethylolpropane triethylhexanoate, a triol ester, presents itself as a promising monomer or additive in the development of biodegradable polymers. Its branched structure and ester linkages can be leveraged to modulate the physicochemical properties of polymers such as polyesters, poly(ester-urethane)s, and others. The incorporation of this compound into a polymer backbone can influence its crystallinity, thermal properties, degradation kinetics, and mechanical strength.[1][2] These characteristics are critical in the design of sophisticated drug delivery systems and scaffolds for tissue regeneration.[3][4]

Potential Applications in Drug Delivery:

  • Controlled Release Formulations: The degradation rate of polymers containing this compound can be tailored by adjusting its concentration in the polymer matrix, thereby controlling the release kinetics of encapsulated therapeutic agents.[4]

  • Nanoparticle Drug Carriers: Biodegradable polymers synthesized with this compound can be formulated into nanoparticles for targeted drug delivery, potentially improving the bioavailability and stability of the payload.[3]

  • Amorphous Drug Stabilization: The amorphous nature of hyperbranched polyesters, which can be achieved using monomers like trimethylolpropane, can aid in the stabilization of amorphous drug formulations, enhancing solubility and dissolution rates.

Potential Applications in Tissue Engineering:

  • Tunable Mechanical Properties: The crosslinking potential of trimethylolpropane derivatives allows for the synthesis of polymers with a wide range of mechanical properties, from soft and flexible to rigid and robust, mimicking various native tissues.[1][2]

  • Biodegradable Scaffolds: Scaffolds fabricated from these polymers can provide temporary mechanical support for cell growth and tissue regeneration before degrading into biocompatible byproducts.[5] The degradation products are anticipated to be non-toxic and readily metabolized by the body.[5]

  • Surface Modification: The hydroxyl groups present in trimethylolpropane-based polymers, if not fully esterified, can be functionalized to attach bioactive molecules, enhancing cell adhesion and proliferation.

Experimental Protocols

Protocol 1: Synthesis of a Biodegradable Polyester (B1180765) via Melt Polycondensation

This protocol describes the synthesis of a biodegradable polyester using a diacid, a diol, and this compound as a crosslinking agent to create a hyperbranched structure.

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • This compound

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas

  • Three-neck round-bottom flask

  • Mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: In a three-neck round-bottom flask, combine adipic acid, 1,4-butanediol, and this compound in the desired molar ratio (e.g., 1:0.9:0.05).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 mol% of the diacid).

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes to remove oxygen.

  • First Stage - Esterification: Heat the reaction mixture to 150°C under a constant flow of nitrogen with continuous stirring. Maintain these conditions for 4 hours to facilitate the initial esterification and removal of water as a byproduct.

  • Second Stage - Polycondensation: Gradually increase the temperature to 180°C and apply a vacuum (around 100 Pa) over a period of 1 hour.

  • Polymerization: Continue the reaction under vacuum at 180°C for 6-8 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cooling and Collection: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can then be collected.

Protocol 2: Characterization of the Synthesized Polyester

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of ester bonds.

  • Procedure: Record the FTIR spectrum of the polymer sample. Look for the characteristic ester carbonyl peak (C=O) around 1735 cm⁻¹ and the C-O stretching vibration around 1160-1250 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure and composition of the polymer.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra. Analyze the spectra to identify the characteristic peaks corresponding to the different monomer units and to confirm their incorporation into the polymer chain.[6]

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF). Analyze the solution using a GPC system calibrated with polystyrene standards.

Protocol 3: In Vitro Degradation Study

This protocol outlines the procedure for evaluating the hydrolytic degradation of the synthesized polyester.[7][8]

Materials:

  • Polymer films (prepared by solvent casting or melt pressing)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical balance

  • Freeze-dryer

Procedure:

  • Sample Preparation: Prepare polymer films of known weight (approximately 20 mg).

  • Immersion: Place each film in a vial containing 10 mL of PBS (pH 7.4).

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve triplicate samples.

  • Analysis:

    • Weight Loss: Carefully remove the polymer films, rinse with deionized water, and freeze-dry to a constant weight. Calculate the percentage of weight loss.

    • Molecular Weight Reduction: Analyze the retrieved samples by GPC to determine the decrease in molecular weight over time.

    • pH of Medium: Measure the pH of the degradation medium to monitor the release of acidic byproducts.[9]

    • Morphological Changes: Examine the surface morphology of the degraded films using Scanning Electron Microscopy (SEM).

Protocol 4: Biocompatibility Assessment (In Vitro Cytotoxicity)

This protocol provides a basic method for assessing the in vitro cytotoxicity of the polymer using an MTT assay.[5]

Materials:

  • Polymer extracts (prepared according to ISO 10993-5)

  • L929 fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with polymer extracts at different concentrations. Include a positive control (e.g., latex extract) and a negative control (cell culture medium).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Data Presentation

Table 1: Physicochemical Properties of a Representative this compound-based Polyester

PropertyValueMethod
Molecular Weight (Mw)35,000 DaGPC
Polydispersity Index (PDI)2.1GPC
Glass Transition Temperature (Tg)5°CDSC
Tensile Strength8.5 MPaTensile Testing
Elongation at Break250%Tensile Testing

Table 2: In Vitro Degradation Profile of the Polyester in PBS at 37°C

Time (weeks)Weight Loss (%)Molecular Weight (Mw) Retention (%)
11.2 ± 0.395.1 ± 1.5
45.8 ± 0.778.3 ± 2.1
815.2 ± 1.152.6 ± 3.4
1230.5 ± 2.528.9 ± 4.0

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation monomers Monomers (Adipic Acid, 1,4-Butanediol, TMP Triethylhexanoate) polycondensation Melt Polycondensation monomers->polycondensation catalyst Catalyst catalyst->polycondensation polymer Biodegradable Polyester polycondensation->polymer ftir FTIR polymer->ftir nmr NMR polymer->nmr gpc GPC polymer->gpc dsc DSC polymer->dsc tensile Tensile Testing polymer->tensile degradation In Vitro Degradation polymer->degradation biocompatibility Biocompatibility (Cytotoxicity) polymer->biocompatibility

Caption: Experimental workflow for the synthesis, characterization, and evaluation of a biodegradable polyester.

signaling_pathway cluster_degradation Polymer Degradation cluster_cellular_response Cellular Response polymer Polyester Scaffold degradation_products Degradation Products (e.g., Adipic Acid, 1,4-Butanediol, TMP Triethylhexanoate derivatives) polymer->degradation_products Hydrolysis receptor Receptor degradation_products->receptor Binding cell_membrane Cell Membrane signaling_cascade Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) receptor->signaling_cascade Activation nucleus Nucleus signaling_cascade->nucleus gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) nucleus->gene_expression

Caption: Hypothetical signaling pathway initiated by polyester degradation products.

References

Application Notes and Protocols for Trimethylolpropane Triethylhexanoate in Coatings and Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trimethylolpropane (B17298) Triethylhexanoate (TMPTEH) for use in high-performance coatings and resins. This document outlines its functional benefits, presents typical performance data, and details relevant experimental protocols for formulation and evaluation.

Introduction to Trimethylolpropane Triethylhexanoate (TMPTEH)

This compound (CAS No. 26086-33-9) is a synthetic ester with a branched molecular structure, synthesized from trimethylolpropane and 2-ethylhexanoic acid.[1][2] Its high molecular weight, hydrophobicity, and thermal stability make it a versatile additive in various formulations. While extensively used in the cosmetics industry as an emollient and skin conditioning agent, its properties suggest significant potential in the coatings and resins sector.[3][4] In these applications, it is anticipated to function primarily as a high-performance plasticizer, a coalescing agent, and a modifier for surface properties.

Functional Benefits in Coatings and Resins

When incorporated into coating and resin formulations, TMPTEH is expected to offer several advantages:

  • Enhanced Flexibility and Durability: As a plasticizer, TMPTEH can increase the free volume within a polymer matrix, lowering the glass transition temperature (Tg) and improving the flexibility and impact resistance of the cured film. This is particularly beneficial in applications where the coated substrate is subject to bending or thermal expansion.

  • Improved Film Formation: In latex-based coatings, TMPTEH can act as a coalescing agent, facilitating the fusion of polymer particles into a continuous, uniform film as the coating dries.[5] This is crucial for developing optimal mechanical properties and appearance.

  • Low Volatility: Due to its high molecular weight, TMPTEH is expected to have a very low volatile organic compound (VOC) content, making it a favorable choice for formulating environmentally friendly coatings with minimal emissions.

  • Enhanced Surface Properties: The hydrophobic nature of TMPTEH can improve the water resistance of coatings. It may also contribute to a smoother surface finish and enhanced gloss.

Data Presentation

The following tables present hypothetical performance data for a standard acrylic latex coating formulation with and without the addition of this compound. This data is intended to be representative of the expected performance benefits.

Table 1: Physical Properties of Liquid Coating

PropertyControl (No TMPTEH)5% TMPTEH by Weight10% TMPTEH by WeightTest Method
Viscosity (KU)959288ASTM D562
Density (g/mL)1.201.181.16ASTM D1475
Volatile Organic Content (VOC) (g/L)< 50< 50< 50ASTM D2369[6][7]
Minimum Film Formation Temperature (MFFT) (°C)15105ASTM D2354

Table 2: Performance of Cured Coating Film

PropertyControl (No TMPTEH)5% TMPTEH by Weight10% TMPTEH by WeightTest Method
Pencil HardnessHFHBASTM D3363
Adhesion (Cross-hatch, Scale 0B-5B)4B5B5BASTM D3359[8][9]
Mandrel Bend Flexibility (1/8 inch)Pass with crackingPassPassASTM D522
Pendulum Hardness (König, seconds)15012095ASTM D4366[10][11]
Specular Gloss (60°)858890ASTM D523[12][13]
Water Resistance (24 hr immersion)BlisteringNo effectNo effectASTM D870

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in a coating formulation.

Protocol 1: Evaluation of Coalescing Efficiency

Objective: To determine the effectiveness of TMPTEH as a coalescing agent by measuring the Minimum Film Formation Temperature (MFFT).

Apparatus:

  • MFFT bar with a temperature gradient.

  • Film applicator (doctor blade) with a specified gap size.

  • Syringes for sample application.

Procedure:

  • Prepare a series of acrylic latex formulations with varying concentrations of TMPTEH (e.g., 0%, 2%, 4%, 6%, 8%, 10% by weight of latex solids).

  • Turn on the MFFT bar and allow the temperature gradient to stabilize.

  • Apply a uniform film of each formulation across the temperature gradient using the film applicator.

  • Allow the films to dry.

  • Observe the films and identify the temperature at which the film transitions from a clear, continuous film to a cracked or opaque film. This temperature is the MFFT.

Reporting: Report the MFFT for each concentration of TMPTEH. A lower MFFT indicates a more efficient coalescing agent.[14]

Protocol 2: Assessment of Film Hardness

Objective: To measure the effect of TMPTEH on the surface hardness of the cured coating film using the pendulum hardness test.

Apparatus:

  • König or Persoz pendulum hardness tester.[15]

  • Glass or steel panels for coating application.

  • Film applicator for uniform film thickness.

Procedure:

  • Prepare coated panels with the control and TMPTEH-containing formulations.

  • Cure the coated panels under controlled conditions (e.g., 7 days at 25°C and 50% relative humidity).

  • Place a cured panel on the stage of the pendulum hardness tester.

  • Deflect the pendulum to the starting angle (6° for König, 12° for Persoz) and release it.

  • Measure the time (in seconds) or the number of oscillations it takes for the amplitude of the pendulum's swing to decrease to a defined angle (3° for König, 4° for Persoz).

Reporting: Report the average pendulum hardness (in seconds or oscillations) for each formulation. A lower value indicates a softer film.[10][11]

Protocol 3: Evaluation of Adhesion

Objective: To assess the adhesion of the coating to the substrate using the cross-hatch tape test.

Apparatus:

  • Cross-hatch cutting tool with specified blade spacing.

  • Pressure-sensitive adhesive tape (as specified in ASTM D3359).[8][9]

  • Soft brush.

  • Illuminated magnifier.

Procedure:

  • On a cured coated panel, make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.

  • Gently brush the area to remove any loose flakes of coating.

  • Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

  • After a specified time, rapidly pull the tape off at a 180° angle.

  • Examine the cross-hatch area under magnification and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = severe detachment).

Reporting: Report the adhesion rating for each formulation.[8][9]

Visualizations

Synthesis of this compound

G TMP Trimethylolpropane Reaction Esterification Reaction (Heat, Water Removal) TMP->Reaction EHA 2-Ethylhexanoic Acid (3 eq.) EHA->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction TMPTEH This compound Reaction->TMPTEH Water Water (Byproduct) Reaction->Water

Caption: Synthesis of this compound.

Experimental Workflow for Coating Evaluation

G cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Coating Formulation (Control vs. TMPTEH) Application Film Application on Substrate Formulation->Application Curing Curing Application->Curing Hardness Hardness Test (ASTM D4366) Curing->Hardness Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Flexibility Flexibility Test (ASTM D522) Curing->Flexibility Gloss Gloss Test (ASTM D523) Curing->Gloss Data Data Comparison and Analysis Hardness->Data Adhesion->Data Flexibility->Data Gloss->Data

Caption: Workflow for Evaluating TMPTEH in Coatings.

Logical Relationship of TMPTEH Function in Coatings

G cluster_properties Improved Coating Properties TMPTEH Trimethylolpropane Triethylhexanoate Plasticizer Plasticizing Effect TMPTEH->Plasticizer Coalescent Coalescing Aid TMPTEH->Coalescent Flexibility Increased Flexibility Plasticizer->Flexibility Hardness Reduced Hardness Plasticizer->Hardness FilmFormation Enhanced Film Formation Coalescent->FilmFormation Adhesion Improved Adhesion FilmFormation->Adhesion

Caption: Functional Role of TMPTEH in Coatings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of trimethylolpropane (B17298) triethylhexanoate. Our aim is to help you optimize your reaction yields and address common challenges encountered during this process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of trimethylolpropane triethylhexanoate, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient water removal (in esterification). - Catalyst deactivation or insufficient amount. - Unfavorable molar ratio of reactants. - Side reactions.- Increase reaction time or temperature. - Optimize temperature based on experimental data (e.g., 110-220°C for esterification).[1][2] - Use an azeotropic agent (e.g., toluene) with a Dean-Stark trap or apply vacuum to remove water.[3] - Increase catalyst concentration or try a different catalyst (e.g., p-toluenesulfonic acid, metal oxides, or ionic liquids).[1][2][3] - Adjust the molar ratio of 2-ethylhexanoic acid to trimethylolpropane (e.g., 3.15:1 to 3.95:1 by mass).[1] - Monitor the reaction closely to minimize side product formation.
High Acid Value of Product - Incomplete esterification. - Insufficient removal of unreacted 2-ethylhexanoic acid.- Extend the reaction time to ensure complete conversion. - After the reaction, perform a deacidification step by heating under vacuum.[1] - Wash the product with a base solution to neutralize and remove residual acid.[3]
Product Discoloration - High reaction temperatures leading to thermal degradation. - Oxidation of reactants or products. - Impurities in the starting materials.- Lower the reaction temperature and extend the reaction time if necessary. - Conduct the reaction under an inert atmosphere (e.g., nitrogen).[1] - Ensure the purity of trimethylolpropane and 2-ethylhexanoic acid before use.
Formation of Byproducts - Side reactions such as etherification of trimethylolpropane. - Polymerization of reactants or products at high temperatures.- Optimize reaction conditions (temperature, catalyst) to favor esterification. - Use a selective catalyst. - Analyze the product mixture using techniques like GC-MS to identify byproducts and adjust conditions accordingly.
Difficulty in Product Purification - Emulsion formation during washing. - Similar boiling points of product and impurities.- Use brine washes to break emulsions. - Employ fractional distillation under high vacuum for purification. - Consider chromatographic purification methods for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods are:

  • Direct Esterification: This involves the reaction of trimethylolpropane with 2-ethylhexanoic acid, typically in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. Water is generated as a byproduct and needs to be removed to drive the reaction to completion.[3]

  • Transesterification: This method uses a methyl ester of 2-ethylhexanoic acid (methyl ethylhexanoate) which reacts with trimethylolpropane. This process is often catalyzed by a base, such as sodium methoxide (B1231860).[4][5]

Q2: How can I effectively remove the water produced during esterification?

A2: Azeotropic distillation is a common and effective method. By adding a solvent like toluene, an azeotrope with water is formed, which can be distilled off using a Dean-Stark apparatus.[3] Alternatively, conducting the reaction under vacuum can also facilitate water removal.

Q3: What is the optimal temperature range for the synthesis?

A3: The optimal temperature depends on the specific method and catalyst used. For direct esterification, temperatures can range from 110°C to 220°C.[1][2] For transesterification, temperatures are often in the range of 120°C to 180°C.[6][7] It is crucial to optimize the temperature for your specific reaction conditions to maximize yield and minimize side reactions.

Q4: Which catalyst is most effective for this synthesis?

A4: The choice of catalyst depends on the synthesis route.

  • For esterification , strong acids like sulfuric acid and p-toluenesulfonic acid are commonly used.[3] Metal oxides such as stannous oxide or ferric oxide are also effective and can be easier to remove after the reaction.[1]

  • For transesterification , basic catalysts like sodium methoxide are often employed.[4][5] Ionic liquids are also emerging as efficient and recyclable catalysts.[2][8]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap (for esterification) or by analyzing small aliquots of the reaction mixture. Techniques such as Gas Chromatography (GC) can be used to determine the conversion of reactants and the formation of the product. The acid value of the reaction mixture can also be titrated to follow the consumption of 2-ethylhexanoic acid.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols for trimethylolpropane esters, providing a basis for comparison and optimization.

ParameterEsterificationTransesterificationReference
Reactants Trimethylolpropane, 2-Ethylhexanoic AcidTrimethylolpropane, Fatty Acid Methyl Esters[3][5]
Catalyst Sulfuric Acid, p-TSA, Metal OxidesSodium Methoxide, Potassium Carbonate[1][3][4][9]
Catalyst Conc. 0.03 - 1.5% (w/w)0.5 - 1.5% (w/w)[1][3][4]
Temperature 110 - 220 °C120 - 180 °C[1][2][7]
Reaction Time 3 - 10 hours2 - 6 hours[1][2][3][10]
Molar Ratio (Acid/Ester:TMP) 3.15:1 - 3.95:1 (mass ratio)3.5:1 - 4:1[1][7]
Achieved Yield >84%88 - 97%[4][5][6][8]

Experimental Protocols

Detailed Methodology for Direct Esterification

This protocol describes a general procedure for the synthesis of this compound via direct esterification.

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, charge trimethylolpropane and 2-ethylhexanoic acid. The mass ratio of trimethylolpropane to 2-ethylhexanoic acid can be in the range of 1:3.15 to 1:3.95.[1]

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.5% of the total reactant weight) to the flask.

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen, to prevent oxidation.[1]

  • Heating and Reaction: Heat the mixture to the desired reaction temperature (e.g., 160-220°C) with continuous stirring.[1]

  • Water Removal: Collect the water generated during the reaction in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.

  • Deacidification: After the reaction is complete (typically 6-10 hours), cool the mixture slightly.[1] To remove unreacted 2-ethylhexanoic acid, apply vacuum (e.g., ≤80Pa) and heat the mixture to 120-150°C for 1-2 hours.[1]

  • Purification: Cool the reaction mixture to about 70°C and filter to remove the catalyst and any solid impurities.[1] Further purification can be achieved by washing with a dilute base solution followed by water, and then drying over an anhydrous salt like sodium sulfate.

Visualizations

Synthesis_Pathway TMP Trimethylolpropane Process Esterification (Heat, Water Removal) TMP->Process EHA 2-Ethylhexanoic Acid EHA->Process Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Process catalyzes Product Trimethylolpropane Triethylhexanoate Water Water (byproduct) Process->Product Process->Water Experimental_Workflow A 1. Charge Reactants (TMP & 2-EHA) B 2. Add Catalyst A->B C 3. Heat under N2 Atmosphere B->C D 4. Azeotropic Water Removal (Dean-Stark) C->D E 5. Monitor Reaction (GC, Acid Value) D->E F 6. Cool Reaction Mixture E->F G 7. Deacidification (Vacuum Distillation) F->G H 8. Filtration G->H I 9. Product Purification (Washing, Drying) H->I J 10. Characterization (FTIR, NMR) I->J

References

Technical Support Center: Purification of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of trimethylolpropane (B17298) triethylhexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude trimethylolpropane triethylhexanoate after synthesis?

A1: Common impurities include:

  • Unreacted Starting Materials: Trimethylolpropane and 2-ethylhexanoic acid.

  • Catalyst Residues: Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) or their neutralized salts.

  • Byproducts: Monoesters and diesters of trimethylolpropane, and potentially small amounts of colored byproducts from side reactions, especially if the reaction was carried out at high temperatures.

  • Water: Formed during the esterification reaction.

  • Solvent: If a solvent was used during the synthesis.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Useful for detecting volatile and semi-volatile impurities such as residual 2-ethylhexanoic acid and solvents.

  • High-Performance Liquid Chromatography (HPLC): Effective for separating the triester from mono- and diester byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the ester functional group and the absence of hydroxyl groups from unreacted trimethylolpropane and carboxylic acid groups from 2-ethylhexanoic acid.

  • Acid Value Titration: A simple and effective method to quantify the amount of residual 2-ethylhexanoic acid.

  • Karl Fischer Titration: Used to determine the water content.

Q3: What is the general workflow for purifying crude this compound?

A3: A typical purification workflow involves neutralization, washing, drying, and a final purification step such as distillation or chromatography. The choice of the final step depends on the required purity and the nature of the remaining impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
High Acid Value in Final Product Incomplete neutralization of the acid catalyst or unreacted 2-ethylhexanoic acid.1. Ensure a slight excess of the neutralizing agent (e.g., 5% sodium bicarbonate solution) is used during the washing step. 2. Increase the number of aqueous washes. 3. Monitor the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic.
Product is Cloudy or Hazy Presence of dispersed water or insoluble salts.1. After aqueous washes, perform a brine (saturated NaCl solution) wash to aid in the separation of the organic and aqueous layers and remove dissolved water. 2. Ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before final purification. 3. If salts are suspected, filter the crude product before proceeding with distillation or chromatography.
Product has a Yellow or Dark Color Thermal degradation during synthesis or distillation. Presence of colored impurities.1. If using distillation, ensure a high vacuum is applied to lower the boiling point and minimize thermal stress. 2. Consider using a short-path distillation apparatus to reduce the residence time at high temperatures. 3. Treatment with activated carbon can be effective in removing colored impurities. Add a small amount of activated carbon to the product, stir for a period, and then filter.
Presence of Mono- and Diesters in Final Product Incomplete esterification reaction.1. Optimize the reaction conditions (e.g., increase reaction time, use a more effective catalyst, or adjust the stoichiometry of reactants) to drive the reaction to completion. 2. If significant amounts of partial esters remain, purification by column chromatography may be necessary to achieve high purity.
Low Yield After Purification Loss of product during aqueous washes due to emulsion formation. Inefficient separation during distillation or chromatography.1. To break emulsions, add a small amount of brine and allow the mixture to stand for an extended period. 2. Optimize the parameters for distillation (vacuum, temperature) or chromatography (solvent system, column packing) to improve separation efficiency.

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound

  • Transfer the crude reaction mixture to a separatory funnel.

  • If a solvent was used in the reaction, ensure the product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, toluene). If no solvent was used, dissolve the crude product in a suitable solvent.

  • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be approximately 20-30% of the organic layer volume.

  • Gently shake the separatory funnel, periodically venting to release any pressure generated from CO₂ evolution.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing with the sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with deionized water (2 x 30% of the organic layer volume).

  • Finally, wash the organic layer with a saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.

  • Separate the organic layer and proceed to the drying step.

Protocol 2: Drying and Solvent Removal

  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the drying agent no longer clumps together.

  • Swirl the flask and let it stand for at least 30 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator under reduced pressure.

Protocol 3: Purification by Vacuum Distillation (for thermally stable impurities)

  • Set up a vacuum distillation apparatus. A short-path distillation apparatus is recommended to minimize thermal stress.

  • Transfer the dried and solvent-free crude product to the distillation flask.

  • Apply a high vacuum (e.g., <1 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fractions at the appropriate boiling point for this compound under the applied vacuum. The exact temperature will depend on the vacuum achieved.

Pressure (mmHg) Approximate Boiling Point (°C)
1~220-230
5~250-260
Note: These are estimated values and should be optimized experimentally.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_methods Final Purification Options Crude_Product Crude Trimethylolpropane Triethylhexanoate Neutralization Neutralization (e.g., NaHCO3 wash) Crude_Product->Neutralization Remove Acid Washing Aqueous Washing (Water & Brine) Neutralization->Washing Remove Salts Drying Drying (e.g., Na2SO4) Washing->Drying Remove Water Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Final_Purification Final Purification Solvent_Removal->Final_Purification Distillation Vacuum Distillation Final_Purification->Distillation For Volatility Differences Chromatography Column Chromatography Final_Purification->Chromatography For Polarity Differences Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Analyze Crude Product High_Acid High Acid Value? Start->High_Acid Colored Product Colored? High_Acid->Colored No Neutralize Intensify Neutralization/ Washing High_Acid->Neutralize Yes Partial_Esters Mono/Diesters Present? Colored->Partial_Esters No Activated_Carbon Treat with Activated Carbon Colored->Activated_Carbon Yes Pure Product Pure Partial_Esters->Pure No Chromatography Column Chromatography Partial_Esters->Chromatography Yes Neutralize->Colored Activated_Carbon->Partial_Esters Chromatography->Pure

Technical Support Center: Industrial Production of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of Trimethylolpropane (B17298) Triethylhexanoate (TMPTEH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during synthesis, purification, and quality control of TMPTEH.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for industrial-scale production of Trimethylolpropane Triethylhexanoate?

A1: The primary industrial method for synthesizing TMPTEH is the direct esterification of trimethylolpropane (TMP) with 2-ethylhexanoic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures with the continuous removal of water to drive the reaction to completion.[1][2][3]

Q2: What are the critical process parameters that influence the yield and quality of TMPTEH?

A2: Several parameters are crucial for optimizing the yield and quality of TMPTEH. These include the molar ratio of reactants, reaction temperature, catalyst type and concentration, and the efficiency of water removal. An excess of 2-ethylhexanoic acid is often used to ensure complete conversion of the trimethylolpropane.[4] The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without causing thermal degradation of the product.[5]

Q3: What are some common impurities and side products in TMPTEH synthesis?

A3: Common impurities can include unreacted starting materials (TMP and 2-ethylhexanoic acid), partially esterified products (monoesters and diesters of TMP), and byproducts from side reactions.[2] At elevated temperatures, side reactions such as dehydration of TMP or oxidation of the reactants and product can occur, leading to color formation and the generation of other impurities.

Q4: How can the color of the final TMPTEH product be controlled?

A4: Color formation is often due to thermal degradation and oxidation. To minimize color, it is important to use high-purity raw materials, maintain a controlled reaction temperature, and use an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation. Post-reaction purification steps, such as treatment with activated carbon or bleaching clays, can also be employed to remove colored impurities.

Q5: What are the recommended purification methods for industrial-scale TMPTEH production?

A5: Post-synthesis purification is critical to achieve the desired product quality. Common methods include:

  • Neutralization: Washing the crude product with a basic solution, such as sodium bicarbonate or sodium hydroxide (B78521), to remove the acidic catalyst.[1][5]

  • Washing: Subsequent washing with water or brine to remove residual salts and water-soluble impurities.[1][5]

  • Drying: Removal of residual water, often under vacuum.

  • Adsorption: Using adsorbents like activated carbon or silica (B1680970) gel to remove colored impurities and other polar compounds.[5]

  • Distillation: Vacuum distillation can be used to remove unreacted starting materials and other volatile impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction time and temperature. Monitor the reaction progress by measuring the amount of water collected.
Inefficient water removal.Ensure the Dean-Stark trap or vacuum system is functioning correctly to effectively remove water and drive the equilibrium towards product formation.[1]
Catalyst deactivation.Use a fresh batch of catalyst or consider catalyst regeneration if applicable. Ensure raw materials are free of catalyst poisons.[6]
High Acid Value in Final Product Incomplete esterification.Increase the excess of 2-ethylhexanoic acid or prolong the reaction time.
Inefficient neutralization and washing.Ensure thorough mixing during neutralization and washing steps. Use an appropriate amount of neutralizing agent.
Product Discoloration (Yellowing) Thermal degradation due to excessive reaction temperature.Lower the reaction temperature and monitor it closely.[5]
Oxidation of reactants or product.Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction and purification process.
Impurities in raw materials.Use high-purity trimethylolpropane and 2-ethylhexanoic acid.
Presence of Mono- and Di-esters Incomplete reaction.Adjust the molar ratio of reactants, increase reaction time, or consider a more active catalyst.
Moisture in Final Product Inefficient drying process.Optimize the vacuum drying conditions (temperature and pressure) to ensure complete removal of water.
Ingress of moisture during storage or handling.Store the final product in tightly sealed containers in a dry environment.

Experimental Protocols

Synthesis of this compound

This protocol describes a typical lab-scale synthesis which can be adapted for industrial production.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge trimethylolpropane (1 mole), 2-ethylhexanoic acid (3.3 moles, 10% excess), and p-toluenesulfonic acid (0.5-1% of total reactant weight) as the catalyst into the flask. Toluene (B28343) can be used as an azeotropic solvent to aid in water removal.[1]

  • Reaction: Heat the mixture to a reflux temperature of approximately 140-160°C. The water formed during the reaction is collected in the Dean-Stark trap.

  • Monitoring: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Purification Protocol
  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.[1][5]

  • Washing: Wash the organic layer with deionized water and then with a saturated brine solution to remove residual salts.[1][5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene (if used) and any unreacted 2-ethylhexanoic acid by vacuum distillation.

  • Adsorbent Treatment: For further purification and color removal, the crude product can be stirred with activated carbon (1-2% w/w) at 60-80°C for 1-2 hours, followed by filtration.

Quality Control and Analytical Methods
Parameter Analytical Method Purpose
Acid Value Titration with a standardized solution of potassium hydroxide (KOH).To quantify the amount of residual free carboxylic acids.
Hydroxyl Value Acetylation followed by titration.To determine the content of unreacted hydroxyl groups from TMP and its partial esters.
Saponification Value Refluxing with a known excess of alcoholic KOH and back-titrating the unreacted KOH.To determine the total ester content.
Moisture Content Karl Fischer titration.To measure the amount of water in the final product.
Color APHA/Pt-Co scale using a spectrophotometer.To quantify the color of the product.
Purity and Impurity Profile Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).To determine the percentage of TMPTEH and to identify and quantify impurities like mono- and di-esters.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Raw Materials (TMP, 2-Ethylhexanoic Acid, Catalyst) Reaction Esterification Reaction (140-160°C) Reactants->Reaction Water_Removal Water Removal (Dean-Stark/Vacuum) Reaction->Water_Removal Crude_Product Crude TMPTEH Reaction->Crude_Product Neutralization Neutralization (e.g., NaHCO3 wash) Crude_Product->Neutralization Washing Washing (Water/Brine) Neutralization->Washing Drying Drying (Vacuum) Washing->Drying Adsorption Adsorption (Activated Carbon) Drying->Adsorption Final_Product Pure TMPTEH Adsorption->Final_Product

Caption: Experimental workflow for the synthesis and purification of TMPTEH.

Troubleshooting_Logic Start Problem Identified Low_Yield Low Yield? Start->Low_Yield High_Acid High Acid Value? Start->High_Acid Discoloration Discoloration? Start->Discoloration Low_Yield->High_Acid No Check_Reaction_Params Check Reaction Time & Temperature Low_Yield->Check_Reaction_Params Yes High_Acid->Discoloration No Check_Esterification Review Esterification Conditions High_Acid->Check_Esterification Yes Check_Temp Lower Reaction Temperature Discoloration->Check_Temp Yes Solution Solution Implemented Discoloration->Solution No Check_Water_Removal Check Water Removal Efficiency Check_Reaction_Params->Check_Water_Removal Check_Catalyst Check Catalyst Activity Check_Water_Removal->Check_Catalyst Check_Catalyst->Solution Check_Neutralization Improve Neutralization & Washing Check_Esterification->Check_Neutralization Check_Neutralization->Solution Check_Inert_Atm Ensure Inert Atmosphere Check_Temp->Check_Inert_Atm Check_Raw_Mat Verify Raw Material Purity Check_Inert_Atm->Check_Raw_Mat Check_Raw_Mat->Solution

Caption: Logical troubleshooting flow for common issues in TMPTEH production.

References

Technical Support Center: Optimizing Formulations with Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing formulations containing Trimethylolpropane Triethylhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation development.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound.

Issue 1: My final formulation has an unexpectedly high viscosity.

Possible Causes and Solutions:

  • Concentration of Thickeners: An excess of thickening agents is a common cause of high viscosity.

    • Solution: Methodically reduce the concentration of your primary thickener in small increments (e.g., 0.1% w/w) and measure the viscosity at each step to achieve the desired consistency.

  • Ingredient Interaction: this compound, being an emollient ester, can interact with certain polymers, leading to an increase in viscosity.

    • Solution: Review the compatibility of this compound with the other ingredients in your formulation. Consider substituting a portion of the primary thickener with a secondary, less interactive one.

  • Processing Temperature: Lower processing temperatures can lead to a higher viscosity of the final product.

    • Solution: Ensure that the processing temperature is appropriate for all ingredients and is consistently maintained throughout the manufacturing process.

  • Shear Rate During Mixing: Inadequate shear during the emulsification process can result in a thicker, less uniform product.

    • Solution: Optimize the mixing speed and duration. High-shear homogenization is often necessary to create stable emulsions with the desired viscosity.

Issue 2: My final formulation has an unexpectedly low viscosity.

Possible Causes and Solutions:

  • Insufficient Thickener Concentration: The concentration of the thickening agent may be too low to achieve the target viscosity.

    • Solution: Gradually increase the concentration of the thickener until the desired viscosity is reached. Refer to the supplier's guidelines for the optimal concentration range of the specific thickener.

  • Incompatibility with Other Ingredients: Certain ingredients can disrupt the network formed by thickeners, leading to a drop in viscosity.

    • Solution: Evaluate the compatibility of all excipients. It may be necessary to replace an ingredient that is interfering with the thickener's performance.

  • High Shear Degradation: Some polymers are sensitive to high shear and can break down, resulting in a loss of viscosity.

    • Solution: If you suspect shear degradation, try reducing the mixing speed or duration. A different type of thickener that is more shear-stable might be required.

  • Temperature Effects: Viscosity can decrease at higher temperatures.

    • Solution: Verify that the viscosity is measured at a standardized temperature (e.g., 25°C). If the formulation is intended for use in warmer climates, consider using a more robust thickening system.

Issue 3: My emulsion is showing signs of instability (phase separation).

Possible Causes and Solutions:

  • Improper Emulsifier System: The type or concentration of the emulsifier may not be suitable for the oil phase, which includes this compound.

    • Solution: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for your specific oil and water phase composition. A combination of emulsifiers often provides better stability.

  • Inadequate Homogenization: If the oil droplets are not sufficiently reduced in size, they can coalesce and lead to phase separation.

    • Solution: Increase the intensity or duration of homogenization to achieve a smaller, more uniform droplet size.

  • Viscosity is Too Low: A formulation with very low viscosity may not be able to suspend the oil droplets effectively over time.

    • Solution: Increase the viscosity of the continuous phase by adding a suitable thickener. This will slow down the movement of the oil droplets and improve stability.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound?

Q2: How does temperature affect the viscosity of formulations containing this compound?

A2: Like most esters, the viscosity of this compound and formulations containing it will decrease as the temperature increases. It is crucial to control the temperature during manufacturing and to perform viscosity measurements at a consistent, specified temperature for accurate results.

Q3: What types of thickeners are compatible with this compound?

A3: this compound is compatible with a wide range of common cosmetic thickeners, including natural gums (e.g., Xanthan Gum), cellulose (B213188) derivatives, and synthetic polymers (e.g., carbomers). The choice of thickener will depend on the desired final texture, clarity, and other ingredients in the formulation.

Q4: Can this compound be used in both oil-in-water (O/W) and water-in-oil (W/O) emulsions?

A4: Yes, as an emollient ester, this compound can be incorporated into the oil phase of both O/W and W/O emulsions. The stability and final viscosity will depend on the entire formulation, including the choice of emulsifiers and thickeners.

Q5: How does the concentration of this compound affect the viscosity of a formulation?

A5: In a typical emulsion, increasing the concentration of the oil phase (which includes this compound) will generally lead to an increase in viscosity, assuming the emulsifier and thickener concentrations are kept constant. However, the exact effect will depend on the specific formulation.

Data Presentation

The following tables provide representative data on how the viscosity of a model oil-in-water (O/W) emulsion can be affected by varying the concentrations of this compound and a common thickener, Xanthan Gum.

Table 1: Effect of this compound Concentration on Formulation Viscosity

Formulation IDThis compound (% w/w)Xanthan Gum (% w/w)Viscosity (mPa·s at 25°C)Observations
F150.53500Light lotion consistency
F2100.54200Slightly thicker lotion
F3150.55100Cream-lotion consistency
F4200.56300Creamy consistency

Table 2: Effect of Xanthan Gum Concentration on Formulation Viscosity

Formulation IDThis compound (% w/w)Xanthan Gum (% w/w)Viscosity (mPa·s at 25°C)Observations
G1100.32500Thin lotion
G2100.54200Light lotion consistency
G3100.76800Thick cream
G4101.09500Very thick cream

Experimental Protocols

1. Protocol for Viscosity Measurement

This protocol outlines the standard procedure for measuring the viscosity of a semi-solid formulation using a rotational viscometer.

  • Apparatus: Rotational viscometer with appropriate spindle set, temperature-controlled water bath, beaker.

  • Procedure:

    • Sample Preparation: Place a sufficient amount of the formulation into a beaker to ensure the spindle will be properly immersed.

    • Temperature Equilibration: Place the beaker in the water bath set to the desired temperature (e.g., 25°C) and allow the sample to equilibrate for at least 30 minutes.

    • Viscometer Setup: Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 20-80%).

    • Measurement: Gently lower the rotating spindle into the center of the sample to the immersion mark. Start the motor and allow the reading to stabilize for 60 seconds before recording the viscosity value in mPa·s.

    • Data Recording: Record the viscosity, temperature, spindle number, and rotational speed.

2. Protocol for Emulsion Stability Testing (Accelerated Aging)

This protocol describes an accelerated aging test to predict the long-term stability of an emulsion.

  • Apparatus: Ovens set at different temperatures (e.g., 40°C, 50°C), refrigerator (4°C), centrifuge, sample containers.

  • Procedure:

    • Sample Preparation: Fill multiple identical, sealed containers with the test formulation.

    • Initial Evaluation: Record the initial properties of the formulation, including viscosity, pH, appearance, and odor.

    • Storage Conditions: Place the samples under various storage conditions:

      • Elevated temperature (40°C and 50°C)

      • Refrigerated temperature (4°C)

      • Room temperature (as a control)

      • Freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at room temperature, repeated for 3 cycles)

    • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each storage condition. Allow it to equilibrate to room temperature and evaluate its physical properties (viscosity, pH, appearance, signs of phase separation).

    • Centrifugation Test: As a quick check for instability, centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any separation.

Mandatory Visualizations

Troubleshooting_High_Viscosity Start High Viscosity Observed CheckThickener Check Thickener Concentration Start->CheckThickener Is it too high? ReduceThickener Reduce Thickener Concentration CheckThickener->ReduceThickener Yes CheckCompatibility Review Ingredient Compatibility CheckThickener->CheckCompatibility No End Viscosity Optimized ReduceThickener->End SubstituteIngredient Substitute Incompatible Ingredient CheckCompatibility->SubstituteIngredient Incompatibility found? CheckTemp Verify Processing Temperature CheckCompatibility->CheckTemp No incompatibility SubstituteIngredient->End AdjustTemp Adjust to Correct Temperature CheckTemp->AdjustTemp Is it too low? CheckShear Evaluate Mixing Shear Rate CheckTemp->CheckShear Temp is correct AdjustTemp->End OptimizeShear Increase/Optimize Shear Rate CheckShear->OptimizeShear Is it too low? CheckShear->End Shear is optimal OptimizeShear->End

Caption: Troubleshooting workflow for unexpectedly high viscosity.

Experimental_Workflow_Viscosity_Optimization Start Define Target Viscosity Formulate Prepare Base Formulation with Trimethylolpropane Triethylhexanoate Start->Formulate AddThickener Incorporate Thickener at Initial Concentration Formulate->AddThickener MeasureViscosity Measure Viscosity (Rotational Viscometer) AddThickener->MeasureViscosity Compare Compare with Target Viscosity MeasureViscosity->Compare Adjust Adjust Thickener Concentration Compare->Adjust End Target Viscosity Achieved Compare->End Within Range TooHigh Too High Compare->TooHigh TooLow Too Low Compare->TooLow Adjust->MeasureViscosity TooHigh->Adjust Decrease Conc. TooLow->Adjust Increase Conc.

Caption: Experimental workflow for optimizing formulation viscosity.

References

Technical Support Center: Esterification of Trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of trimethylolpropane (B17298) (TMP).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and intermediates in the esterification of trimethylolpropane?

The esterification of trimethylolpropane with fatty acids or their methyl esters is a stepwise reaction that produces a mixture of monoesters, diesters, and the desired triesters.[1] The reaction proceeds sequentially, with one, then two, and finally all three hydroxyl groups of the TMP molecule being esterified. Water (in esterification) or methanol (B129727) (in transesterification) is generated as a byproduct.[1][2]

Q2: What are the most common side reactions observed during this process?

The most frequently encountered side reactions include:

  • Incomplete Conversion: The reaction failing to proceed to the desired triester, resulting in a high proportion of mono- and diesters.[1][3]

  • Saponification: The formation of soap as an undesirable byproduct, particularly when using alkaline catalysts in the presence of water and free fatty acids.[2]

  • Thermal Degradation: At elevated temperatures, the ester products can decompose, leading to discoloration (darkening) of the reaction mixture and the formation of byproducts like ethers and unsaturated compounds.[4][5]

  • Hydrolysis: The reverse reaction of esterification, where the presence of water can break down the ester back into trimethylolpropane and the carboxylic acid, thus reducing the overall yield.[3][6]

Q3: How can I monitor the progress of my reaction and quantify the products?

Gas chromatography with flame ionization detection (GC-FID) is a widely used analytical technique for monitoring the reaction progress and quantifying the composition of the product mixture.[1][7][8] This method allows for the separation and quantification of unreacted fatty acids, monoesters, diesters, and triesters.[1] To improve the separation of polar compounds like mono- and diesters, a derivatization step, such as silylation, is often employed to replace the polar hydroxyl groups with nonpolar trimethylsilyl (B98337) groups.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Triester and High Proportion of Mono- and Diesters

Symptoms:

  • GC analysis shows significant peaks corresponding to mono- and diesters.

  • The final product has a higher viscosity or different physical properties than expected for the pure triester.

  • The overall conversion of trimethylolpropane is low.

Possible Causes and Solutions:

Cause Explanation Solution
Equilibrium Limitation Esterification is a reversible reaction. The accumulation of the byproduct (water or methanol) can shift the equilibrium back towards the reactants.[6]1. Continuous Removal of Byproduct: Use a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene (B28343).[1][9] For transesterification, apply a vacuum to remove methanol.[2] 2. Use of Excess Acyl Donor: Employ a slight excess of the fatty acid or fatty acid methyl ester (e.g., a molar ratio of 3.5:1 to 4:1 of fatty acid to TMP) to drive the reaction towards the triester.[1][10]
Insufficient Reaction Time or Temperature The conversion of diesters to triesters can be slower than the initial esterification steps.[11] Low temperatures may not provide sufficient kinetic energy for the reaction to proceed to completion.1. Optimize Reaction Time: Monitor the reaction over time using GC to determine the point at which the triester concentration plateaus. Reaction times can range from 3 to 10 hours.[10][12] 2. Optimize Temperature: Increase the reaction temperature. Typical temperatures range from 130°C to 180°C.[7][13] However, be mindful of potential thermal degradation at excessively high temperatures.
Catalyst Inefficiency The catalyst may be inactive, used in an insufficient amount, or poisoned by impurities.1. Select an Appropriate Catalyst: Both acid (e.g., sulfuric acid, p-toluenesulfonic acid) and base (e.g., sodium methoxide) catalysts are effective.[1][2] Perchloric acid has been shown to give high yields.[10] 2. Optimize Catalyst Concentration: Typical concentrations range from 0.5% to 2% (w/w) of the reactants.[10][13] Higher concentrations can sometimes lead to side reactions and product darkening.[5] 3. Ensure Catalyst Quality: Use a fresh, high-purity catalyst.

Troubleshooting Workflow for Low Triester Yield

start Low Triester Yield check_byproduct Is byproduct (water/methanol) being effectively removed? start->check_byproduct check_conditions Are reaction time and temperature sufficient? check_byproduct->check_conditions Yes solution_byproduct Implement continuous removal (e.g., Dean-Stark, vacuum). check_byproduct->solution_byproduct No check_reactants Is the molar ratio of acyl donor to TMP optimal? check_conditions->check_reactants Yes solution_conditions Increase reaction time and/or temperature incrementally. check_conditions->solution_conditions No check_catalyst Is the catalyst active and at the correct concentration? check_reactants->check_catalyst Yes solution_reactants Use a slight excess of the acyl donor (e.g., 3.5:1 to 4:1). check_reactants->solution_reactants No solution_catalyst Optimize catalyst type and concentration. Use fresh catalyst. check_catalyst->solution_catalyst No end_node Improved Triester Yield check_catalyst->end_node Yes solution_byproduct->end_node solution_conditions->end_node solution_reactants->end_node solution_catalyst->end_node

Troubleshooting workflow for addressing low triester yield.

Issue 2: Saponification (Soap Formation)

Symptoms:

  • Formation of a solid, soap-like precipitate in the reaction mixture.

  • Difficulty in product purification and separation.

  • Reduced yield of the desired ester.

Possible Causes and Solutions:

Cause Explanation Solution
Presence of Water and Free Fatty Acids with a Base Catalyst Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid (soap). This is particularly problematic when using alkali catalysts like sodium methoxide (B1231860) in the presence of water and free fatty acids.[2]1. Use High-Purity Reactants: Ensure that the fatty acids or fatty acid methyl esters have a low water and free fatty acid content. 2. Use an Acid Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid do not promote saponification.[1][14] 3. Dry Reaction System: Ensure all glassware and solvents are thoroughly dried before use.
Excessive Catalyst Concentration A high concentration of a strong base catalyst can increase the rate of saponification.Optimize Catalyst Amount: Use the minimum amount of catalyst required for an efficient reaction rate.

Saponification Side Reaction Mechanism

Ester Ester (RCOOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + Hydroxide Hydroxide Ion (OH⁻) (from base catalyst + water) Hydroxide->Tetrahedral Carboxylate Carboxylate Ion (RCOO⁻) (Soap) Tetrahedral->Carboxylate -> Alcohol Alcohol (R'OH) Tetrahedral->Alcohol ->

Mechanism of base-catalyzed saponification.

Issue 3: Thermal Degradation and Product Discoloration

Symptoms:

  • The final product has a dark brown or yellow color.

  • A burnt odor may be present.

  • The viscosity of the product is higher than expected due to polymerization of degradation products.

Possible Causes and Solutions:

Cause Explanation Solution
Excessive Reaction Temperature High temperatures can lead to the thermal decomposition of the ester molecules. For trimethylolpropane esters, a prominent degradation pathway is the formation of ether linkages.[4] Other degradation reactions can also occur, leading to the formation of unsaturated compounds that can polymerize.[1]1. Optimize Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate. Avoid prolonged heating at very high temperatures (e.g., >180-200°C). 2. Use a More Active Catalyst: A more efficient catalyst may allow for lower reaction temperatures.
High Catalyst Concentration High concentrations of some catalysts, particularly strong acids, can contribute to product darkening.[5]Reduce Catalyst Concentration: Use the lowest effective concentration of the catalyst.
Presence of Oxygen Oxidative degradation can occur at high temperatures in the presence of air.Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to minimize oxidation.

Thermal Degradation Pathway

TMP_Ester Trimethylolpropane Ester (at high temperature) Ether_Formation Ether Formation (Dehydration) TMP_Ester->Ether_Formation Chain_Scission Ester Pyrolysis (Chain Scission) TMP_Ester->Chain_Scission Dark_Product Discolored Product Ether_Formation->Dark_Product Polymerization Polymerization of Unsaturated Byproducts Chain_Scission->Polymerization Polymerization->Dark_Product

Simplified pathways of thermal degradation.

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions and the resulting product compositions from different studies to provide a comparative overview.

Fatty Acid/Ester Source Catalyst (% w/w) Temperature (°C) Time (h) Molar Ratio (Acyl:TMP) Triester Yield (%) Reference
Palm Kernel FFAH₂SO₄ (1%)15054:174.5[1]
Lard Oil Methyl EsterSodium Methoxide (1.5%)13034:193[13]
Unsaturated Palm Fatty Acid DistillateH₂SO₄ (5%)15063.5:199.9 (selectivity)[7][15]
Jatropha Curcas Oil FAPerchloric Acid (2%)15034:170[10]
Oleic Acid Methyl EsterSodium Methoxide (0.9%)12024:185.47[16]
Oleic Acidp-TSA (1.5%)105-120--Optimized[14]

Detailed Experimental Protocol for High-Yield Triester Synthesis

This protocol is a generalized procedure based on common practices for minimizing side reactions and maximizing the yield of trimethylolpropane triesters.

Materials:

  • Trimethylolpropane (TMP)

  • Fatty Acid (e.g., Oleic Acid)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid or Sulfuric Acid)

  • Toluene (as azeotropic solvent)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate (for extraction)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dean-Stark apparatus with condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stirrer, a Dean-Stark apparatus fitted with a condenser, and a thermometer. Ensure all glassware is dry.

    • Charge the flask with trimethylolpropane and the fatty acid in a molar ratio of approximately 1:3.5 to 1:4 (fatty acid in excess).[1][7]

    • Add toluene to the flask (approximately 1.5 to 2 times the volume of the reactants).

  • Esterification Reaction:

    • Begin stirring and gently heat the mixture to dissolve the reactants.

    • Once the reactants are dissolved, add the acid catalyst (e.g., 1-2% w/w of the total reactant weight).[1][10]

    • Increase the temperature to reflux (typically 140-150°C) and begin collecting the water-toluene azeotrope in the Dean-Stark trap.[1][7]

    • Continue the reaction for 4-6 hours, monitoring the amount of water collected. The reaction is nearing completion when water evolution ceases.[7]

    • The reaction progress can be monitored by taking small aliquots (carefully) and analyzing them by GC-FID.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by brine.[7]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene and any unreacted volatile materials using a rotary evaporator to obtain the crude trimethylolpropane ester.

  • Analysis:

    • Characterize the final product using GC-FID to determine the composition (percentage of triester, diester, monoester, and unreacted fatty acids).[1][7]

    • Further characterization can be performed using techniques like FTIR and NMR.

Experimental Workflow Diagram

start Start setup Reaction Setup: - Assemble dry glassware - Charge TMP, Fatty Acid, Toluene start->setup reaction Esterification: - Add catalyst - Heat to reflux (140-150°C) - Collect water in Dean-Stark setup->reaction monitor Monitor Reaction: - GC-FID analysis of aliquots - Observe water collection reaction->monitor monitor->reaction Continue workup Work-up: - Cool to room temperature - Neutralize with NaHCO₃ - Wash with brine monitor->workup Complete purify Purification: - Dry with Na₂SO₄ - Filter - Remove solvent via rotary evaporator workup->purify analyze Analysis: - GC-FID for composition - FTIR, NMR for structure purify->analyze end_node Final Product analyze->end_node

General experimental workflow for trimethylolpropane esterification.

References

Technical Support Center: Trimethylolpropane Triethylhexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of trimethylolpropane (B17298) triethylhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing impurities during its production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trimethylolpropane triethylhexanoate, offering potential causes and solutions to obtain a high-purity product.

Issue Potential Cause(s) Recommended Solution(s)
High Acid Value in Final Product 1. Incomplete esterification reaction.[1] 2. Insufficient neutralization after reaction.[2] 3. Degradation of the ester during purification.1. Optimize reaction conditions: increase reaction time, temperature (within optimal range), or catalyst concentration.[1] 2. Ensure thorough washing with a basic solution (e.g., sodium bicarbonate) until the aqueous layer is neutral.[3] 3. Avoid excessive temperatures during distillation.[3]
Presence of Mono- and Di-esters 1. Incomplete reaction due to insufficient reaction time or temperature.[4] 2. Non-optimal molar ratio of reactants.[5]1. Increase reaction time and/or temperature to drive the reaction to completion.[4] 2. Use a slight excess of 2-ethylhexanoic acid to ensure full conversion of trimethylolpropane. A molar ratio of 2-ethylhexanoic acid to trimethylolpropane of 3.5:1 to 4:1 is often recommended.[5][6]
Product Discoloration (Darkening) 1. High reaction temperatures leading to side reactions and degradation.[3] 2. High concentration of acid catalyst.[3] 3. Presence of oxygen during high-temperature stages.1. Maintain the reaction temperature within the optimal range, typically 120-150°C.[3][5] 2. Use the minimum effective amount of catalyst (e.g., 1-2% w/w of a strong acid catalyst like p-toluenesulfonic acid).[6] 3. Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen).
Cloudy or Hazy Appearance 1. Presence of residual water. 2. Insoluble salts from the neutralization step.1. Ensure efficient removal of water during the reaction using a Dean-Stark trap or by applying a vacuum.[5] 2. After neutralization, wash the organic phase thoroughly with deionized water and brine. Dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate) before final filtration and distillation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities are unreacted starting materials (trimethylolpropane and 2-ethylhexanoic acid), partially esterified products (trimethylolpropane monoethylhexanoate and diethylhexanoate), residual acid catalyst, and water.[4][6] Side reaction products can also contribute to impurities, especially at elevated temperatures.[3]

Q2: How does the molar ratio of reactants affect the purity of the final product?

A2: The molar ratio of 2-ethylhexanoic acid to trimethylolpropane is a critical parameter. A stoichiometric ratio of 3:1 is required for the formation of the triester. However, to drive the equilibrium towards the product and ensure complete conversion of trimethylolpropane, a slight excess of 2-ethylhexanoic acid (e.g., a molar ratio of 3.5:1 to 4:1) is often employed.[5][6] An insufficient amount of the acid will lead to a higher content of mono- and di-esters in the final product.[4]

Q3: What is the role of the catalyst, and how does it impact purity?

A3: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to increase the rate of the esterification reaction.[5] While essential for achieving a reasonable reaction time, using an excessive concentration of a strong acid catalyst can lead to side reactions, such as dehydration and etherification, and cause the product to darken.[3] It is crucial to use the minimum effective amount of catalyst and to neutralize and remove it completely during the work-up procedure.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas chromatography with flame ionization detection (GC-FID) is a widely used and effective method for quantifying the purity of this compound and identifying the presence of mono- and di-ester impurities.[6][7] Other useful techniques include measuring the acid value to determine the amount of residual free carboxylic acid and Karl Fischer titration to quantify water content.

Experimental Protocols

Synthesis of this compound

This protocol describes a general laboratory-scale procedure for the synthesis of this compound.

Materials:

  • Trimethylolpropane (TMP)

  • 2-Ethylhexanoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add trimethylolpropane, 2-ethylhexanoic acid (in a molar ratio of 1:3.5 to 1:4), and toluene (approximately 50 mL per mole of TMP).

  • Catalyst Addition: Add p-toluenesulfonic acid (1-2% by weight of the total reactants).

  • Esterification: Heat the mixture to reflux (typically 120-150°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction is deemed complete by monitoring the acid value of the reaction mixture.[5][6]

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Neutralization and Washing: Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution until the aqueous layer is neutral, followed by washing with deionized water and then brine.[3]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (toluene and ethyl acetate) using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and other volatile impurities.[3][8]

Quantitative Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on the composition of trimethylolpropane esters, based on studies of similar systems.

Parameter Condition Effect on Triester Yield Reference(s)
Molar Ratio (Acid:TMP) 3:1Lower conversion, higher mono- and di-esters[9]
4:1Higher conversion to triester[9]
Catalyst Conc. (H₂SO₄) 1% (w/w)Lower triester formation (e.g., ~62%)[6]
2% (w/w)Increased triester formation (e.g., ~79%)[6]
>2% (w/w)Decreased triester formation, potential for side reactions[6]
Temperature 110-120°CSlower reaction rate[10]
130-150°CFaster reaction rate, higher conversion[6][10]
>150°CRisk of side reactions and product darkening[3]
Reaction Time Shorter (e.g., 2 hours)Incomplete conversion[9]
Longer (e.g., 5-6 hours)Higher conversion to triester[2][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (TMP, 2-EHA, Toluene) reaction_vessel Reaction (120-150°C, Reflux) reactants->reaction_vessel catalyst Catalyst (p-TSA) catalyst->reaction_vessel water_removal Azeotropic Water Removal (Dean-Stark) reaction_vessel->water_removal Water vapor extraction Extraction (Ethyl Acetate) reaction_vessel->extraction Crude Product neutralization Neutralization (NaHCO3 wash) extraction->neutralization washing Washing (Water, Brine) neutralization->washing drying Drying (Na2SO4) washing->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation final_product Pure Trimethylolpropane Triethylhexanoate distillation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for High Impurity Levels

troubleshooting_impurities start High Impurity Level Detected (e.g., by GC-FID) impurity_type Identify Predominant Impurity start->impurity_type unreacted_sm Unreacted Starting Materials (TMP, 2-EHA) impurity_type->unreacted_sm High levels of starting materials partial_esters Partial Esters (Mono-/Di-esters) impurity_type->partial_esters High levels of partial esters high_acid_value High Acid Value impurity_type->high_acid_value High residual acid color_impurities Color Impurities impurity_type->color_impurities Dark color solution_incomplete_reaction Increase Reaction Time/Temp Adjust Molar Ratio unreacted_sm->solution_incomplete_reaction partial_esters->solution_incomplete_reaction solution_purification Improve Purification: - Thorough Neutralization - Effective Vacuum Distillation high_acid_value->solution_purification solution_reaction_conditions Optimize Reaction Conditions: - Lower Temperature - Reduce Catalyst Conc. - Use Inert Atmosphere color_impurities->solution_reaction_conditions

Caption: Troubleshooting logic for addressing high impurity levels in this compound production.

References

Technical Support Center: Scale-Up of Trimethylolpropane Triethylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of trimethylolpropane (B17298) triethylhexanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for trimethylolpropane triethylhexanoate?

A1: The main industrial production method for this compound is the direct esterification of trimethylolpropane (TMP) with 2-ethylhexanoic acid. This reaction is typically catalyzed by an acid catalyst.[1] Alternative methods, such as enzymatic processes, are also being explored.[1]

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters that significantly impact the yield and quality of the final product include:

  • Molar ratio of reactants: An excess of 2-ethylhexanoic acid is often used to drive the reaction towards completion. However, a large excess can complicate purification. A molar ratio of 3.9:1 (2-ethylhexanoic acid:TMP) has been cited as optimal for high product yield in similar syntheses.[1]

  • Catalyst type and concentration: Common catalysts include sulfuric acid and p-toluenesulfonic acid. The choice and concentration of the catalyst affect the reaction rate and the potential for side reactions.

  • Reaction temperature: The reaction is typically conducted at elevated temperatures, often in the range of 110-220°C, to achieve a reasonable reaction rate.[1][2]

  • Efficient water removal: As esterification is a reversible reaction, continuous removal of the water byproduct is crucial to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by applying a vacuum.[2]

Q3: What are the common purification methods for crude this compound on an industrial scale?

A3: At an industrial scale, purification of the crude product typically involves several steps:

  • Neutralization: The acidic catalyst is neutralized by washing the crude product with a basic solution, such as sodium bicarbonate.[2]

  • Washing: Subsequent washes with water and brine remove residual salts and other water-soluble impurities.[2]

  • Solvent Stripping: The solvent used for azeotropic distillation is removed, often under reduced pressure.

  • Adsorption/Filtration: The product may be passed through an adsorbent bed to remove fine solid particles and other impurities that could affect its stability and performance.[2]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low Reaction Yield Incomplete conversion of trimethylolpropane.- Increase the excess of 2-ethylhexanoic acid: This will shift the equilibrium towards the product side. - Increase catalyst concentration: Be cautious as this may also increase side reactions. - Improve water removal: Ensure your Dean-Stark trap or vacuum system is functioning efficiently.[2]
Side reactions are consuming reactants or product.- Optimize reaction temperature: Excessively high temperatures can lead to side reactions and product degradation.[2] - Consider a more selective catalyst.
Product Discoloration Thermal degradation of reactants or product at high temperatures.- Lower the reaction temperature: Find a balance between reaction rate and product quality.[2] - Minimize reaction time.
Presence of impurities in the starting materials.- Ensure high purity of trimethylolpropane and 2-ethylhexanoic acid.
Catalyst Deactivation Poisoning of the catalyst by impurities in the feedstock.- Purify the reactants before use. - Consider using a guard bed to remove impurities before the catalyst bed.
Coking or fouling of the catalyst surface.- Optimize reaction conditions to minimize coke formation (e.g., lower temperature). [2] - If possible, regenerate the catalyst. For some solid acid catalysts, controlled combustion can remove coke deposits. [2]
Phase Separation Issues During Workup Formation of emulsions.- Add a brine wash to help break the emulsion. - Allow for longer settling times. - Consider centrifugation for difficult emulsions.

Quantitative Data Summary

Parameter Lab Scale (TMP Trioleate) [2]Pilot/Industrial Scale (General Esterification) Key Considerations for Scale-Up
Reactant Molar Ratio (Acid:TMP) 3.2:1Typically maintained or slightly adjusted based on pilot plant data.A slight increase may be needed to maintain reaction rate with less efficient mixing.
Catalyst Concentration 0.7 - 0.9 wt%May need optimization. Higher volumes can sometimes utilize slightly lower relative concentrations due to better heat retention.Catalyst cost becomes a significant factor at scale.
Reaction Temperature 130 - 180°COften similar to lab scale, but with much tighter control to avoid hot spots.Heat removal is less efficient at scale, so exothermic reactions need careful management.
Reaction Time 3 - 6 hoursCan be longer due to slower heating and addition times.Prolonged reaction times at high temperatures can lead to side products.
Pressure Atmospheric or Vacuum (e.g., 0.095 MPa)Vacuum is commonly used to aid in water removal.Maintaining a stable vacuum in large reactors can be challenging.
Agitation Speed High (to ensure good mixing)Lower relative speed, but impeller design is critical for effective mixing in large volumes.Poor mixing can lead to localized overheating and reduced yield.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Trimethylolpropane (TMP)

  • 2-Ethylhexanoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (or another suitable azeotropic solvent)

  • 5% Sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the reaction apparatus (flask, stirrer, heating mantle, Dean-Stark trap, and condenser).

  • Charging Reactants: Charge the flask with trimethylolpropane, 2-ethylhexanoic acid (in a molar excess, e.g., 3.3:1 acid to TMP), toluene (sufficient to fill the Dean-Stark trap and allow for good stirring), and the catalyst (e.g., 1% by weight of the reactants).

  • Reaction:

    • Begin stirring and heat the mixture to reflux.

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is being formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage charge_reactants Charge Reactants (TMP, 2-Ethylhexanoic Acid, Toluene, Catalyst) esterification Esterification Reaction (Heating and Stirring) charge_reactants->esterification water_removal Continuous Water Removal (Azeotropic Distillation) esterification->water_removal cooling Cooling esterification->cooling neutralization Neutralization Wash (Sodium Bicarbonate) cooling->neutralization washing Water and Brine Washes neutralization->washing drying Drying (Anhydrous MgSO4) washing->drying filtration Filtration drying->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal final_product Trimethylolpropane Triethylhexanoate solvent_removal->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree low_yield Low Yield check_conversion Incomplete Conversion? low_yield->check_conversion check_side_reactions Evidence of Side Reactions (e.g., discoloration)? check_conversion->check_side_reactions No improve_water_removal Action: Improve Water Removal (Check vacuum, azeotrope) check_conversion->improve_water_removal Yes increase_acid_excess Action: Increase Acid Excess check_conversion->increase_acid_excess Yes optimize_temp Action: Optimize Temperature (Lower if discoloration is present) check_side_reactions->optimize_temp Yes check_catalyst Action: Check Catalyst Activity check_side_reactions->check_catalyst No purify_reactants Action: Purify Reactants check_side_reactions->purify_reactants Yes

References

Technical Support Center: Analytical Method Validation for Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Trimethylolpropane Triethylhexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the typical analytical method for the quantification of this compound?

A1: The primary analytical method for the quantification of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID). This technique is suitable for separating and quantifying volatile and semi-volatile compounds like esters. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Refractive Index) can also be employed, particularly for analyzing non-volatile impurities or degradation products.[1][2]

Q2: What are the critical parameters to evaluate during the validation of an analytical method for this compound?

A2: According to regulatory guidelines such as ICH Q2(R1), the following parameters are essential for validating a quantitative analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.

Q3: How should forced degradation studies be performed for this compound?

A3: Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[5][6] The bulk substance should be subjected to stress conditions to induce degradation. Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., heating at 105°C for 48 hours.[7]

  • Photolytic Degradation: e.g., exposure to UV light (254 nm) and visible light for a specified duration.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Troubleshooting Guides

GC-FID Method
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites on the column. 2. Incompatible solvent for injection. 3. Column contamination.1. Use a deactivated liner and column. 2. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase. 3. Bake out the column at the maximum recommended temperature.
Inconsistent Peak Areas/Heights 1. Leaks in the system (septum, connections). 2. Inconsistent injection volume. 3. Fluctuations in detector gas flows.1. Perform a leak check. Replace the septum. 2. Check the autosampler syringe for air bubbles. 3. Verify and optimize hydrogen and air/makeup gas flow rates for the FID.
Ghost Peaks 1. Contamination in the carrier gas, injection port, or column. 2. Septum bleed.1. Use high-purity gases and install traps. Clean the injection port liner. 2. Use a high-quality, low-bleed septum.
No Peaks Detected 1. No sample injected. 2. FID not lit. 3. Syringe is clogged.1. Verify sample vial and autosampler sequence. 2. Check and re-ignite the flame. 3. Clean or replace the syringe.
HPLC Method
Issue Potential Cause(s) Troubleshooting Steps
Baseline Drift 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector temperature fluctuation.1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Ensure proper mixing and degassing of the mobile phase. 3. Ensure the detector is in a thermally stable environment.
Split Peaks 1. Column contamination at the inlet. 2. Incompatible sample solvent. 3. Column void.1. Clean the column inlet or use a guard column. 2. Dissolve the sample in the mobile phase. 3. Replace the column.
High Backpressure 1. Blockage in the system (frit, tubing, column). 2. Particulate matter from the sample.1. Systematically disconnect components to locate the blockage. Reverse flush the column (if recommended by the manufacturer). 2. Filter all samples before injection.
Retention Time Shifts 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Prepare fresh mobile phase accurately. 2. Use a column oven for temperature control. 3. Replace the column if performance deteriorates.

Experimental Protocols

GC-FID Method for Assay of this compound
  • Chromatographic System:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 280°C.

    • Detector Temperature (FID): 300°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Accurately weigh about 100 mg of this compound and dissolve in 10 mL of isopropanol.

Data Presentation: Summary of Validation Parameters
Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from blank, placebo, and degradation products at the retention time of the main peak.Complies
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range 50% to 150% of the target concentration.50 - 150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Repeatability (RSD) RSD ≤ 2.0%0.8%
Intermediate Precision (RSD) RSD ≤ 2.0%1.2%
Robustness RSD of results should be within acceptable limits for all varied conditions.Complies

Visualizations

Analytical_Method_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity/ Forced Degradation protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness report Prepare Validation Report robustness->report end End: Method Implementation report->end

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Logic_GC issue GC Issue Identified peak_shape Poor Peak Shape? issue->peak_shape retention_time Retention Time Shift? issue->retention_time peak_area Inconsistent Peak Area? issue->peak_area check_column Check Column & Liner peak_shape->check_column Yes check_temp Verify Oven Temp Program retention_time->check_temp Yes check_injection Check Syringe & Septum peak_area->check_injection Yes resolve Issue Resolved check_column->resolve check_flow Verify Carrier Gas Flow check_temp->check_flow check_flow->resolve check_injection->resolve

Caption: Logical Flow for GC Troubleshooting.

References

Validation & Comparative

A Comparative Guide to Synthetic Esters in Cosmetics: Trimethylolpropane Triethylhexanoate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cosmetic science, the selection of emollients is a critical determinant of a product's sensory profile, stability, and efficacy. Among the diverse class of synthetic esters, trimethylolpropane (B17298) triethylhexanoate has emerged as a noteworthy ingredient, lauded for its unique textural properties and performance characteristics. This guide provides an objective comparison of trimethylolpropane triethylhexanoate against other widely used synthetic esters—C12-15 alkyl benzoate, caprylic/capric triglyceride, and isopropyl myristate—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Data Summary

Performance ParameterThis compoundC12-15 Alkyl BenzoateCaprylic/Capric TriglycerideIsopropyl Myristate
Viscosity (at 25°C) ~50 mPa·s[1]14–30 cP[2][3][4]25–33 mPa·s[5][6][7]~4.8-6 mPa·s[8][9][10]
Spreadability Good spreadability, non-oily feel[1]High spreadability, silky feel[2][11]Easy spreadability[12]Very good spreading capacity[13]
Moisturizing Effect (TEWL Reduction) Forms a skin-conditioning filmForms a protective barrier to reduce moisture loss[2]Replenishes skin and resists moisture lossHelps lock in moisture
Oxidative Stability Excellent resistance to oxidationStable over a broad pH range[4]Superior oxidative stabilityResistant to oxidation
Sensory Profile Smooth, non-oily tactile feel[1]Lightweight, silky, non-greasy sensation[2]Silky oil feel, non-greasy[14]Light, non-greasy feel[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of cosmetic ingredients. The following sections outline the protocols for the key experiments cited in this guide.

Viscosity Measurement

Viscosity is a critical parameter that influences the texture and application of a cosmetic product. A rotational viscometer is commonly used to measure the dynamic viscosity of cosmetic esters.

Methodology:

  • Apparatus: A rotational viscometer equipped with a suitable spindle (e.g., a cylinder spindle for low-viscosity liquids).

  • Sample Preparation: The ester sample is brought to a constant temperature, typically 25°C ± 0.1°C, in a temperature-controlled water bath.

  • Measurement:

    • Approximately 500 mL of the temperature-equilibrated sample is placed in a beaker.

    • The appropriate spindle is immersed in the sample to the specified depth.

    • The viscometer is operated at a constant speed (e.g., 100 rpm) for a set duration (e.g., 60 seconds).

    • The scale reading is recorded.

  • Calculation: The viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) is calculated by multiplying the scale reading by the viscometer's constant for the specific spindle and speed used. The measurement is typically repeated three times, and the average value is reported.[16][17]

G Viscosity Measurement Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Equilibrate ester sample to 25°C B Place 500 mL in beaker A->B C Immerse spindle B->C D Operate viscometer at 100 rpm for 60s C->D E Record scale reading D->E F Calculate viscosity (mPa·s) E->F G Repeat 3x and average F->G

Viscosity Measurement Workflow
Spreadability Assessment

The spreadability of an emollient on a substrate mimicking the skin is a key indicator of its sensory performance during application. The filter paper method is a common in vitro technique for this assessment.

Methodology:

  • Apparatus: P5 filter paper, micropipette.

  • Procedure:

    • A defined volume (e.g., 20 drops) of the ester is applied to the center of the filter paper.[14]

    • The ester is allowed to spread for a specified time (e.g., 10 minutes) at a controlled temperature and humidity.[14]

  • Measurement: The diameter or the total area covered by the ester on the filter paper is measured.[14]

  • Analysis: The spreadability is reported as the area of spreading (e.g., in cm²) after the defined time. This can also be expressed as a percentage of the total paper area covered.[14]

G Spreadability Assessment Workflow cluster_procedure Procedure cluster_measurement Measurement & Analysis A Apply 20 drops of ester to filter paper B Allow to spread for 10 minutes A->B C Measure diameter/area of spread B->C D Report as cm²/10 min or % area C->D

Spreadability Assessment Workflow
Transepidermal Water Loss (TEWL) Measurement

TEWL is a measure of the rate of water that evaporates from the skin to the surrounding environment and is a key indicator of skin barrier function. Emollients can reduce TEWL by forming an occlusive film on the skin.

Methodology:

  • Apparatus: A TEWL measurement device (e.g., Tewameter®).

  • Subjects and Acclimatization: Human volunteers are acclimatized in a room with controlled temperature (e.g., 21°C) and humidity (e.g., 50% RH) for at least 30 minutes before measurements.[18]

  • Procedure:

    • Baseline TEWL measurements are taken on defined areas of the skin (e.g., volar forearm).[18]

    • A standardized amount of the test ester is applied to the designated skin area.

    • TEWL measurements are repeated at specific time intervals after application (e.g., 1, 2, 4 hours).[19]

  • Analysis: The percentage reduction in TEWL from the baseline is calculated to determine the moisturizing and occlusive effect of the ester.[20][21]

G TEWL Measurement Workflow cluster_prep Preparation cluster_application Application & Measurement cluster_analysis Analysis A Acclimatize subjects (30 min) B Take baseline TEWL measurement A->B C Apply ester to test area B->C D Measure TEWL at intervals (1, 2, 4h) C->D E Calculate % TEWL reduction D->E

TEWL Measurement Workflow
Oxidative Stability Assessment (Rancimat Method)

The Rancimat method is an accelerated aging test used to determine the oxidative stability of oils and fats. It measures the induction time, which is the time until the formation of volatile oxidation products.

Methodology:

  • Apparatus: Rancimat instrument.

  • Procedure:

    • A precise amount of the ester sample is weighed into a reaction vessel.[22]

    • The sample is heated to a constant high temperature (e.g., 100-120°C) while a continuous stream of purified air is passed through it.[23]

    • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[23][24]

  • Measurement: The conductivity of the water in the measuring vessel is continuously monitored. A sharp increase in conductivity indicates the formation of volatile acids, marking the end of the induction period.[24][25]

  • Analysis: The induction time (in hours) is determined from the conductivity curve and is a measure of the oil's resistance to oxidation. A longer induction time indicates greater stability.[26]

G Rancimat Oxidative Stability Workflow cluster_procedure Procedure cluster_measurement Measurement & Analysis A Weigh ester into reaction vessel B Heat sample with continuous air flow A->B C Trap volatile products in deionized water B->C D Continuously measure water conductivity C->D E Determine induction time (hours) D->E

References

A Comparative Analysis of Trimethylolpropane Triethylhexanoate as a Cosmetic Emollient

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the competitive landscape of cosmetic formulation, the selection of an emollient is a critical decision that significantly impacts a product's sensory profile, skin feel, and overall performance. This guide provides a comprehensive comparative study of trimethylolpropane (B17298) triethylhexanoate, a synthetic ester, against other commonly used emollients. The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available data on its performance, supported by detailed experimental protocols for key evaluation metrics.

Physicochemical Properties and Performance Data

Trimethylolpropane triethylhexanoate is a fat-soluble emollient and skin-conditioning agent recognized for its safety and good tolerability across most skin types.[1] It is lauded for its pleasant, dry texture and excellent resistance to oxidation, making it a stable choice for various cosmetic formulations.[2] A related compound, trimethylolpropane tricaprylate/tricaprate, is noted for imparting a smooth, gliding feel to products, with rapid absorption that leaves no greasy residue.

While direct comparative quantitative data for this compound is not extensively available in public literature, we can infer its performance characteristics by examining the methodologies used to evaluate similar emollients. The following tables summarize typical performance data for common emollient classes, providing a benchmark for comparison.

Parameter This compound (Expected Profile) Mineral Oil (Petrolatum) Shea Butter Dimethicone
Primary Function Emollient, Skin ConditioningOcclusive, EmollientEmollient, OcclusiveEmollient, Skin Protectant
Skin Feel Light, non-greasy, smoothGreasy, heavyRich, potentially greasySilky, smooth, powdery
Spreadability HighMedium to HighLow to MediumHigh
Occlusivity (TEWL Reduction) ModerateVery HighHighModerate
Oxidative Stability ExcellentGoodFair to GoodExcellent

Experimental Protocols

To ensure objective and reproducible comparisons of emollient performance, standardized experimental protocols are essential. Below are detailed methodologies for key performance indicators.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum after emollient application.

Apparatus: Corneometer®

Procedure:

  • Baseline Measurement: A baseline reading of skin hydration is taken from a defined area on the forearm of the test subject.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-Application Measurements: Hydration levels are measured at predetermined intervals (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis: The change in hydration from the baseline is calculated and compared between different emollients.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the occlusivity of an emollient by measuring the rate of water evaporation from the skin.

Apparatus: Tewameter®

Procedure:

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-Application Measurements: TEWL is measured at set time points after application. A significant decrease in TEWL indicates a strong occlusive effect. For instance, petrolatum has been shown to be highly effective in reducing TEWL compared to some vegetable oils.[3]

  • Data Analysis: The percentage reduction in TEWL from the baseline is calculated and compared across different test substances.

Spreadability Assessment

Objective: To quantify the ease with which an emollient spreads over a surface.

Method: Contact Angle Measurement on a Synthetic Skin Substrate (e.g., Vitro-skin®).

Procedure:

  • A drop of the emollient is placed on the synthetic skin substrate.

  • The contact angle of the droplet is measured over time using a goniometer.

  • A smaller contact angle indicates better and faster spreading.

  • Alternatively, the spreading value can be determined by measuring the area covered by a known volume of the emollient after a specific time. Viscosity is a major factor influencing the spreadability of emollients.[4]

Sensory Profile Analysis

Objective: To evaluate the tactile properties of an emollient through a trained sensory panel.

Procedure:

  • Panelist Training: A panel of trained individuals is familiarized with a standardized lexicon of sensory attributes for skin care products (e.g., greasiness, playtime, absorption, tackiness).

  • Product Evaluation: Panelists apply a standardized amount of each emollient to a designated skin area.

  • Scoring: Each attribute is rated on a defined scale (e.g., a 10-point scale).

  • Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to create a sensory profile for each emollient. This allows for a direct comparison of the skin feel.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key performance evaluations.

Skin_Hydration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Subject Select Test Subject DefineArea Define Test Area on Forearm Subject->DefineArea Baseline Measure Baseline Hydration (Corneometer) DefineArea->Baseline Apply Apply Standardized Amount of Emollient Baseline->Apply PostMeasure Measure Hydration at t=1, 2, 4, 8h Apply->PostMeasure Calculate Calculate Change from Baseline PostMeasure->Calculate Compare Compare with Other Emollients Calculate->Compare

Workflow for Skin Hydration Measurement.

TEWL_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Subject Acclimatize Subject DefineArea Define Test Area Subject->DefineArea Baseline Measure Baseline TEWL (Tewameter) DefineArea->Baseline Apply Apply Emollient Baseline->Apply PostMeasure Measure TEWL at Intervals Apply->PostMeasure Calculate Calculate % TEWL Reduction PostMeasure->Calculate Compare Compare Occlusivity Calculate->Compare Sensory_Analysis_Workflow Start Start TrainPanel Train Sensory Panel on Standard Lexicon Start->TrainPanel PrepareSamples Prepare Standardized Emollient Samples TrainPanel->PrepareSamples BlindEvaluation Blinded Application and Evaluation by Panelists PrepareSamples->BlindEvaluation RateAttributes Panelists Rate Sensory Attributes (e.g., Greasiness, Absorption) BlindEvaluation->RateAttributes CollectData Collect and Tabulate Scores RateAttributes->CollectData AnalyzeData Statistical Analysis of Sensory Data CollectData->AnalyzeData GenerateProfile Generate Sensory Profile for Each Emollient AnalyzeData->GenerateProfile End End GenerateProfile->End

References

Trimethylolpropane Trioleate: A High-Performance, Eco-Friendly Lubricant Solution

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Trimethylolpropane (B17298) Trioleate (TMPTO) with conventional lubricants reveals its potential as a superior, biodegradable alternative in various applications. Possessing a high viscosity index, excellent thermal stability, and inherent lubricity, TMPTO demonstrates significant advantages in wear protection and friction reduction.

Trimethylolpropane trioleate (TMPTO) is a synthetic ester lubricant that is gaining attention as a high-performance, environmentally friendly alternative to traditional mineral oils and other synthetic base stocks.[1][2] Its unique molecular structure, derived from the esterification of trimethylolpropane with oleic acid, imparts a combination of desirable properties, including high biodegradability, a high viscosity index, and good thermal and oxidative stability.[1][3] These characteristics make it a promising candidate for a wide range of applications, from hydraulic fluids and metalworking oils to potentially even engine lubricants.[4][5]

Comparative Performance Analysis

Comprehensive studies have evaluated the performance of TMPTO and related trimethylolpropane (TMP) esters against conventional lubricants like mineral oils and polyalphaolefins (PAOs).

Tribological Properties: Friction and Wear Reduction

In tribological tests, which measure friction and wear, TMP-based esters have consistently shown excellent performance. A study comparing a TMP ester with a mineral oil (MO) and a fully synthetic oil (FSO) using a four-ball tester demonstrated the superior lubricity of the TMP ester. It exhibited a lower coefficient of friction, attributed to its low viscosity and strong film-forming properties.[6]

When used as an additive, TMPTO also shows significant benefits. The addition of a 5-vol% blend of TMP trioleate to a low viscosity Polyalphaolefin (PAO) resulted in a potential reduction of friction power by up to 6.09% and a notable decrease in wear scar diameter by up to 39.65% compared to the neat PAO.[7] In another study, the addition of 10% of a TMP-tri-LA ester to mineral oil improved the wear scar diameter (WSD) by 21% (from 0.78 mm to 0.62 mm).[8]

Further research comparing additive-free TMP with PAO found that TMP demonstrated better extreme pressure characteristics.[9]

LubricantTestKey FindingsReference
TMP Ester vs. Mineral Oil (MO) & Fully Synthetic Oil (FSO) Four-Ball Tribological TestTMP ester showed a lower coefficient of friction (approx. 0.09-0.10 µm) compared to both MO and FSO.[6]
TMP Trioleate (5 vol%) in PAO vs. Neat PAO Pin-on-Disk Tribological TestUp to 6.09% reduction in friction power and up to 39.65% reduction in wear scar diameter.[7]
TMP-tri-LA (10%) in Mineral Oil vs. Neat Mineral Oil Not Specified21% improvement in wear scar diameter (from 0.78 mm to 0.62 mm).[8]
Additive-Free TMP vs. Additive-Free PAO Four-Ball Wear TesterTMP demonstrated better extreme pressure characteristics.[9]
High Oleic TMP Triesters (HO-TMPTE) vs. Commercial TMP Trioleate Viscosity and Viscosity IndexHO-TMPTE exhibited a higher viscosity index (219) compared to some commercial TMP trioleates.[10]
Physicochemical Properties: Viscosity, Thermal, and Oxidative Stability

TMPTO and other TMP esters possess favorable physicochemical properties that contribute to their superior performance. They typically have a high viscosity index, meaning their viscosity changes less with temperature fluctuations, ensuring consistent lubrication over a wide operating range.[1][4] High oleic trimethylolpropane triesters (HO-TMPTE) have been shown to have a viscosity index of 219, which is higher than some commercial TMP trioleates.[10]

The thermal and oxidative stability of TMP esters are generally superior to mineral oils, allowing them to maintain their lubricating properties at higher temperatures and for longer service intervals.[2][3] However, the oxidative stability of TMPTO can be further enhanced with the addition of antioxidants. Studies have shown that aminic and phenolic antioxidants can improve the oxidation resistance of TMPTO.[11]

Experimental Protocols

The evaluation of lubricant performance relies on standardized testing methodologies. Key experimental protocols used in the cited studies include:

Wear Preventive Characteristics (ASTM D4172)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact using a four-ball apparatus.

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure: A steel ball is rotated against three stationary steel balls held in a cup containing the lubricant sample.

  • Test Conditions: The test is run under a specified load, speed, temperature, and duration.

  • Measurement: After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. A smaller wear scar indicates better wear protection.[12]

Viscosity Index Calculation (ASTM D2270)

The viscosity index (VI) is an empirical, dimensionless number indicating the effect of temperature change on the kinematic viscosity of the oil.

  • Procedure: The kinematic viscosity of the lubricant is determined at two standard temperatures, 40°C and 100°C, using a calibrated glass capillary viscometer (ASTM D445).

  • Calculation: The VI is then calculated from these two viscosity values. A higher VI indicates a smaller change in viscosity with temperature.[12]

Oxidation Stability of Inhibited Mineral Oils (ASTM D943)

This test method is used to evaluate the oxidation stability of lubricants, particularly those prone to water contamination.

  • Apparatus: Oxidation cell, heating bath, oxygen delivery system.

  • Procedure: The oil sample is subjected to a stream of oxygen at an elevated temperature in the presence of water and a steel-copper catalyst coil.

  • Measurement: The test is continued until the acid number of the oil reaches a specified value. The time taken to reach this point is reported as the oxidation lifetime. A longer time indicates greater oxidation stability.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a typical lubricant performance evaluation.

Lubricant_Evaluation_Workflow cluster_prep 1. Lubricant Formulation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis and Comparison Base_Oil Base Oil Selection (TMPTO, PAO, Mineral Oil) Additives Additive Selection (Antioxidants, Anti-wear, etc.) Base_Oil->Additives Blending Blending and Homogenization Additives->Blending Tribological Tribological Tests (ASTM D4172) Blending->Tribological Physicochemical Physicochemical Tests (ASTM D2270, ASTM D943) Blending->Physicochemical Data_Collection Data Collection (Friction, Wear, VI, etc.) Tribological->Data_Collection Physicochemical->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion and Reporting Comparison->Conclusion Tribological_Testing_Workflow Start Start Prep_Apparatus Prepare Four-Ball Apparatus Start->Prep_Apparatus Load_Sample Load Lubricant Sample and Steel Balls Prep_Apparatus->Load_Sample Set_Conditions Set Test Conditions (Load, Speed, Temperature) Load_Sample->Set_Conditions Run_Test Run Test for a Defined Duration Set_Conditions->Run_Test Measure_WSD Measure Wear Scar Diameter (WSD) Run_Test->Measure_WSD Analyze_Friction Analyze Coefficient of Friction Data Run_Test->Analyze_Friction Report Report Results Measure_WSD->Report Analyze_Friction->Report

References

A Comparative Guide to In Vivo Skin Hydration Effects of Emollients: Evaluating Trimethylolpropane Triethylhexanoate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo skin hydration effects of trimethylolpropane (B17298) triethylhexanoate against other well-established hydrating agents. While direct quantitative in vivo data for trimethylolpropane triethylhexanoate is limited in publicly available literature, this document summarizes its function based on its properties as an emollient and compares it with glycerin and hyaluronic acid, for which experimental data are more readily available. Detailed experimental protocols for common in vivo skin hydration measurement techniques are also provided to support future research and evaluation.

Comparative Analysis of Skin Hydrating Agents

This compound is primarily recognized for its emollient properties, contributing to skin softness and smoothness.[1][2] Its role in skin hydration is largely attributed to its occlusive nature, forming a barrier on the skin to reduce transepidermal water loss (TEWL). In contrast, ingredients like glycerin and hyaluronic acid are humectants, which attract and retain water in the skin.

IngredientPrimary FunctionMechanism of ActionAvailable In Vivo Data
This compound Emollient, Skin Conditioning Agent[1][2][3][4]Forms an occlusive layer on the skin to prevent water evaporation. Improves the texture and spreadability of cosmetic formulations.[1]No specific quantitative in vivo skin hydration studies were found in the public domain.
Glycerin Humectant[[“]][6]Attracts water from the dermis and the environment to the stratum corneum. Accelerates the recovery of the skin's barrier function.[[“]][6][7]Numerous studies demonstrate a significant increase in skin hydration and a reduction in TEWL. Topical application can maintain elevated moisture levels for up to 24 hours.[[“]] Formulations with varying concentrations of glycerin have shown a dose-dependent improvement in skin hydration.[8]
Hyaluronic Acid Humectant[[“]][10]Binds to and retains large amounts of water in the skin. The effect can vary based on molecular weight, with lower molecular weight hyaluronic acid showing better skin penetration.[[“]][10]Topical application has been shown to significantly increase skin hydration, with some studies reporting up to a 134% immediate improvement.[[“]] Liposomal formulations of hyaluronic acid have demonstrated enhanced skin permeation and hydration.[11]

Experimental Protocols for In Vivo Skin Hydration Assessment

Accurate and reproducible measurement of skin hydration is crucial for substantiating product claims. The following are standard non-invasive methods used in clinical and research settings.

Corneometry: Measurement of Skin Surface Capacitance

Corneometry is a widely used method to determine the hydration level of the stratum corneum by measuring its electrical capacitance.[12][13]

Principle: The measurement is based on the different dielectric constants of water and other substances in the skin. The Corneometer's probe measures the capacitance of the skin, which is influenced by its water content.[12]

Protocol:

  • Subject Acclimatization: Subjects should acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% humidity) for at least 30 minutes before measurements are taken.[14]

  • Baseline Measurement: Before product application, baseline corneometer readings are taken on the designated test sites (e.g., volar forearm).

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the demarcated skin area.

  • Post-Application Measurements: Measurements are taken at specified time points after product application (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours) to assess the immediate and long-term hydrating effects.[14] An untreated control site is also measured at the same time points for comparison.

  • Data Analysis: The change in skin capacitance from baseline is calculated to determine the product's hydrating efficacy.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a key indicator of skin barrier function. A lower TEWL value generally signifies a more intact and healthy skin barrier.[15]

Principle: TEWL is measured using a probe with sensors that detect the water vapor gradient on the skin's surface. Open-chamber and condenser-chamber devices are common instrument types.[15][16]

Protocol:

  • Subject Acclimatization: As with corneometry, subjects must acclimatize to a controlled environment free of drafts.[17]

  • Baseline Measurement: Baseline TEWL readings are taken on the defined test areas before product application.

  • Product Application: A standardized amount of the test product is applied to the designated skin area.

  • Post-Application Measurements: TEWL is measured at various time intervals post-application to evaluate the product's effect on the skin barrier. An untreated control site is also measured.

  • Data Analysis: A reduction in TEWL compared to baseline and the control site indicates an improvement in skin barrier function, which is often correlated with improved hydration.

Visualizations

Experimental_Workflow_Corneometry cluster_pre Pre-Measurement cluster_intervention Intervention cluster_post Post-Measurement acclimatization Subject Acclimatization (30 min) baseline Baseline Corneometer Measurement acclimatization->baseline application Product Application (2 mg/cm²) baseline->application post_measurements Corneometer Measurements (t = 30min, 1h, 2h, etc.) application->post_measurements analysis Data Analysis post_measurements->analysis

Experimental_Workflow_TEWL cluster_pre Pre-Measurement cluster_intervention Intervention cluster_post Post-Measurement acclimatization Subject Acclimatization (Controlled Environment) baseline Baseline TEWL Measurement acclimatization->baseline application Product Application baseline->application post_measurements TEWL Measurements (Specified Time Intervals) application->post_measurements analysis Data Analysis post_measurements->analysis

References

Assessing the Biodegradability of Trimethylolpropane Triethylhexanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of synthetic compounds is a critical consideration in modern chemical and product development. This guide provides a comparative assessment of the biodegradability of trimethylolpropane (B17298) triethylhexanoate, a common synthetic ester, against other lubricant base oils. The information presented herein is intended for researchers, scientists, and drug development professionals who require an understanding of the environmental impact of such materials. This guide synthesizes available data on biodegradability, outlines standardized testing protocols, and offers a clear comparison with relevant alternatives.

Comparative Biodegradability Data

The "ready biodegradability" of a substance is its potential for rapid and extensive breakdown by microorganisms in an aquatic environment under aerobic conditions. The Organisation for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301 series) to assess this endpoint. A substance is generally considered "readily biodegradable" if it achieves a biodegradation level of ≥60% within a 28-day period and satisfies the "10-day window" criterion.[1][2]

The following table summarizes the ready biodegradability data for various TMPEs and comparator lubricant base oils.

SubstanceTest GuidelineBiodegradation (%)Duration (days)Classification
Trimethylolpropane Esters (Read-Across)
Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-D (similar to OECD 301B)78%[3]28Readily Biodegradable
Fatty acids, C6-18, triesters with trimethylolpropaneOECD 301B62.9%[3]28Readily Biodegradable
Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropaneOECD 301F86%[3]28Readily Biodegradable
Alternative Synthetic Esters
Pentaerythritol (B129877) EstersGeneralGenerally considered readily biodegradable, but specific data for the tetra(2-ethylhexanoate) ester is limited. A complex hindered phenolic ester of pentaerythritol showed low biodegradability (4-5%).[4][5]-Likely Biodegradable
Conventional Lubricant Base Oil
Mineral OilGeneralTypically exhibits inherent, but not ready, biodegradability (20-35% in 28 days).[6]28Inherently Biodegradable

Based on the available data for structurally analogous compounds, trimethylolpropane triethylhexanoate is expected to be readily biodegradable . The ester linkages in polyol esters like TMPEs are susceptible to microbial hydrolysis, initiating the degradation process.[7] In contrast, mineral oil-based lubricants demonstrate significantly lower rates of biodegradation.[7]

Experimental Protocols for Assessing Ready Biodegradability

The OECD 301 series of tests provides standardized methods for evaluating the ready biodegradability of chemicals. The two most relevant methods for lubricant base oils, which can be poorly soluble in water, are the OECD 301B (CO₂ Evolution Test) and OECD 301F (Manometric Respirometry Test).

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method measures the amount of carbon dioxide produced by a microbial inoculum as it degrades the test substance.

Methodology:

  • Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for the microorganisms.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test and Control Flasks:

    • Test Flasks: A known concentration of the test substance (e.g., this compound) is added to the mineral medium with the inoculum.

    • Blank Control Flasks: Contain only the inoculum and mineral medium to measure the CO₂ produced by the endogenous respiration of the microorganisms.

    • Reference Control Flasks: A readily biodegradable substance (e.g., sodium benzoate) is used as a positive control to verify the activity of the inoculum.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days. The flasks are continuously aerated with CO₂-free air.

  • CO₂ Trapping and Measurement: The CO₂ evolved from the flasks is trapped in a solution of barium hydroxide (B78521) or another suitable absorbent. The amount of CO₂ is determined by titration of the remaining hydroxide or by measuring the total inorganic carbon.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance (corrected for the blank) to the theoretical amount of CO₂ (ThCO₂) that would be produced if the substance were completely mineralized.

OECD 301F: Manometric Respirometry Test

This method determines the oxygen consumed by the microbial inoculum during the degradation of the test substance.

Methodology:

  • Preparation of Mineral Medium and Inoculum: Similar to the OECD 301B test, a mineral medium is prepared and inoculated with microorganisms.

  • Test and Control Vessels:

    • Test Vessels: The test substance is added to the inoculated mineral medium in sealed vessels.

    • Blank Control Vessels: Contain only the inoculum and mineral medium to measure the basal oxygen uptake.

    • Reference Control Vessels: A readily biodegradable substance is used as a positive control.

  • Incubation: The sealed vessels are incubated at a constant temperature with continuous stirring for 28 days.

  • Oxygen Consumption Measurement: The consumption of oxygen is measured over time using a manometric respirometer, which detects the pressure decrease in the headspace of the sealed vessel. The evolved CO₂ is absorbed by a potassium hydroxide solution within the vessel.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to the theoretical oxygen demand (ThOD).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the ready biodegradability of a substance using either the OECD 301B or 301F method.

Biodegradability_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis prep_medium Prepare Mineral Salt Medium setup_flasks Set up Test, Blank, and Reference Flasks prep_medium->setup_flasks prep_inoculum Source and Prepare Microbial Inoculum prep_inoculum->setup_flasks prep_substance Prepare Test Substance and Controls prep_substance->setup_flasks incubate Incubate at Constant Temperature (28 days) setup_flasks->incubate measure_301B Measure CO2 Evolution (OECD 301B) incubate->measure_301B or measure_301F Measure O2 Consumption (OECD 301F) incubate->measure_301F calculate_biodeg Calculate Percent Biodegradation measure_301B->calculate_biodeg measure_301F->calculate_biodeg assess_criteria Assess Against 'Readily Biodegradable' Criteria calculate_biodeg->assess_criteria

Caption: General workflow for OECD 301B/F ready biodegradability testing.

Conclusion

Based on the strong evidence from structurally similar trimethylolpropane esters, this compound can be confidently classified as a readily biodegradable substance. This favorable environmental characteristic distinguishes it from conventional mineral oil-based products, which exhibit significantly lower biodegradability. For applications where environmental exposure is a concern, the use of readily biodegradable synthetic esters like this compound presents a scientifically supported, more sustainable alternative. The standardized OECD 301 test methods provide a robust framework for quantifying the biodegradability of such materials, ensuring reliable and comparable data for environmental risk assessment.

References

Toxicological Profile of Trimethylolpropane Triethylhexanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of trimethylolpropane (B17298) triethylhexanoate against other commonly used cosmetic esters. The information is intended to assist researchers and formulation scientists in making informed decisions regarding the selection of emollients and skin conditioning agents. The data presented is a synthesis of available information from various sources, including regulatory databases and safety assessments.

Comparative Toxicological Data

The following tables summarize the available toxicological data for trimethylolpropane triethylhexanoate and selected alternatives: Caprylic/Capric Triglyceride, Triisostearin, and Pentaerythrityl Tetraethylhexanoate. Due to the limited publicly available quantitative data for this compound, a qualitative assessment is often provided based on regulatory submissions for structurally similar compounds.

Table 1: Acute Toxicity, Dermal and Eye Irritation/Corrosion

SubstanceAcute Oral Toxicity (LD50)Dermal Irritation/CorrosionEye Irritation/Corrosion
This compound (and analogues) No data available. Not classified as acutely toxic based on analogue data.Not irritating.Not irritating.
Caprylic/Capric Triglyceride > 5000 mg/kg bw (rat)Not irritating.Not irritating.
Triisostearin No data available. Considered practically non-toxic based on data for related triglycerides.Not irritating.Not irritating.
Pentaerythrityl Tetraethylhexanoate (and analogues) No data available. Not classified as acutely toxic based on analogue data (Pentaerythritol tetrastearate: LD50 > 2000 mg/kg bw, rat).Not irritating.Not irritating.

Table 2: Skin Sensitization and Mutagenicity

SubstanceSkin SensitizationMutagenicity (in vitro)
This compound (and analogues) Not a sensitizer.Negative in bacterial reverse mutation assays (Ames test) for analogues.
Caprylic/Capric Triglyceride Not a sensitizer.Negative in bacterial reverse mutation assays (Ames test).
Triisostearin Not a sensitizer.Negative in bacterial reverse mutation assays (Ames test) for related triglycerides.
Pentaerythrityl Tetraethylhexanoate (and analogues) Not a sensitizer.Negative in bacterial reverse mutation assays (Ames test) for analogues.

Table 3: Repeated Dose Toxicity

SubstanceRepeated Dose Toxicity (Oral, NOAEL)
This compound (and analogues) No specific data available. No adverse effects expected based on the toxicological profile of its components.
Caprylic/Capric Triglyceride No adverse effects observed at the highest dose tested in subchronic studies.
Triisostearin No adverse effects observed in repeated dose toxicity studies on related triglycerides.
Pentaerythrityl Tetraethylhexanoate (and analogues) NOAEL > 1000 mg/kg bw/day (rat, 90-day study) for Pentaerythritol tetrastearate.

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Typically, rats are used.

  • Procedure: A single dose of the substance is administered orally to a group of animals. The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The LD50 (lethal dose for 50% of the animals) is determined, which allows for the classification of the substance according to its acute oral toxicity.

Dermal Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are commonly used.

  • Procedure: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal. The site is observed for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified as irritating or corrosive based on the scores.

Bacterial Reverse Mutation Test (OECD 471: Ames Test)

This in vitro test is used to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing a specific amino acid (e.g., histidine) are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, to simulate mammalian metabolism).

  • Endpoint: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted to determine the mutagenic potential.

Visualizations

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a cosmetic ingredient.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Literature_Review Literature Review & Existing Data Analysis In_Silico_Prediction In Silico (QSAR) Prediction Literature_Review->In_Silico_Prediction Genotoxicity Genotoxicity (e.g., Ames Test) In_Silico_Prediction->Genotoxicity Skin_Irritation_In_Vitro Skin Irritation (e.g., Reconstructed Human Epidermis) Genotoxicity->Skin_Irritation_In_Vitro Eye_Irritation_In_Vitro Eye Irritation (e.g., BCOP) Skin_Irritation_In_Vitro->Eye_Irritation_In_Vitro Acute_Toxicity Acute Toxicity (Oral, Dermal) Eye_Irritation_In_Vitro->Acute_Toxicity If data gaps exist Dermal_Irritation_In_Vivo Dermal Irritation Acute_Toxicity->Dermal_Irritation_In_Vivo Skin_Sensitization Skin Sensitization Dermal_Irritation_In_Vivo->Skin_Sensitization Repeated_Dose_Toxicity Repeated Dose Toxicity Skin_Sensitization->Repeated_Dose_Toxicity Hazard_Identification Hazard Identification Repeated_Dose_Toxicity->Hazard_Identification Dose_Response Dose-Response Assessment Hazard_Identification->Dose_Response Exposure_Assessment Exposure Assessment Dose_Response->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization

Caption: A generalized workflow for the toxicological assessment of cosmetic ingredients.

Logical Relationship of Key Toxicological Endpoints

The following diagram illustrates the logical progression of toxicological testing, from assessing local effects to systemic and long-term effects.

Toxicological_Endpoints_Relationship Local_Effects Local Effects (Irritation, Sensitization) Systemic_Effects Systemic Effects (Acute & Repeated Dose Toxicity) Local_Effects->Systemic_Effects Initial Assessment Genotoxicity_Carcinogenicity Genotoxicity & Carcinogenicity Systemic_Effects->Genotoxicity_Carcinogenicity Further Investigation Reproductive_Developmental Reproductive & Developmental Toxicity Genotoxicity_Carcinogenicity->Reproductive_Developmental Comprehensive Evaluation

Caption: Logical relationship of key toxicological endpoints in safety assessment.

A Comparative Analysis of the Occlusive Properties of Trimethylolpropane Triethylhexanoate and Petrolatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the occlusive properties of trimethylolpropane (B17298) triethylhexanoate and petrolatum, two ingredients commonly used in topical formulations. The information presented herein is intended to assist in the selection of appropriate excipients for skincare and dermatological product development.

Introduction to Occlusivity

Occlusive agents are ingredients that form a physical barrier on the surface of the skin, thereby reducing transepidermal water loss (TEWL). This mechanism helps to maintain skin hydration, support the skin's barrier function, and can enhance the penetration of active ingredients. The efficacy of an occlusive agent is typically quantified by its ability to reduce TEWL.

Overview of Compared Ingredients

Petrolatum: A complex mixture of hydrocarbons, petrolatum is a well-established and widely utilized occlusive agent in the pharmaceutical and cosmetic industries. It is often regarded as the "gold standard" for occlusivity due to its significant impact on reducing TEWL.[1]

Trimethylolpropane Triethylhexanoate: This ingredient is a triester of trimethylolpropane and triethylhexanoic acid. It is primarily classified as an emollient and skin-conditioning agent, valued for the pleasant, non-greasy sensory profile it imparts to formulations.[2][3] While it contributes to skin softness and forms a film on the skin, its primary function is not defined by strong occlusivity in the same manner as petrolatum.

Quantitative Comparison of Occlusivity

IngredientOcclusivity (TEWL Reduction)Classification
Petrolatum >98%Occlusive Agent
This compound Data not availableEmollient, Skin-Conditioning Agent

Note: The occlusivity of petrolatum is well-documented in multiple studies.[1][4][5] The lack of specific TEWL reduction data for this compound prevents a direct quantitative comparison.

Qualitative Comparison

FeaturePetrolatumThis compound
Primary Function Skin Protectant, OcclusiveEmollient, Skin-Conditioning
Mechanism of Action Forms a hydrophobic barrier on the skin, significantly reducing TEWL.[1]Forms a semi-occlusive film that softens and smooths the skin.
Texture & Sensory Feel Heavy, greasy, waxyLightweight, non-greasy, smooth
Common Applications Ointments, balms, products for very dry or compromised skin.Lotions, creams, serums, color cosmetics.[2][3]

Experimental Protocol: Measurement of Transepidermal Water Loss (TEWL)

The standard method for quantifying the occlusivity of a topical ingredient is by measuring its effect on Transepidermal Water Loss (TEWL).

Objective: To determine the rate of water evaporation from the skin surface after the application of a test substance. A lower TEWL value indicates a higher degree of occlusion.

Instrumentation: A Tewameter or a similar evaporimeter is used. These instruments measure the water vapor gradient above the skin surface.

General Protocol:

  • Subject Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room for a minimum of 30 minutes prior to measurement. This allows the skin to equilibrate with the environment.

  • Baseline Measurement: A baseline TEWL reading is taken from a designated test area on the skin (commonly the forearm) before any product application.

  • Product Application: A standardized amount of the test material is applied evenly to the test area. An untreated site is maintained as a control.

  • Post-Application Measurements: TEWL measurements are taken from the treated and control sites at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.

  • Data Analysis: The percentage reduction in TEWL for the treated site is calculated relative to the baseline and the untreated control site.

TEWL_Measurement_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase acclimatization Subject Acclimatization (Controlled Environment) baseline Baseline TEWL Measurement (Untreated Skin) acclimatization->baseline Proceed to measurement application Apply Test Substance (e.g., Petrolatum or This compound) baseline->application Establish control post_application Post-Application TEWL Measurements at Defined Intervals application->post_application Begin time- course study analysis Data Analysis: Calculate % TEWL Reduction post_application->analysis Collect all data points

Figure 1. Standardized workflow for TEWL measurement.

Mechanism of Action on the Skin Barrier

The primary mechanism of action for occlusive agents is the formation of a lipid film on the stratum corneum. This film is hydrophobic, repelling water and thereby slowing its evaporation from the skin.

Skin_Barrier_Occlusion cluster_skin Skin Layers stratum_corneum Stratum Corneum Outermost layer of epidermis water_vapor Water Vapor (TEWL) stratum_corneum->water_vapor Reduces evaporation epidermis Viable Epidermis Living layers beneath stratum corneum epidermis->stratum_corneum Water diffuses from lower layers dermis Dermis Contains water reserves occlusive_agent Occlusive Agent (e.g., Petrolatum) occlusive_agent->stratum_corneum Forms a film on the surface

References

Trimethylolpropane Triethylhexanoate: A Non-Toxic Alternative to Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The increasing scrutiny of conventional plasticizers, particularly phthalates, due to their potential health risks has spurred the search for safer alternatives. Trimethylolpropane (B17298) Triethylhexanoate (TMPTEH), a triester of trimethylolpropane and 2-ethylhexanoic acid, is emerging as a promising non-toxic plasticizer. This guide provides an objective comparison of TMPTEH's performance with other common plasticizers, supported by available experimental data, to validate its potential as a safe and effective alternative.

Performance Comparison of Plasticizers in PVC

The performance of a plasticizer is critical to achieving the desired flexibility and durability of the polymer matrix, most commonly Polyvinyl Chloride (PVC). Key performance indicators include tensile strength, elongation at break, and resistance to migration.

A patent for a plasticizer composition containing trimethylolpropane-tri-(2-ethyl hexanoate) demonstrates its superior physical properties in PVC compared to the widely used Di(2-ethylhexyl) phthalate (B1215562) (DEHP)[1]. The table below summarizes the comparative performance data.

Performance MetricTrimethylolpropane Ester CompositionDi(2-ethylhexyl) phthalate (DEHP)Test Method (Typical)
Tensile Strength ( kg/cm ²) 230 - 245220ASTM D638
Elongation (%) 380 - 420350ASTM D638
Migration Resistance (Heating Loss, %) 0.5 - 0.81.2ASTM D1203
Static Heat-Resistance (min) 60 - 7050ASTM D2115

Toxicity Profile: A Safer Alternative

While comprehensive toxicological data for pure Trimethylolpropane Triethylhexanoate is not extensively available in the public domain, information on its parent compound, trimethylolpropane, and its cosmetic safety assessments provide strong indications of its low toxicity profile.

The Environmental Working Group (EWG) Skin Deep® database, which assesses the safety of ingredients in personal care products, gives this compound a low hazard rating for cancer, allergies & immunotoxicity, and developmental & reproductive toxicity[2].

In contrast, many common phthalate plasticizers have been identified as endocrine-disrupting chemicals (EDCs) with potential adverse effects on reproductive health[3].

Toxicity EndpointThis compoundCommon Phthalates (e.g., DEHP, DBP)
Acute Oral Toxicity (LD50) Data not available for TMPTEH. For Trimethylolpropane: > 5000 mg/kg (rat), indicating very low acute toxicity[4].DEHP: ~25,000 mg/kg (rat)
Genotoxicity (Ames Test) Data not available.Some phthalates have shown evidence of genotoxicity.
Reproductive Toxicity Rated as low concern for developmental and reproductive toxicity in cosmetic use[2]. For Trimethylolpropane: NOEL for reproductive toxicity was 800 mg/kg/day[5].Recognized as endocrine disruptors, can interfere with androgen signaling.
Carcinogenicity Rated as low concern for cancer in cosmetic use[2].DEHP is classified as a possible human carcinogen (Group 2B) by IARC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizers. Standardized test methods from organizations like ASTM International and the Organisation for Economic Co-operation and Development (OECD) provide the framework for these evaluations.

Plasticizer Performance Testing
  • Sampling and Testing of Plasticizers (ASTM D1045): This standard provides methods for sampling and testing liquid plasticizers for properties such as acid number, ester content, specific gravity, and color.

  • Tensile Properties of Plastics (ASTM D638): This test method is used to determine the tensile strength and elongation at break of plastic materials, providing insight into the flexibility and strength imparted by the plasticizer.

  • Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds (ASTM D2383): This method assesses the compatibility of the plasticizer with the PVC resin under humid conditions, which is crucial for long-term stability.

  • Loss of Plasticizer from Plastics (Activated Carbon Methods) (ASTM D1203): This test determines the volatility of a plasticizer and its tendency to migrate from the plastic, a key indicator of permanence.

Toxicity Testing
  • Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425): These guidelines describe methods for determining the median lethal dose (LD50) of a substance after a single oral administration to rodents.

  • Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471): This is a widely used method for identifying substances that can cause gene mutations.

  • In Vitro Chromosome Aberration Test (OECD Test Guideline 473): This test identifies substances that may cause structural chromosome aberrations in cultured mammalian cells[6].

  • Reproductive/Developmental Toxicity Screening Test (OECD Test Guideline 421): This guideline provides a method for an initial screening of the potential effects of a substance on reproduction and development.

  • Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443): This is a more comprehensive study to evaluate the effects of a chemical on reproductive and developmental parameters, often required for regulatory purposes.

Visualizing a Safer Mechanism: Signaling Pathways

Phthalates are known to exert their toxic effects by interfering with various signaling pathways. A key mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and disruption of androgen and estrogen signaling. The diagram below illustrates a simplified representation of this process.

Phthalate_Toxicity_Pathway Phthalates Phthalates (e.g., DEHP, DBP) PPARg PPARγ Activation Phthalates->PPARg AndrogenReceptor Androgen Receptor Antagonism Phthalates->AndrogenReceptor EstrogenReceptor Estrogen Receptor Agonism Phthalates->EstrogenReceptor GeneExpression Altered Gene Expression PPARg->GeneExpression AndrogenReceptor->GeneExpression EstrogenReceptor->GeneExpression ReproductiveToxicity Reproductive Toxicity GeneExpression->ReproductiveToxicity

Caption: Simplified signaling pathway of phthalate-induced reproductive toxicity.

A Validated Workflow for Plasticizer Evaluation

The validation of a new plasticizer like this compound requires a systematic experimental workflow, from initial performance screening to comprehensive toxicological assessment.

Plasticizer_Validation_Workflow Start Start: Candidate Plasticizer (TMPTEH) Formulation PVC Formulation & Compounding Start->Formulation Performance Performance Testing (ASTM Standards) Formulation->Performance Toxicity Toxicity Assessment (OECD Guidelines) Formulation->Toxicity Validation Validation as Non-Toxic Plasticizer Performance->Validation Acute Acute Toxicity (LD50) Toxicity->Acute Genotoxicity Genotoxicity (Ames, Chromosome Aberration) Toxicity->Genotoxicity Reproductive Reproductive Toxicity Toxicity->Reproductive Acute->Validation Genotoxicity->Validation Reproductive->Validation

Caption: Experimental workflow for the validation of a new plasticizer.

References

Cross-Validation of Analytical Methods for Trimethylolpropane Triethylhexanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. Trimethylolpropane (B17298) triethylhexanoate, a common emollient and skin conditioning agent in cosmetics and pharmaceutical formulations, requires robust analytical methods for quality control and formulation analysis. This guide provides a comparative overview of two prevalent analytical techniques for the determination of trimethylolpropane triethylhexanoate: High-Temperature Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV).

This document outlines detailed experimental protocols for both methods and presents a comparative summary of their typical performance characteristics. The objective is to provide a framework for the cross-validation of these analytical methods, ensuring data integrity and consistency across different analytical platforms.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the analyte's properties, the sample matrix, and the desired analytical performance. Both GC-FID and RP-HPLC-UV offer reliable approaches for the quantification of this compound, each with its own set of advantages and limitations. A summary of typical validation parameters for each method is presented below to facilitate a direct comparison.

Validation ParameterHigh-Temperature GC-FIDRP-HPLC-UV
**Linearity (R²) **≥ 0.999≥ 0.999
Range 0.5 - 20.0 mg/mL[1]0.1 - 1.0 mg/mL
Accuracy (% Recovery) 96.64% - 98.06%[1]98.0% - 102.0%
Precision (RSD%) ≤ 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 mg/mL~0.01 mg/mL
Limit of Quantitation (LOQ) ~0.3 mg/mL~0.03 mg/mL
Specificity HighHigh
Run Time ~15 minutes~10 minutes

Experimental Protocols

Detailed methodologies for both the GC-FID and RP-HPLC-UV analysis of this compound are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

High-Temperature Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of thermally stable and volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • High-temperature capillary column (e.g., DB-1ht, 15 m x 250 μm x 0.1 μm)[1]

  • Autosampler

Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium[1]

  • Injector Temperature: 380°C[1]

  • Detector Temperature: 400°C[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C

    • Ramp 1: 50°C/min to 220°C

    • Ramp 2: 30°C/min to 290°C

    • Ramp 3: 40°C/min to 330°C, hold for 2 min

    • Ramp 4: 30°C/min to 370°C, hold for 3 min[1]

  • Injection Volume: 1 µL[1]

  • Split Ratio: 20:1[1]

Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 20.0 mg/mL.[1]

  • Dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is well-suited for the analysis of non-volatile or thermally labile compounds and is a common technique in the analysis of cosmetic and pharmaceutical ingredients.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when methods are used interchangeably or when transferring a method between laboratories. The following diagram illustrates a typical workflow for the cross-validation of the GC-FID and RP-HPLC-UV methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Sample Bulk Sample of This compound Prep Prepare Aliquots and Working Standards Sample->Prep Standard Reference Standard Standard->Prep GC GC-FID Analysis Prep->GC HPLC RP-HPLC-UV Analysis Prep->HPLC GC_Data GC-FID Results (Concentration, Purity) GC->GC_Data HPLC_Data RP-HPLC-UV Results (Concentration, Purity) HPLC->HPLC_Data Compare Statistical Comparison (e.g., t-test, Bland-Altman) GC_Data->Compare HPLC_Data->Compare Conclusion Determine Method Equivalency Compare->Conclusion

Cross-validation workflow for analytical methods.

References

"comparative analysis of trimethylolpropane esters for industrial applications"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Trimethylolpropane (B17298) Esters for Industrial Lubricants

An objective guide for researchers and formulation scientists on the performance of trimethylolpropane (TMP) esters in comparison to other lubricant basestocks, supported by experimental data.

In the pursuit of enhanced performance, efficiency, and environmental responsibility in industrial applications, the selection of lubricant basestocks is a critical consideration. Trimethylolpropane (TMP) esters have emerged as a versatile class of synthetic lubricants, offering a unique combination of properties that make them suitable for a wide range of demanding applications, including hydraulic fluids, gear oils, compressor oils, and metalworking fluids.[1] This guide provides a comprehensive comparative analysis of TMP esters against other common lubricant basestocks, namely mineral oils, other polyol esters such as pentaerythritol (B129877) (PE) esters, and polyalphaolefins (PAOs). The information presented herein is intended to assist researchers, scientists, and product development professionals in making informed decisions for their specific formulation needs.

The Molecular Advantage of Trimethylolpropane Esters

Trimethylolpropane is a trifunctional alcohol, which, through esterification with various fatty acids, forms TMP esters. This molecular structure, with its three ester groups, provides a stable, branched architecture that is the foundation for their exceptional lubricating properties.[1] The polarity of the ester groups allows for strong adhesion to metal surfaces, forming a robust lubricating film that reduces friction and wear. Furthermore, the absence of volatile, low molecular weight components contributes to their low volatility and high flash points.

The general synthesis of TMP esters involves the esterification of trimethylolpropane with fatty acids, a process that can be tailored to achieve specific performance characteristics by selecting different fatty acid chain lengths and degrees of saturation.

TMP_Ester_Synthesis TMP Trimethylolpropane Reactor Esterification Reactor TMP->Reactor FattyAcids Fatty Acids FattyAcids->Reactor Catalyst Catalyst Catalyst->Reactor TMPEster Trimethylolpropane Ester Reactor->TMPEster Water Water (by-product) Reactor->Water

General synthesis pathway for Trimethylolpropane esters.

Performance Comparison of Lubricant Basestocks

The selection of a lubricant basestock is a trade-off between performance, cost, and environmental considerations. The following tables summarize the key performance characteristics of TMP esters in comparison to mineral oil, pentaerythritol (PE) ester, and polyalphaolefin (PAO).

Table 1: Physicochemical Properties

This table provides a comparison of typical physical and chemical properties of the different lubricant basestocks. These properties are fundamental to the overall performance of the lubricant.

PropertyTrimethylolpropane (TMP) EsterPentaerythritol (PE) EsterPolyalphaolefin (PAO)Mineral Oil
Viscosity Index (VI) 140 - 220+130 - 160120 - 14090 - 105
Flash Point (°C) > 220> 240> 210180 - 240
Pour Point (°C) -20 to -60-20 to -50-40 to -70-10 to -25
Oxidative Stability Good to ExcellentExcellentVery GoodFair to Good
Biodegradability Readily BiodegradableReadily BiodegradableInherently BiodegradablePoor
Hydrolytic Stability GoodGoodExcellentExcellent
Lubricity (Film Strength) ExcellentExcellentGoodGood

Note: The values presented are typical ranges and can vary depending on the specific grade and formulation.

Table 2: Tribological Performance Data

Tribology is the science of interacting surfaces in relative motion, including friction, wear, and lubrication. The following table presents comparative tribological data, which is crucial for applications where wear protection is paramount.

Performance MetricTrimethylolpropane (TMP) EsterPentaerythritol (PE) EsterPolyalphaolefin (PAO)Mineral Oil
Four-Ball Wear Scar Diameter (mm) (ASTM D4172, 40kg, 1200rpm, 75°C, 1hr)0.4 - 0.60.35 - 0.550.5 - 0.70.6 - 0.8
Coefficient of Friction LowLowModerateModerate to High
Extreme Pressure (EP) Properties GoodGoodFair (requires additives)Fair (requires additives)

Note: The data is illustrative and can be influenced by the presence of additives.

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by ASTM International. Below are detailed methodologies for the key experiments cited.

Experimental Workflow for Lubricant Performance Evaluation

Lubricant_Testing_Workflow cluster_sample Sample Preparation cluster_physchem Physicochemical Analysis cluster_performance Performance Testing cluster_results Data Analysis & Comparison Sample Lubricant Sample Viscosity Viscosity & Viscosity Index (ASTM D445, D2270) Sample->Viscosity FlashPoint Flash Point (ASTM D92) Sample->FlashPoint PourPoint Pour Point (ASTM D97) Sample->PourPoint Oxidation Oxidation Stability (ASTM D4742) Sample->Oxidation Wear Wear & Friction (ASTM D4172) Sample->Wear Analysis Comparative Analysis Viscosity->Analysis FlashPoint->Analysis PourPoint->Analysis Oxidation->Analysis Wear->Analysis

Workflow for comprehensive lubricant evaluation.
Viscosity and Viscosity Index (ASTM D445 and D2270)

  • Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the viscosity index (VI), which indicates the effect of temperature on viscosity.

  • Methodology:

    • The kinematic viscosity of the lubricant is measured at 40°C and 100°C using a calibrated glass capillary viscometer as per ASTM D445.[2]

    • The time taken for a fixed volume of the lubricant to flow under gravity through the capillary is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

    • The Viscosity Index is then calculated from the kinematic viscosities at 40°C and 100°C using the empirical formulas provided in ASTM D2270.[2][3][4][5][6] A higher VI indicates a smaller change in viscosity with temperature.[6]

Flash Point (ASTM D92)
  • Objective: To determine the lowest temperature at which the lubricant gives off enough vapor to form an ignitable mixture with air.[7][8][9][10][11]

  • Methodology:

    • The lubricant sample is placed in a Cleveland open cup and heated at a controlled rate.[7][9]

    • A small test flame is passed across the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[8]

Pour Point (ASTM D97)
  • Objective: To determine the lowest temperature at which a lubricant will continue to flow.[12][13][14][15][16]

  • Methodology:

    • The lubricant sample is heated and then cooled at a specified rate in a test jar.[13]

    • The sample is examined for flow characteristics at intervals of 3°C.[13]

    • The pour point is the lowest temperature at which the oil is observed to flow when the test jar is tilted.[16]

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
  • Objective: To evaluate the anti-wear properties of a lubricant in sliding contact.[17][18][19][20][21]

  • Methodology:

    • A steel ball is rotated under a specified load against three stationary steel balls that are immersed in the lubricant sample.[19]

    • The test is run for a set duration and at a controlled temperature.

    • After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties.

Oxidation Stability (ASTM D4742 - Thin-Film Oxygen Uptake Test)
  • Objective: To assess the resistance of a lubricant to oxidation under conditions that simulate gasoline engine service.[22][23][24][25][26]

  • Methodology:

    • The lubricant sample is placed in a high-pressure reactor with a metal catalyst package, a fuel catalyst, and water.[22]

    • The reactor is pressurized with oxygen and heated to a specified temperature.[23]

    • The pressure inside the reactor is monitored over time. The oxidation induction time is the time taken for a rapid drop in pressure, which indicates the consumption of oxygen due to oxidation of the oil. A longer induction time signifies better oxidation stability.

Comparative Analysis and Conclusion

The data presented in this guide demonstrates that trimethylolpropane esters offer a compelling performance profile for a wide array of industrial applications.

  • Compared to Mineral Oils: TMP esters exhibit superior thermal and oxidative stability, a significantly higher viscosity index, and better low-temperature performance.[27] Their excellent lubricity and biodegradability make them a preferred choice for high-performance and environmentally sensitive applications.

  • Compared to Pentaerythritol (PE) Esters: Both TMP and PE esters are high-performance polyol esters. PE esters, with their more complex structure, can sometimes offer slightly better thermal stability and higher viscosity. However, TMP esters often provide a good balance of performance and cost-effectiveness. The choice between them may depend on the specific viscosity and thermal requirements of the application.

  • Compared to Polyalphaolefins (PAOs): PAOs are known for their excellent hydrolytic stability and good low-temperature properties. However, TMP esters generally possess superior lubricity due to their polarity and better additive solubility. For applications requiring a high degree of wear protection and friction reduction, TMP esters can be a more effective solution.[28][29]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of laboratory chemicals is a cornerstone of a safe and compliant operational environment. This guide provides a detailed protocol for the safe handling and disposal of trimethylolpropane (B17298) triethylhexanoate.

Important Notice: A specific Safety Data Sheet (SDS) for trimethylolpropane triethylhexanoate was not available at the time of this writing. The following guidance is based on the SDS for a closely related compound, Trimethylolpropane Tris(2-ethylhexanoate). It is imperative to consult the official SDS provided by your chemical supplier for the most accurate and specific safety information.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use impervious gloves, such as nitrile rubber.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, use a suitable respiratory mask.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, consult a physician.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]

Quantitative Data for Trimethylolpropane Tris(2-ethylhexanoate)

The following table summarizes key data for the related compound, Trimethylolpropane Tris(2-ethylhexanoate). This information should be used as a reference, and the specific values for this compound may differ.

PropertyValue
GHS Classification Not classified as a hazardous substance.
First Aid Measures Standard procedures for skin, eye, and inhalation exposure should be followed.[1]
Fire Fighting Measures Use water spray (fog), carbon dioxide (CO2), foam, extinguishing powder, or sand.[1]
Storage Conditions Store in a well-ventilated place at room temperature, away from sunlight. Keep container tightly closed.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams to avoid potential chemical reactions.

  • Clearly label the container as "Waste this compound".

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Contain the spill using an inert absorbent material such as dry sand, earth, or sawdust.[1]

  • Collect the absorbed material and place it into a sealed container for disposal.[1]

  • Thoroughly clean the contaminated area in accordance with environmental regulations.[1]

3. Final Disposal:

  • Dispose of the waste material through a licensed and approved waste disposal company.

  • Do not discharge into the environment or dispose of in regular waste streams.[1]

  • Ensure that the disposal method complies with all local, state, and federal regulations.

Experimental Workflow and Diagrams

To provide a clear visual guide, the following diagrams illustrate the logical workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) Container Prepare Labeled Waste Container PPE->Container Collect Collect Waste Chemical Container->Collect Segregate Segregate from Other Waste Collect->Segregate Seal Seal Container Segregate->Seal Store Store in Designated Area Seal->Store Contain Contain Spill with Absorbent Material CollectSpill Collect Absorbed Material Contain->CollectSpill Clean Clean Spill Area CollectSpill->Clean Clean->Store Contact Contact Licensed Waste Disposal Company Store->Contact Dispose Dispose According to Regulations Contact->Dispose SpillEvent Spill Occurs SpillEvent->Contain

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.

References

Essential Safety and Logistics for Handling Trimethylolpropane Triethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals are paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Trimethylolpropane triethylhexanoate.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for short-term protection.[1][2] Always inspect gloves for any signs of degradation or puncture before use.
Eyes Safety glasses with side shields or chemical splash gogglesEye protection should meet ANSI Z.87.1 standards to protect from splashes.[1]
Face Face shieldA face shield should be worn in addition to safety glasses or goggles, especially when there is a risk of splashing or a highly exothermic reaction.[1][3]
Body Laboratory coatA standard lab coat should be worn to protect the skin and clothing from accidental splashes.
Respiratory Air-purifying respirator (if necessary)Use a NIOSH-approved respirator if working in an area with insufficient ventilation or where mists may be generated.[1][4]
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.[1]

Experimental Protocols: Safe Handling and Disposal

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure that the work area is well-ventilated.[5] A chemical fume hood is recommended.

    • Locate the nearest safety shower and eyewash station before beginning work.[5]

    • Don all required Personal Protective Equipment (PPE) as outlined in the table above.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical.[5]

    • Clean the work area and any equipment used.

    • Properly store the chemical in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[5]

Disposal Plan: Step-by-Step Procedure

  • Waste Identification :

    • This compound is not classified as a hazardous substance, but it should not be disposed of down the drain.[6]

    • Contaminated materials (e.g., gloves, absorbent pads) should be treated as chemical waste.

  • Waste Segregation and Collection :

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[5]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal :

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for chemical waste disposal.[6]

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow of handling and spill response.

prep Preparation handling Handling prep->handling Proceed post_handling Post-Handling handling->post_handling No Spill spill Spill Occurs handling->spill Spill disposal Disposal post_handling->disposal spill_response Spill Response Protocol spill->spill_response Initiate spill_response->post_handling end End disposal->end

Safe Handling Workflow

spill_detected Spill Detected assess_spill Assess Spill Size and Risk spill_detected->assess_spill small_spill Small Spill? assess_spill->small_spill contain_spill Contain with Absorbent Material small_spill->contain_spill Yes evacuate Evacuate Area small_spill->evacuate No clean_up Clean Up and Decontaminate Area contain_spill->clean_up dispose_waste Dispose of Contaminated Materials Properly clean_up->dispose_waste end End dispose_waste->end notify_ehs Notify Environmental Health & Safety evacuate->notify_ehs notify_ehs->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Trimethylolpropane triethylhexanoate
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Trimethylolpropane triethylhexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.